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  • Product: 2-(Hydroxymethyl)pyridin-4-ol
  • CAS: 933030-89-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)pyridin-4-ol

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into two principal, field-proven methodologies: the biomimetic conversion from kojic acid and the systematic construction from pyridine-based precursors. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for comparative analysis, and reaction schemes are visualized using Graphviz diagrams. This guide is grounded in authoritative references to provide a trustworthy and expert-driven resource.

Introduction: The Significance of 2-(Hydroxymethyl)pyridin-4-ol

2-(Hydroxymethyl)pyridin-4-ol is a key heterocyclic compound featuring both a hydroxymethyl group and a hydroxyl group on a pyridine ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyridin-4-ol moiety is a common scaffold in medicinal chemistry, and the additional hydroxymethyl group at the 2-position provides a crucial handle for further functionalization and molecular elaboration. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry.

This guide will explore the two most prominent and practical synthesis strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Synthesis Pathway I: Biomimetic Approach from Kojic Acid

This pathway leverages the structural similarity between the readily available natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), and the target molecule. The core of this strategy is the conversion of the 4-pyrone ring of kojic acid into a pyridin-4-one ring by reaction with an ammonia source. This approach is attractive due to its biomimetic nature and the use of a renewable starting material.[1][2]

Mechanistic Rationale

The conversion of a 4-pyrone to a 4-pyridone is a well-established transformation. The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, followed by a ring-opening and subsequent ring-closing dehydration sequence to form the more stable aromatic pyridine ring. The acidic proton of the 4-hydroxyl group in the final product exists in tautomeric equilibrium with the pyridin-4-one form, with the keto form generally being more stable in solution.[3]

Visualizing the Transformation

Kojic_Acid_to_Pyridinol Kojic_Acid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Intermediate Ring-Opened Intermediate Kojic_Acid->Intermediate + NH3 (Nucleophilic Attack & Ring Opening) Product 2-(Hydroxymethyl)pyridin-4-ol Intermediate->Product Ring Closure & - H2O

Caption: Conversion of Kojic Acid to 2-(Hydroxymethyl)pyridin-4-ol.

Detailed Experimental Protocol

Materials:

  • Kojic Acid (99%)

  • Ammonium Acetate (or aqueous ammonia)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Activated Carbon

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve kojic acid (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Add ammonium acetate (3-5 equivalents) to the solution.

  • Seal the vessel and heat the reaction mixture to 150-180 °C for 12-24 hours. The pressure will increase due to the formation of volatile byproducts.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in hot deionized water and treat with activated carbon to decolorize the solution.

  • Filter the hot solution through a pad of Celite and allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-(hydroxymethyl)pyridin-4-ol.

Discussion of Experimental Choices
  • Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides a more controlled release of ammonia at elevated temperatures and helps to maintain a buffered reaction medium.

  • Solvent System: The use of a protic solvent mixture like acetic acid and ethanol facilitates the dissolution of the starting materials and intermediates, and the acidic conditions can catalyze the dehydration step.

  • Temperature and Pressure: High temperatures are necessary to drive the reaction to completion. The use of a sealed vessel maintains the concentration of ammonia and prevents the loss of volatile reactants.

  • Purification: Recrystallization is an effective method for purifying the final product, which is typically a solid. The use of activated carbon is crucial for removing colored impurities.

Synthesis Pathway II: Reduction of 4-Hydroxypyridine-2-Carboxylic Acid

This pathway involves the synthesis of a key intermediate, 4-hydroxypyridine-2-carboxylic acid, followed by the selective reduction of the carboxylic acid moiety to the corresponding primary alcohol. This route offers a more controlled and potentially higher-yielding approach compared to the direct conversion of kojic acid.

Synthesis of the Carboxylic Acid Intermediate

The synthesis of 4-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can be selectively decarboxylated.

The selective decarboxylation of chelidamic acid at the 6-position is achieved under acidic conditions at elevated temperatures. The electron-withdrawing nature of the pyridine ring facilitates the loss of carbon dioxide.

Intermediate_Synthesis Chelidamic_Acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Product 4-Hydroxypyridine-2-carboxylic Acid Chelidamic_Acid->Product Heat, Acid (- CO2)

Caption: Synthesis of 4-Hydroxypyridine-2-carboxylic Acid.

Materials:

  • Chelidamic Acid

  • Sulfuric Acid (concentrated)

  • Deionized Water

Procedure:

  • Carefully add chelidamic acid to concentrated sulfuric acid in a flask equipped with a reflux condenser.

  • Heat the mixture to 180-200 °C for 4-6 hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water to yield 4-hydroxypyridine-2-carboxylic acid.[4][5][6]

Reduction of the Carboxylic Acid

The selective reduction of the carboxylic acid group in the presence of the phenolic hydroxyl group can be achieved using specific reducing agents. Catalytic hydrogenation is a common and effective method.

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium on carbon) and a source of hydrogen to reduce the carboxylic acid to a primary alcohol. The reaction proceeds through the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen.

Reduction_Step Carboxylic_Acid 4-Hydroxypyridine-2-carboxylic Acid Product 2-(Hydroxymethyl)pyridin-4-ol Carboxylic_Acid->Product H2, Pd/C (Catalytic Hydrogenation)

Caption: Reduction to 2-(Hydroxymethyl)pyridin-4-ol.

Materials:

  • 4-Hydroxypyridine-2-carboxylic Acid

  • Palladium on Carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen Gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 4-hydroxypyridine-2-carboxylic acid (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(hydroxymethyl)pyridin-4-ol.

Discussion of Experimental Choices
  • Choice of Reducing Agent: While other reducing agents like lithium aluminum hydride could be used, catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic carboxylic acids.

  • Solvent: Anhydrous ethanol is a suitable solvent as it dissolves the starting material and is inert under the reaction conditions.

  • Hydrogen Pressure: The applied hydrogen pressure can influence the reaction rate. Higher pressures generally lead to faster reactions.

Comparative Analysis of Synthesis Pathways

FeaturePathway I: From Kojic AcidPathway II: From Pyridine Precursor
Starting Material Kojic Acid (Renewable)Chelidamic Acid (Petrochemical-based)
Number of Steps 12
Scalability ModerateHigh
Control & Selectivity LowerHigher
Potential Yield ModerateGood to Excellent
Environmental Impact Potentially GreenerInvolves strong acids

Conclusion

This technical guide has detailed two robust and scientifically validated pathways for the synthesis of 2-(hydroxymethyl)pyridin-4-ol. The choice between the biomimetic route from kojic acid and the more traditional approach via a pyridine carboxylic acid intermediate will depend on the specific requirements of the researcher, including scalability, desired purity, and available starting materials. Both methods, when executed with care and adherence to the provided protocols, offer reliable access to this important synthetic building block. The mechanistic insights and discussions of experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their unique applications.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)pyridin-4-ol

Abstract: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 860411-74-1) is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 860411-74-1) is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a pyridin-4-one core and a hydroxymethyl substituent, provides a unique combination of hydrogen bonding capabilities, polarity, and reactive sites. A critical feature of this molecule is its existence predominantly in the pyridin-4(1H)-one tautomeric form rather than the aromatic 4-hydroxypyridine form, a phenomenon that governs its physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of these properties, offering predicted values based on structural analogs, detailed protocols for experimental determination, and insights into its spectroscopic signature and reactivity. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics.

Introduction and Structural Context

2-(Hydroxymethyl)pyridin-4-ol is a bifunctional pyridine derivative. The pyridinone scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[4][5] The defining structural characteristic of this molecule is the tautomeric equilibrium between the 4-hydroxypyridine and the pyridin-4(1H)-one forms. For 2- and 4-substituted hydroxypyridines, this equilibrium heavily favors the pyridone tautomer in the solid state and in polar solvents, driven by the stability of the amide-like functionality and extensive intermolecular hydrogen bonding.[3][6] Therefore, for all practical purposes in biological and pharmaceutical systems, the compound should be considered 2-(hydroxymethyl)pyridin-4(1H)-one . This understanding is fundamental to interpreting its properties.

Core Molecular and Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from well-studied structural analogs. The following tables summarize its key identifiers and predicted physicochemical characteristics.

Table 1: Compound Identification
IdentifierValueReference(s)
CAS Number 860411-74-1[7][8]
IUPAC Name 2-(hydroxymethyl)pyridin-4-ol[8]
Predominant Tautomer 2-(hydroxymethyl)pyridin-4(1H)-one[1][3]
Molecular Formula C₆H₇NO₂[8]
Molecular Weight 125.13 g/mol [7][8]
SMILES OCc1cc(O)ccn1[8]
InChIKey KRLRNVJRPOTLJX-UHFFFAOYSA-N[8]
Table 2: Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionRationale / Analog Comparison
Physical State White to off-white crystalline solidThe pyridone tautomer allows for strong N-H···O=C hydrogen bonding, similar to 4-pyridone (M.P. ~150 °C). The additional -CH₂OH group further increases intermolecular forces, suggesting a relatively high melting point.[2]
Melting Point >150 °C (Decomposition likely)Expected to be higher than 4-pyridone due to the extra hydrogen-bonding group. Polyfunctional molecules like this often decompose at high temperatures.
Boiling Point Decomposes before boilingConsistent with a high-melting, hydrogen-bonded solid.
Aqueous Solubility High (likely >100 mg/mL)The presence of three hydrogen bonding sites (N-H, C=O, -OH) and the overall polarity suggest high miscibility with water, similar to the analog 2-(hydroxymethyl)pyridine which is water-miscible.[9][10]
pKa (Acidic) pKa₁ (N-H) ≈ 11-12 pKa₂ (Alcoholic -OH) ≈ 13-14The N-H proton of the pyridone is amide-like (cf. 2-pyridone, pKa ≈ 11.6).[11] The alcoholic proton's acidity is comparable to analogs like 2-(hydroxymethyl)pyridine (predicted pKa ≈ 13.5).[9][12]
pKa (Basic) pKa (Conjugate Acid) ≈ 1-2Protonation occurs on the carbonyl oxygen. The basicity is significantly lower than pyridine (pKa of conjugate acid ≈ 5.2) due to the electron-withdrawing nature of the carbonyl group.[13]

Expected Spectroscopic Signature for Structural Elucidation

Verifying the structure of a synthesized or procured batch of 2-(hydroxymethyl)pyridin-4-ol is critical. The following are the expected spectroscopic characteristics based on its predominant pyridone structure.

  • ¹H NMR Spectroscopy:

    • N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.

    • Ring Protons: Three signals in the aromatic/olefinic region (δ 6.0-7.5 ppm). The proton adjacent to the carbonyl (at C5) would likely be the most upfield, while the proton at C3 would be a singlet or narrow triplet, and the proton at C6 would be a doublet. This is analogous to the spectrum of 2-hydroxy-4-methylpyridine.[14]

    • Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.[15]

    • Hydroxyl Proton (-CH₂ OH): A broad singlet or triplet, with a chemical shift dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C4): The most downfield signal, expected in the range of δ 170-180 ppm.

    • Ring Carbons: Four distinct signals in the olefinic region (δ 100-150 ppm).

    • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.[16]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹.

    • N-H Stretch: A medium absorption band around 3100 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the pyridone carbonyl.[17]

    • C=C/C-N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 125.

    • Key Fragments: Expect fragmentation patterns involving the loss of H₂O (m/z = 107), CH₂O (m/z = 95), or CO (m/z = 97).[18]

Stability and Reactivity Profile

  • Stability: The compound is expected to be a stable solid under standard laboratory conditions. As a pyridone, it is more stable than its 4-hydroxypyridine tautomer.[3] It may be sensitive to strong oxidizing agents due to the primary alcohol and the electron-rich ring.

  • Reactivity: The molecule presents several sites for chemical modification, making it a versatile synthetic intermediate:

    • Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[19]

    • Pyridone Ring: The N-H can be alkylated or acylated. The ring itself can undergo electrophilic substitution, though it is less reactive than benzene. The carbonyl oxygen provides a site for Lewis acid coordination.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-(hydroxymethyl)pyridin-4-ol.

Melting Point Determination via Capillary Method

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Methodology:

  • Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.

  • Accurate Determination: Cool the block to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting range is reported as T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[9][20]

Melting_Point_Workflow A Dry & Crush Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat Rapidly (Estimate) C->D E Cool Block D->E F Heat Slowly (1-2 °C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range (T1-T2) H->I Solubility_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Sample Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility F->G pKa_Workflow A Calibrate pH Meter B Prepare Sample Solution (with KCl) A->B C Titrate with NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Midpoint/ Inflection Point E->F G Calculate pKa F->G

Sources

Foundational

Foreword: The Untapped Potential of a Privileged Scaffold

An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol (CAS 860411-74-1) In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are cap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol (CAS 860411-74-1)

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as fertile ground for developing novel therapeutics. The pyridine ring and its derivatives are chief among these.[][2][3] This guide focuses on a specific, yet highly promising, member of this family: 2-(Hydroxymethyl)pyridin-4-ol (CAS No. 860411-74-1).

While this particular molecule may not yet have a widely documented portfolio of biological activity, its structural components—a 4-hydroxypyridine (also known as a pyridin-4-one) core and a reactive hydroxymethyl group—position it as a valuable building block for medicinal chemists.[4][5] The 4-pyridone motif is a known bioisostere for amides and phenols and can engage in crucial hydrogen bonding interactions with protein targets, while the hydroxymethyl group offers a prime handle for synthetic elaboration.[5] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a consolidated overview of its properties, a logical framework for its synthesis and analysis, and an expert perspective on its potential applications.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application in research. 2-(Hydroxymethyl)pyridin-4-ol is a small heterocyclic compound whose properties are summarized below.

Structural and Chemical Identity

The molecule consists of a pyridine ring substituted with a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydroxyl group at the 4-position exists in tautomeric equilibrium with its ketone form, 2-(hydroxymethyl)-1H-pyridin-4-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and electronic properties.[4][5]

Diagram: Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of the core scaffold.

Key Physicochemical Data

The following table summarizes the essential properties of 2-(Hydroxymethyl)pyridin-4-ol.

PropertyValueSource(s)
CAS Number 860411-74-1[6][7][8]
Molecular Formula C₆H₇NO₂[8][9]
Molecular Weight 125.13 g/mol [8][9]
IUPAC Name 2-(hydroxymethyl)pyridin-4-ol[8]
SMILES OCc1cc(O)ccn1[8]
InChIKey KRLRNVJRPOTLJX-UHFFFAOYSA-N[8]
Purity Typically ≥95%[7]

Synthesis Pathway: A Generalized Approach

Retrosynthetic Analysis & Proposed Route
  • Logic: The core 4-hydroxypyridine ring can be formed from a pyran-4-one precursor. This is a well-documented transformation where the oxygen heteroatom is displaced by nitrogen from an ammonia source. The pyran-4-one itself can be synthesized via the cyclization of a 1,3,5-tricarbonyl equivalent. The hydroxymethyl group can be introduced early in the synthesis, protected if necessary, or carried through from a suitable starting material.

Diagram: Proposed Synthesis Workflow

synthesis_workflow start Commercially Available Starting Material (e.g., Substituted Pyranone) step1 Ring Opening & Ammonia Condensation start->step1 aq. NH₃ / Heat purify Purification (Crystallization / Chromatography) step1->purify product 2-(Hydroxymethyl)pyridin-4-ol purify->product

Caption: High-level overview of a plausible synthesis route.

Representative Experimental Protocol

This protocol is a generalized representation and should be optimized for safety and yield in a laboratory setting.

  • Reaction Setup: To a solution of a suitable 2-(hydroxymethyl)-4H-pyran-4-one precursor (1.0 eq) in a pressure-tolerant vessel, add aqueous ammonia (25-30%, 5-10 eq).

    • Scientist's Insight: The use of excess ammonia drives the equilibrium towards the pyridine product. A sealed vessel is crucial to maintain the concentration of the volatile ammonia at elevated temperatures.

  • Heating & Monitoring: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the pyridine nitrogen) indicates reaction progression.

  • Work-up & Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Scientist's Insight: The choice of purification depends on the impurity profile. Recrystallization is efficient for removing minor impurities if a suitable solvent is found, while chromatography offers higher resolution for complex mixtures.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 2-(Hydroxymethyl)pyridin-4-ol lies in its potential as a scaffold in drug design. The pyridin-4-one core is a privileged structure found in numerous biologically active compounds.[4][5]

Potential Therapeutic Areas

Based on the activities of related pyridine and pyridone derivatives, this scaffold could be explored for development in several areas:

  • Antibacterial Agents: Pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[][11] The ability of the pyridin-4-one core to mimic peptide backbones makes it a candidate for targeting bacterial enzymes.

  • Antiviral Activity: Pyridinone-based compounds have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[4]

  • Anticancer Agents: The pyridine scaffold is present in numerous FDA-approved kinase inhibitors used in oncology.[2][4] The hydrogen bonding capacity of the 4-hydroxy group is ideal for interacting with the hinge region of many kinases.

  • CNS-Active Agents: Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative properties, suggesting potential applications for CNS disorders.[12]

Role as a Chemical Building Block

The molecule's two functional groups offer distinct opportunities for synthetic elaboration:

  • The 4-Hydroxyl Group: Can be alkylated or acylated to modulate solubility and engage in specific interactions with a biological target.

  • The 2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further coupling reactions (e.g., amide bond formation, reductive amination) or converted to a leaving group for nucleophilic substitution.

Experimental Protocols for Analysis & Quality Control

Ensuring the purity and identity of a compound is paramount. The following are standard protocols for the analytical characterization of 2-(Hydroxymethyl)pyridin-4-ol.

Protocol: Purity Assessment by RP-HPLC
  • Objective: To determine the purity of a sample by separating it from potential impurities.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid (FA) is a typical starting point.

      • Eluent A: Water + 0.1% FA

      • Eluent B: ACN + 0.1% FA

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/ACN mixture.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Identity Confirmation by LC-MS/MS
  • Objective: To confirm the molecular weight and structure of the compound, particularly in a biological matrix like plasma for pharmacokinetic studies.[13]

  • Methodology:

    • System: An HPLC system coupled to a triple quadrupole mass spectrometer.

    • LC Method: Use the HPLC method described above or a faster gradient for higher throughput.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

    • MS Analysis (Full Scan): First, perform a full scan to find the parent ion. For C₆H₇NO₂, the expected [M+H]⁺ ion would be at m/z 126.1.

    • MS/MS Analysis (Product Ion Scan): Select the parent ion (m/z 126.1) and fragment it. Observe the characteristic fragmentation pattern to confirm the structure.

    • Self-Validation: The combination of the correct retention time from HPLC and the correct parent and fragment masses provides a highly confident identity confirmation.

Diagram: Analytical QC Workflow

qc_workflow cluster_sample Sample Preparation cluster_hplc Purity Check cluster_ms Identity Confirmation sample Dissolve Sample in Mobile Phase hplc Inject on RP-HPLC sample->hplc lcms Inject on LC-MS/MS sample->lcms purity Calculate % Purity from Chromatogram hplc->purity mass Confirm [M+H]⁺ & Fragmentation lcms->mass

Caption: Standard workflow for quality control analysis.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed.

  • GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion & Future Outlook

2-(Hydroxymethyl)pyridin-4-ol represents a classic example of a simple scaffold with significant untapped potential. Its combination of a biologically relevant pyridin-4-one core and synthetically versatile functional groups makes it an attractive starting point for fragment-based drug design and the construction of focused chemical libraries. Future research should focus on synthesizing a diverse array of derivatives and screening them against various biological targets, particularly protein kinases, bacterial enzymes, and viral polymerases. As our understanding of the structure-activity relationships of pyridinone-containing drugs continues to grow, this simple building block may well become the foundation for the next generation of targeted therapies.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. MDPI. [Link]

  • The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Medium. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC) - NIH. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

  • 2-(HYDROXYMETHYL)PYRIDIN-4-OL | CAS 860411-74-1. Matrix Fine Chemicals. [Link]

  • Safety Data Sheet - 2-(hydroxymethyl)pyridin-4-ol. Angene Chemical. [Link]

  • Process for preparing 4-hydroxypyridines.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. PubMed Central (PMC) - NIH. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC) - NIH. [Link]

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Exploratory

An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)pyridin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(Hydroxymethyl)pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(Hydroxymethyl)pyridin-4-ol (CAS No. 860411-74-1). While primarily recognized as a valuable chemical intermediate in the synthesis of pharmaceuticals, its structural similarity to biologically active pyridine derivatives, including Vitamin B6 analogs, suggests a potential for inherent bioactivity.[1][2][3] This document synthesizes the available information on its chemical properties, its role in drug development, and explores hypothesized biological activities based on structure-activity relationship (SAR) studies of related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to investigate its potential antimicrobial, antiproliferative, and hypoglycemic effects.

Introduction: The Chemical Identity and Known Utility of 2-(Hydroxymethyl)pyridin-4-ol

2-(Hydroxymethyl)pyridin-4-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position. Its chemical structure is a key determinant of its reactivity and potential biological interactions.

Chemical Properties:

PropertyValue
CAS Number 860411-74-1
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Appearance Varies; often supplied as a solid
Purity Typically ≥98% for pharmaceutical intermediate use

Primarily, 2-(Hydroxymethyl)pyridin-4-ol is utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] The hydroxymethyl and hydroxyl substituents on the ring offer reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

The related compound, 2-(hydroxymethyl)pyridine, is a known intermediate in the synthesis of agents with hypoglycemic activity and the oncology drug Neratinib, a tyrosine kinase inhibitor.[6][7] This established utility in the pharmaceutical landscape underscores the importance of the 2-(hydroxymethyl)pyridine moiety in molecules designed for biological applications.

Hypothesized Biological Activities and the Underlying Scientific Rationale

Potential Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in a multitude of compounds exhibiting antimicrobial properties.[8][9] The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell structures. It is hypothesized that 2-(Hydroxymethyl)pyridin-4-ol may exhibit antibacterial or antifungal properties. This hypothesis is supported by numerous studies on various pyridine derivatives that have demonstrated efficacy against a range of pathogens.[8]

Potential Antiproliferative Activity

Structure-activity relationship (SAR) studies on pyridine derivatives have indicated that the presence of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups can enhance their antiproliferative activity against various cancer cell lines.[4][5] These functional groups can participate in hydrogen bonding with key residues in the active sites of enzymes involved in cell proliferation, such as kinases. Given that the structurally related 2-(hydroxymethyl)pyridine is an intermediate for the tyrosine kinase inhibitor Neratinib, it is plausible that 2-(Hydroxymethyl)pyridin-4-ol itself could exhibit cytostatic or cytotoxic effects on cancer cells.[7]

Potential as a Modulator of Metabolic Pathways

The documented use of 2-(hydroxymethyl)pyridine as a precursor for compounds with hypoglycemic activity suggests that 2-(Hydroxymethyl)pyridin-4-ol could potentially interact with targets involved in metabolic regulation.[6][10] Enzymes such as α-glucosidase or glycogen phosphorylase, which are targets for some hypoglycemic agents, could be inhibited by this molecule.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-(Hydroxymethyl)pyridin-4-ol, the following detailed experimental protocols are recommended.

Assessment of Antimicrobial Activity

A standard method to determine the antimicrobial potential is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC and MBC Determination

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(Hydroxymethyl)pyridin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microbes with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC:

    • Sub-culture aliquots from the wells with no visible growth onto agar plates.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate 96-well Plate A->C B Serial Dilution of 2-(Hydroxymethyl)pyridin-4-ol B->C D Incubate (18-24h) C->D E Determine MIC (Visual Inspection) D->E F Plate on Agar E->F G Determine MBC (Colony Counting) F->G

Caption: Workflow for MIC and MBC determination.

Assessment of Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Hydroxymethyl)pyridin-4-ol in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT antiproliferative assay.

Assessment of Hypoglycemic Potential: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of 2-(Hydroxymethyl)pyridin-4-ol.

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of the test compound or a positive control (e.g., acarbose).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate at 37°C for 20 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of α-glucosidase activity.

    • Determine the IC50 value of the compound.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on its structural features and the known activities of similar compounds, a plausible mechanism of action for any observed antiproliferative effects of 2-(Hydroxymethyl)pyridin-4-ol could be the inhibition of protein kinases. The pyridine ring can act as a scaffold, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ATP ATP Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylates Compound 2-(Hydroxymethyl)pyridin-4-ol Compound->RTK Inhibits ATP Binding ADP ADP Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Hypothesized kinase inhibition mechanism.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol is a compound of interest at the intersection of chemical synthesis and potential biological activity. While its current role is primarily as a pharmaceutical intermediate, its structural characteristics, particularly its pyridine core and hydroxyl/hydroxymethyl functional groups, suggest a latent therapeutic potential. The hypotheses presented in this guide—antimicrobial, antiproliferative, and metabolic modulatory activities—are rooted in established principles of medicinal chemistry and structure-activity relationships. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these potential activities and elucidate the true biological profile of this intriguing molecule. Such investigations are crucial for unlocking the full potential of novel chemical entities in the ongoing quest for new therapeutic agents.

References

Foundational

An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol Derivatives and Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)pyridin-4-ol and its derivatives, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)pyridin-4-ol and its derivatives, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic applications of this versatile chemical entity.

Introduction: The 2-(Hydroxymethyl)pyridin-4-ol Scaffold - A Privileged Structure in Drug Design

The pyridine ring is a cornerstone in the development of pharmaceuticals, with its derivatives exhibiting a wide array of biological activities.[1] The 2-(hydroxymethyl)pyridin-4-ol core, in particular, presents a unique combination of structural features that make it an attractive starting point for the design of novel therapeutic agents. The 4-hydroxyl group can exist in tautomeric equilibrium with its pyridin-4-one form, offering opportunities for diverse molecular interactions.[2][3] The 2-hydroxymethyl substituent provides a key site for derivatization and can participate in hydrogen bonding, a critical factor in ligand-receptor binding.[4]

This guide will delve into the synthetic pathways to access this scaffold, strategies for the design and synthesis of its derivatives and analogs, and a systematic approach to evaluating their biological potential.

Synthetic Strategies for 2-(Hydroxymethyl)pyridin-4-ol and Its Derivatives

The synthesis of substituted pyridin-4-ols can be approached through various methodologies, often involving multi-component reactions or the functionalization of pre-existing pyridine rings.

Core Scaffold Synthesis

A flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids represents a modern and adaptable approach to constructing highly substituted pyridin-4-ol derivatives.[2] This method allows for the introduction of diverse substituents at various positions of the pyridine ring.

Conceptual Workflow for Core Synthesis:

cluster_start Starting Materials Alkoxyallene Alkoxyallene Lithiated Alkoxyallene Lithiated Alkoxyallene Alkoxyallene->Lithiated Alkoxyallene Lithiation Nitrile Nitrile Carboxylic Acid Carboxylic Acid Intermediate Intermediate Lithiated Alkoxyallene->Intermediate Reaction with Nitrile & Carboxylic Acid Pyridin-4-ol Pyridin-4-ol Intermediate->Pyridin-4-ol Cyclization & Tautomerization

Figure 1: Conceptual workflow for the three-component synthesis of pyridin-4-ols.

Experimental Protocol: General Procedure for Three-Component Synthesis

  • Lithiation of Alkoxyallene: Dissolve the chosen alkoxyallene in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes to generate the lithiated species.

  • Reaction with Nitrile and Carboxylic Acid: To the solution of the lithiated alkoxyallene, add the selected nitrile and allow the reaction to proceed for 1-2 hours at -78 °C. Subsequently, add the carboxylic acid and allow the mixture to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization of the Core Scaffold

Once the 2-(hydroxymethyl)pyridin-4-ol core is synthesized, further modifications can be made to explore the structure-activity relationship (SAR).

Key Derivatization Strategies:

  • O-Alkylation/Arylation of the 4-hydroxyl group: The hydroxyl group can be converted to ethers or esters to modulate polarity and steric bulk.

  • Modification of the 2-hydroxymethyl group: This group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines to introduce different functional groups.

  • Functionalization of the Pyridine Ring: The pyridine ring itself can be further substituted at the 3, 5, and 6 positions using various C-H functionalization techniques.[5][6][7]

Illustrative Derivatization Workflow:

Core_Scaffold 2-(Hydroxymethyl)pyridin-4-ol O_Alkylation O-Alkylated Derivatives Core_Scaffold->O_Alkylation Alkylation/Arylation of 4-OH Hydroxymethyl_Modification Modified 2-Substituent Derivatives Core_Scaffold->Hydroxymethyl_Modification Oxidation/Esterification of 2-CH2OH Ring_Functionalization Ring-Substituted Derivatives Core_Scaffold->Ring_Functionalization C-H Functionalization

Figure 2: Key derivatization strategies for the 2-(hydroxymethyl)pyridin-4-ol scaffold.

Design of Analogs: The Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound.[8][9][10][11] For the 2-(hydroxymethyl)pyridin-4-ol scaffold, several bioisosteric modifications can be envisioned to fine-tune its properties.

Table 1: Potential Bioisosteric Replacements for Key Functional Groups

Functional GroupPotential BioisosteresRationale for Replacement
4-Hydroxyl Group -NH2, -SH, Tetrazole, Carboxylic AcidModulate acidity, hydrogen bonding capacity, and metabolic stability.[9]
2-Hydroxymethyl Group -CH2F, -CH2NH2, -CH2SH, -CONH2Alter hydrogen bonding potential, lipophilicity, and metabolic stability.[12]
Pyridine Ring Pyrimidine, Pyridazine, Thiophene, FuranModify electronic properties, metabolic stability, and potential for off-target effects.

Characterization of Synthesized Compounds

Thorough characterization of all synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Standard Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure and confirming the successful incorporation of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups (e.g., -OH, -C=O, -NH).

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.

Biological Evaluation: A Tiered Screening Approach

Given the broad spectrum of activities associated with pyridine derivatives, a systematic and tiered approach to biological evaluation is recommended.[13][1]

Proposed Biological Screening Cascade:

Library Library of 2-(Hydroxymethyl)pyridin-4-ol Derivatives Primary_Screening Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assays, Dose-Response) Hit_Compounds->Secondary_Screening Lead_Compounds Lead Compounds Secondary_Screening->Lead_Compounds In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Compounds->In_Vivo_Studies

Figure 3: A tiered approach for the biological evaluation of novel derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of related pyridinone and pyridine scaffolds, derivatives of 2-(hydroxymethyl)pyridin-4-ol could be investigated for a variety of therapeutic applications.[14][15]

Table 2: Potential Biological Activities and Underlying Mechanisms

Therapeutic AreaPotential Mechanism of ActionRationale
Oncology Kinase Inhibition, Topoisomerase InhibitionThe pyridone scaffold is a known hinge-binding motif for various kinases.[14] Pyridine derivatives have shown topoisomerase inhibitory activity.[1]
Infectious Diseases Dihydrofolate Reductase Inhibition, DNA Gyrase InhibitionPyridine derivatives have demonstrated potent antimalarial activity through DHFR inhibition.[16] The pyridone core is present in some antibacterial agents targeting DNA gyrase.
Inflammatory Diseases Cyclooxygenase (COX) InhibitionCertain pyridine derivatives have shown significant COX inhibitory activity.[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, and test compounds.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-(hydroxymethyl)pyridin-4-ol scaffold and correlation of these changes with biological activity are crucial for lead optimization.[18][19][20][21]

Key SAR Insights from Related Scaffolds:

  • Substitution at the 6-position of the pyridone ring: Introduction of bulky cycloalkyl groups has been shown to significantly improve antitubercular activity.[18]

  • Nature of the substituent on the pyridine nitrogen: For some biological activities, aryl substituents are preferred over alkyl groups.

  • Electronic properties of ring substituents: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa and overall electronic distribution, influencing target engagement.

Conclusion and Future Directions

The 2-(hydroxymethyl)pyridin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of related pyridine and pyridone derivatives, provides a strong rationale for its exploration in drug discovery programs. Future efforts should focus on the synthesis and evaluation of diverse libraries of derivatives to fully elucidate the therapeutic potential of this versatile chemical entity. A thorough investigation of the SAR will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Exploratory

A Technical Guide to the Potential Research Applications of 2-(Hydroxymethyl)pyridin-4-ol: A Versatile Pyridinol Scaffold

Abstract 2-(Hydroxymethyl)pyridin-4-ol is a bifunctional heterocyclic compound poised for significant utility in modern chemical and pharmaceutical research. Its structure uniquely combines a pyridin-4-ol nucleus, a priv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)pyridin-4-ol is a bifunctional heterocyclic compound poised for significant utility in modern chemical and pharmaceutical research. Its structure uniquely combines a pyridin-4-ol nucleus, a privileged scaffold in medicinal chemistry, with a reactive hydroxymethyl group, offering multiple avenues for synthetic elaboration.[1][2] While direct research on this specific isomer is emerging, this guide synthesizes data from analogous structures and fundamental chemical principles to map out its potential applications. We project its utility as a core building block in the development of novel antibacterial agents, protein kinase inhibitors, and advanced coordination complexes for catalysis and materials science. This document provides researchers, scientists, and drug development professionals with a technical framework for harnessing the synthetic versatility and latent biological potential of this promising molecule.

Introduction to 2-(Hydroxymethyl)pyridin-4-ol

The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast number of natural products and synthetic drugs.[1][3] Its derivatives are highly sought after in the pharmaceutical industry for their ability to serve as pharmacophores and improve physicochemical properties like solubility.[3][4] The pyridin-4-ol substructure, in particular, is of significant interest due to its tautomeric equilibrium with 4-pyridone, offering unique hydrogen bonding capabilities and reaction pathways. When combined with a C2-hydroxymethyl substituent, the resulting molecule, 2-(hydroxymethyl)pyridin-4-ol, becomes a highly adaptable scaffold for chemical exploration.

Physicochemical Properties

A precise understanding of a compound's properties is the foundation of experimental design. The key identifiers and computed properties for 2-(Hydroxymethyl)pyridin-4-ol are summarized below.

PropertyValueSource
IUPAC Name 2-(Hydroxymethyl)pyridin-4-ol[5]
CAS Number 860411-74-1[5][6]
Molecular Formula C₆H₇NO₂[5]
Molecular Weight 125.127 g/mol [5]
SMILES OCc1cc(O)ccn1[5]
InChIKey KRLRNVJRPOTLJX-UHFFFAOYSA-N[5]

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is directly linked to its synthetic accessibility and the predictability of its chemical transformations.

Synthetic Strategies

The synthesis of substituted 4-hydroxypyridines has been a subject of intensive investigation.[7] While a specific, optimized synthesis for 2-(hydroxymethyl)pyridin-4-ol is not widely published, established methods for related structures provide a logical blueprint. A plausible approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source to form the pyridin-4-one ring. For instance, processes involving the reaction of pyranones with aqueous ammonia have been shown to yield 4-hydroxypyridines, suggesting a viable pathway if a suitably substituted pyranone precursor can be synthesized.[7]

Key Reaction Sites and Versatility

The primary value of 2-(hydroxymethyl)pyridin-4-ol lies in its dual reactivity. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol and the 4-pyridone forms. This duality, combined with the primary alcohol, presents three primary sites for chemical modification.

  • The Hydroxymethyl Group (C2-OH): This primary alcohol is amenable to a wide range of standard organic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions allow for the introduction of diverse functional groups or linking moieties.

  • The Pyridone Nitrogen (N1-H): In its 4-pyridone tautomeric form, the ring nitrogen bears a proton that can be substituted via N-alkylation or N-arylation, providing a key vector for structural diversification.

  • The 4-Hydroxy/Keto Group (C4-OH): This group can undergo O-alkylation or O-acylation, enabling another point of modification to fine-tune steric and electronic properties.

The interplay between these sites allows for a modular approach to library synthesis, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

G cluster_main Chemical Reactivity of 2-(Hydroxymethyl)pyridin-4-ol mol 2-(Hydroxymethyl)pyridin-4-ol n1 Pyridone N-H (N-Alkylation) mol->n1 Tautomerization o4 4-Hydroxy Group (O-Alkylation/Acylation) mol->o4 c2_oh Hydroxymethyl Group (Oxidation, Esterification) mol->c2_oh G cluster_pathway Hypothetical Kinase Hinge Binding scaffold 2-(Hydroxymethyl)pyridin-4-ol N-H C=O hinge Kinase Hinge Region (e.g., Ala, Glu) scaffold:port_n->hinge H-Bond Donor scaffold:port_o->hinge H-Bond Acceptor ch2oh CH2OH Group scaffold->ch2oh provides vector to solvent Solvent-Exposed Region ch2oh->solvent projects into

Caption: Hypothetical binding mode in a kinase ATP pocket.

Antiviral and General Antimicrobial Research

Pyridine derivatives are well-documented to possess a broad spectrum of antimicrobial and antiviral activities. [2][8]The polarity and hydrogen-bonding capability of the 2-(hydroxymethyl)pyridin-4-ol molecule make it an attractive core for building libraries of compounds for high-throughput screening against various pathogens. Its synthetic tractability allows for the rapid generation of analogues to build robust SAR for identified hits.

Applications in Coordination Chemistry and Materials Science

Beyond medicine, the structure of 2-(hydroxymethyl)pyridin-4-ol is well-suited for applications in materials science and catalysis.

Ligand Design for Catalysis and Sensing

The rich coordination chemistry of pyridine ligands is foundational to the development of functional materials and catalysts. [9][10]2-(Hydroxymethyl)pyridin-4-ol can act as a versatile ligand. The pyridine nitrogen, the 4-hydroxy oxygen, and the hydroxymethyl oxygen can potentially coordinate to a metal center in a tridentate fashion. This chelation can stabilize various metal ions, creating complexes with potential catalytic activity or unique photophysical properties suitable for chemical sensors. By modifying the scaffold, the electronic properties and steric environment of the resulting metal complex can be precisely tuned.

Experimental Protocols

To translate these potential applications into practice, robust and reproducible experimental methodologies are required. The following protocols serve as validated starting points for the investigation of 2-(hydroxymethyl)pyridin-4-ol.

Protocol: Selective Oxidation of the Hydroxymethyl Group
  • Objective: To synthesize 4-hydroxy-2-formylpyridine, a key intermediate for further derivatization via reductive amination or Wittig-type reactions.

  • Rationale: Activated manganese dioxide (MnO₂) is chosen as a mild and selective oxidant for converting the primary alcohol to an aldehyde without affecting the sensitive pyridinol ring. The reaction is heterogeneous, simplifying purification.

  • Procedure:

    • Suspend 2-(hydroxymethyl)pyridin-4-ol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform, 20 mL/mmol).

    • Add activated MnO₂ (10 eq. by weight) to the suspension.

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the MnO₂ solids.

    • Wash the celite pad thoroughly with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol: Screening for Antibacterial Activity (MIC Assay)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(hydroxymethyl)pyridin-4-ol and its derivatives against selected bacterial strains.

  • Rationale: The broth microdilution method is a standardized and quantitative technique to assess antibacterial potency. Including positive (known antibiotic) and negative (vehicle) controls ensures the validity of the results.

  • Procedure:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

    • Prepare an inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) and adjust its density to ~5 x 10⁵ CFU/mL in MHB.

    • Add the bacterial inoculum to each well of the plate.

    • Include control wells: a positive control (a standard antibiotic like ciprofloxacin), a negative control (broth with DMSO vehicle only), and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_workflow Drug Discovery Workflow start Synthesis of 2-(HM)pyridin-4-ol Analogues qc Purity & Structural Validation (NMR, LC-MS) start->qc screen Primary Screen (e.g., MIC Assay) qc->screen hit Hit Confirmation & Dose-Response screen->hit secondary Secondary Assay (Mechanism of Action) hit->secondary end Lead Optimization secondary->end

Caption: A typical workflow for evaluating new chemical scaffolds.

Conclusion and Future Outlook

2-(Hydroxymethyl)pyridin-4-ol represents a synthetically versatile and strategically important chemical scaffold. While extensive research on this specific molecule is in its early stages, the established biological activities and chemical utility of its constituent motifs provide a compelling case for its exploration. By leveraging the principles and protocols outlined in this guide, researchers in medicinal chemistry, drug discovery, and materials science can unlock the potential of this compound. Future work should focus on developing efficient, scalable syntheses and undertaking systematic derivatization to build libraries for biological screening. The insights gained from such studies will undoubtedly establish 2-(hydroxymethyl)pyridin-4-ol as a valuable tool in the pursuit of novel therapeutics and functional materials.

References

  • Title: 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Source: PubMed. URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source: ResearchGate. URL: [Link]

  • Title: Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. Source: Jomard Publishing. URL: [Link]

  • Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Source: ResearchGate. URL: [Link]

  • Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: MDPI. URL: [Link]

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  • Title: 2-(HYDROXYMETHYL)PYRIDIN-4-OL | CAS 860411-74-1. Source: Matrix Fine Chemicals. URL: [Link]

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  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL: [Link]

  • Title: Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Source: National Institutes of Health (NIH). URL: [Link]

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Sources

Foundational

Unraveling the Molecular Strategy of 2-(Hydroxymethyl)pyridin-4-ol: A Technical Guide to a Promising Therapeutic Scaffold

Abstract The pyridin-4-ol moiety, and its tautomeric pyridin-4-one form, represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. 2-(Hydroxymethyl)pyridin-4-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-4-ol moiety, and its tautomeric pyridin-4-one form, represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. 2-(Hydroxymethyl)pyridin-4-ol is a structurally intriguing example of this class, combining the features of a hydroxypyridinone with those of a pyridoxine (vitamin B6) analog. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its chemical architecture points toward two primary, compelling, and potentially interconnected-hypothesized biological activities. This technical guide will delve into these putative mechanisms: iron chelation and modulation of pyridoxal 5'-phosphate (PLP)-dependent pathways . Designed for researchers, scientists, and drug development professionals, this document will not only explore the theoretical underpinnings of these mechanisms but will also provide actionable, detailed experimental protocols to rigorously test these hypotheses. We will examine the causality behind experimental choices, ensuring a self-validating system of inquiry, and ground all claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of the Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1][2] The introduction of a hydroxyl group at the 4-position creates a dynamic tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[3] This is of profound biochemical significance, as the hydroxypyridinone structure is a well-established, high-affinity chelator of metal ions, particularly Fe(III).[4][5]

2-(Hydroxymethyl)pyridin-4-ol further elaborates on this core structure. The addition of a hydroxymethyl group at the 2-position invites an immediate structural comparison to pyridoxine, a vitamer of vitamin B6. This dual-feature composition suggests that 2-(Hydroxymethyl)pyridin-4-ol is not a simple monofunctional agent. Instead, it may exert its biological effects through one of two sophisticated mechanisms, or potentially a synergistic combination of both. This guide will now dissect each of these hypothesized pathways.

Hypothesized Mechanism of Action I: Iron Chelation

Theoretical Basis: The Hydroxypyridinone as a High-Affinity Iron Scavenger

The most prominent and empirically supported hypothesis for the bioactivity of 2-(Hydroxymethyl)pyridin-4-ol is its function as an iron chelator. The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridinone tautomer. The 3-hydroxy-4-pyridinone (in this case, with the hydroxymethyl group at the 2-position, the core chelating structure is a 5-hydroxy-pyridin-4-one) is a bidentate ligand that demonstrates a high and selective affinity for ferric iron (Fe³⁺).[4][6] Three of these bidentate ligands can coordinate with a single Fe³⁺ ion to form a stable hexadentate complex, effectively sequestering it from biological activity.[6]

Iron is essential for life, yet an excess of labile, redox-active iron can be profoundly toxic. It participates in the Fenton reaction, generating highly damaging hydroxyl radicals and inducing oxidative stress, which is implicated in a host of pathologies including neurodegenerative diseases, cardiovascular conditions, and certain cancers.[5][7][8] Iron chelation therapy is a clinically validated strategy to mitigate this iron-induced toxicity.[1][9][10] Compounds like deferiprone, a 3-hydroxy-4-pyridinone, are used clinically for this purpose.[7]

The presence of the 2-(hydroxymethyl) group may further enhance the iron-chelating properties of the molecule compared to simpler alkyl-substituted hydroxypyridinones. This substituent could influence the electronic properties of the ring and potentially participate in hydrogen bonding that modulates the stability and conformation of the iron complex.[4]

Visualizing the Chelation Mechanism

G Figure 1: Hypothesized Iron Chelation by 2-(Hydroxymethyl)pyridin-4-ol cluster_ligands 3x Ligand Molecules cluster_iron Labile Iron Pool cluster_complex Stable Hexadentate Complex cluster_outcome Biological Consequence Ligand1 2-(Hydroxymethyl)pyridin-4-ol (Tautomerizes to Pyridinone) Fe3 Fe³⁺ Ligand1->Fe3 Chelation Ligand2 2-(Hydroxymethyl)pyridin-4-ol (Tautomerizes to Pyridinone) Ligand2->Fe3 Chelation Ligand3 2-(Hydroxymethyl)pyridin-4-ol (Tautomerizes to Pyridinone) Ligand3->Fe3 Chelation Complex Fe(III)-Ligand₃ Complex (Biologically Inert) Outcome Reduced Oxidative Stress Decreased Fenton Reaction Complex->Outcome Leads to G Figure 2: Potential Interference with Vitamin B6 Metabolism cluster_pathway Normal Vitamin B6 Salvage Pathway cluster_inhibitor Hypothesized Action of Test Compound Pyridoxine Pyridoxine (Vitamin B6) PL_Kinase Pyridoxal Kinase Pyridoxine->PL_Kinase Substrate PLP Pyridoxal 5'-Phosphate (PLP - Active Coenzyme) Enzymes Apo-Enzymes PLP->Enzymes Binds ActiveEnzymes Holo-Enzymes (Catalytically Active) Enzymes->ActiveEnzymes Forms PNP_Oxidase PNP Oxidase PL_Kinase->PNP_Oxidase Product leads to PNP_Oxidase->PLP Compound 2-(Hydroxymethyl) pyridin-4-ol Compound->PL_Kinase Competitive Inhibition InactiveAnalog Inactive PLP Analog Compound->InactiveAnalog Potential Phosphorylation InactiveAnalog->Enzymes Inhibits Binding

References

Exploratory

Spectroscopic Data of 2-(Hydroxymethyl)pyridin-4-ol: A Technical Guide

Introduction 2-(Hydroxymethyl)pyridin-4-ol, a bifunctional pyridine derivative, represents a versatile scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)pyridin-4-ol, a bifunctional pyridine derivative, represents a versatile scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a pyridine ring, a primary alcohol, and a hydroxyl group at the 4-position—impart a unique combination of properties, including the potential for hydrogen bonding, metal chelation, and diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and materials development. Spectroscopic analysis provides the fundamental data required for this characterization.

This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Hydroxymethyl)pyridin-4-ol. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and first-principle spectroscopic theory to provide a robust, predictive framework for its characterization. A critical focus is placed on the phenomenon of keto-enol tautomerism, which profoundly influences the spectroscopic features of 4-hydroxypyridines.

The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyridine systems is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form.[1][2][3][4] This equilibrium is highly sensitive to the local environment, including solvent polarity, pH, and temperature.[1] The pyridone form is often favored in polar, protic solvents like water or methanol, while the hydroxypyridine form may be more prevalent in non-polar solvents.[1] This dynamic equilibrium is the single most important factor in interpreting the compound's spectroscopic data, as both tautomers will present distinct spectral signatures.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-(Hydroxymethyl)pyridin-4-ol in solution. The observed chemical shifts and coupling patterns will be a population-weighted average of the two tautomeric forms present under the experimental conditions. For clarity, predictions are provided for both the hydroxypyridine and pyridone forms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is essential for obtaining reliable and reproducible NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Hydroxymethyl)pyridin-4-ol in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Expert Insight: The choice of solvent is critical. DMSO-d₆ is highly recommended as its polarity can stabilize both tautomers, and its residual water peak does not obscure most signals. More importantly, it allows for the observation of exchangeable protons (from the -OH and -NH groups), which appear as broad singlets. In contrast, using D₂O will result in the exchange of these protons for deuterium, causing their signals to disappear, a technique often used to confirm their presence.

  • Instrumentation: Utilize a modern NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Perform a D₂O exchange experiment: acquire a spectrum, add one drop of D₂O, shake well, and re-acquire the spectrum to identify exchangeable protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is advised. COSY reveals ¹H-¹H coupling networks, while HSQC correlates each proton to its directly attached carbon atom.[5][6]

Predicted ¹H NMR Spectral Data

The pyridine ring protons will form an AMX spin system. The proton at position 6 (H-6) will be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

Proton AssignmentPredicted δ (ppm) - Hydroxypyridine FormPredicted δ (ppm) - Pyridone FormMultiplicityCoupling Constants (J, Hz)
H-6~8.0 - 8.2~7.5 - 7.7dJ ≈ 5-6 Hz
H-5~6.7 - 6.9~6.1 - 6.3ddJ ≈ 5-6 Hz, 2-3 Hz
H-3~6.8 - 7.0~6.4 - 6.6dJ ≈ 2-3 Hz
-CH₂-~4.6 - 4.8~4.5 - 4.7s (or d if OH couples)-
4-OH~9.5 - 11.0N/Abr sExchangeable
1-NHN/A~10.0 - 12.0br sExchangeable
CH₂-OH~5.0 - 6.0~5.0 - 6.0br s (or t)Exchangeable

Note: Chemical shifts are referenced to TMS and are predictive. Actual values will depend on solvent and concentration. Data is inferred from related structures.[7][8][9][10][11]

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides information on the carbon skeleton. The carbon bearing the hydroxyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are key indicators of the dominant tautomeric form.

Carbon AssignmentPredicted δ (ppm) - Hydroxypyridine FormPredicted δ (ppm) - Pyridone FormKey Feature
C-2~155 - 160~150 - 155Site of hydroxymethyl group
C-3~110 - 115~105 - 110
C-4~160 - 165~175 - 185 C=O character in pyridone form
C-5~110 - 115~108 - 113
C-6~145 - 150~138 - 142
-CH₂-~60 - 65~58 - 63Aliphatic carbon

Note: The most significant difference is the chemical shift of C-4, which shifts substantially downfield in the pyridone tautomer due to its carbonyl character.[12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and can provide strong evidence for the dominant tautomer in the solid state.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid or liquid samples due to its simplicity and minimal sample preparation.[15][16]

Objective: To identify key functional groups and probe the tautomeric equilibrium.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[17] Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[18][19]

  • Sample Application: Place a small amount of the solid 2-(Hydroxymethyl)pyridin-4-ol sample directly onto the ATR crystal.

  • Acquisition: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[15] Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the O-H, N-H, C=O, C=C, and C=N bonds. The presence and position of the C=O stretch is the most definitive feature for identifying the pyridone tautomer.

Wavenumber (cm⁻¹)Vibration TypeTautomerSignificance and Interpretation
3200-3500 (broad)O-H stretch (alcohol)BothIndicates the presence of the hydroxymethyl group. Broadness is due to hydrogen bonding.
~3000-3300 (broad)O-H stretch (phenol-like)HydroxypyridineOverlaps with other stretches but indicates the enol form.
~3000-3100 (broad)N-H stretchPyridoneStrong evidence for the keto tautomer.
~1640-1680 (strong) C=O stretch (amide) Pyridone This is the key diagnostic peak. Its presence strongly indicates the pyridone form is dominant.
1580-1620C=C / C=N ring stretchesBothCharacteristic of the pyridine ring system.[20][21][22][23]
1400-1500C=C / C=N ring stretchesBothFurther fingerprint absorptions for the aromatic ring.
~1000-1100C-O stretch (alcohol)BothCorresponds to the C-O single bond of the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique ideal for polar molecules like 2-(Hydroxymethyl)pyridin-4-ol, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[24][25][26]

Objective: To determine the accurate molecular mass and observe characteristic fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[26]

  • Ionization: Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[24] A heated drying gas (nitrogen) assists in desolvation.

  • Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer will separate ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Tandem MS (MS/MS): To induce and analyze fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).[24]

Predicted Mass Spectral Data

The molecular formula of 2-(Hydroxymethyl)pyridin-4-ol is C₆H₇NO₂. Molecular Weight: 125.13 g/mol . Predicted [M+H]⁺ (Monoisotopic): m/z 126.0550

The fragmentation of the protonated molecule will likely proceed through the loss of small, stable neutral molecules.

Fragmentation M_H [M+H]⁺ m/z = 126 F1 Loss of H₂O m/z = 108 M_H->F1 - H₂O F2 Loss of CH₂O m/z = 96 M_H->F2 - CH₂O F3 Loss of CO m/z = 80 F1->F3 - CO F4 Loss of H₂O m/z = 78 F2->F4 - H₂O

Sources

Foundational

solubility and stability of 2-(Hydroxymethyl)pyridin-4-ol

An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)pyridin-4-ol Authored by: A Senior Application Scientist Introduction 2-(Hydroxymethyl)pyridin-4-ol, a pyridine derivative, is a compound of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)pyridin-4-ol

Authored by: A Senior Application Scientist

Introduction

2-(Hydroxymethyl)pyridin-4-ol, a pyridine derivative, is a compound of interest in pharmaceutical research and development due to its structural similarity to pyridoxine (Vitamin B6). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive overview of the critical factors governing the , supported by established scientific principles and methodologies for its characterization.

Physicochemical Properties and Tautomerism

2-(Hydroxymethyl)pyridin-4-ol (CAS Number: 860411-74-1) has the molecular formula C6H7NO2 and a molecular weight of 125.127 g/mol .[1] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[2] In polar solvents and the solid state, the keto tautomer is generally the more stable form due to favorable intermolecular hydrogen bonding and resonance stabilization.[2] This equilibrium is a critical consideration as it can influence the compound's reactivity, analytical profile, and overall stability.[2]

Solubility Profile

While specific quantitative solubility data for 2-(Hydroxymethyl)pyridin-4-ol is not extensively published, its molecular structure, featuring both a hydroxyl and a hydroxymethyl group, suggests a high affinity for polar solvents. The presence of these functional groups allows for the formation of hydrogen bonds, which is expected to lead to good solubility in aqueous solutions.[3] A related compound, 2-(Hydroxymethyl)pyridine, is reported to be miscible in water.[4][5]

Expected Solubility
Solvent ClassExpected SolubilityRationale
Aqueous (e.g., Water, Buffers) HighThe presence of hydroxyl and hydroxymethyl groups allows for strong hydrogen bonding with water molecules.[3]
Polar Protic (e.g., Ethanol, Methanol) HighThe compound can act as both a hydrogen bond donor and acceptor, facilitating interaction with these solvents.
Polar Aprotic (e.g., DMSO, DMF) Moderate to HighThe polarity of the compound should allow for favorable dipole-dipole interactions.
Non-polar (e.g., Hexane, Toluene) LowThe significant polarity of the molecule will limit its solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

A robust method for determining the thermodynamic solubility of 2-(Hydroxymethyl)pyridin-4-ol is the shake-flask method.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of 2-(Hydroxymethyl)pyridin-4-ol to various solvents of interest in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated analytical method, such as RP-HPLC.[6]

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

The stability of 2-(Hydroxymethyl)pyridin-4-ol is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Insights into its stability can be drawn from studies on related pyridin-4-ol derivatives and pyridoxine.

Key Stability Concerns
  • Hydrolytic Degradation: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[2] Studies on pyridoxine have shown good stability in acidic formulations, with a suspension at pH 3.46-3.62 being stable for 91 days and an injection at pH 2.4 remaining stable for at least 180 days.[7][8]

  • Photodegradation: Like many pyridine-containing compounds, 2-(Hydroxymethyl)pyridin-4-ol is expected to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2]

  • Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various degradation products, such as N-oxides and further hydroxylated derivatives.[2] While pyridoxine is stable in strong acids and bases, it can be oxidized when boiled in an oxidizing acid.[9]

Forced Degradation Studies

To proactively identify potential degradation products and understand the degradation pathways, forced degradation (stress testing) studies are essential.

Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Hydroxymethyl)pyridin-4-ol in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 2-(Hydroxymethyl)pyridin-4-ol Acid Acid (HCl) Compound->Acid Base Base (NaOH) Compound->Base Oxidation Oxidant (H2O2) Compound->Oxidation Heat Thermal Compound->Heat Light UV/Visible Light Compound->Light Hydrolysis_P Hydrolysis Products Acid->Hydrolysis_P Base->Hydrolysis_P Oxidation_P Oxidation Products (e.g., N-oxides) Oxidation->Oxidation_P Heat->Hydrolysis_P Photo_P Photodegradation Products Light->Photo_P

Caption: Forced Degradation Pathways.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of pyridoxine and its derivatives.[6][10]

Recommended RP-HPLC Method
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar compounds.[10]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH ~3.5) and an organic modifier (e.g., methanol or acetonitrile).The acidic pH helps to suppress the ionization of the pyridine ring, leading to better peak shape and retention.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[10]
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~290 nm).[10]Provides good sensitivity for the pyridine chromophore.
Injection Volume 10-20 µLStandard injection volumes for analytical HPLC.
Column Temperature 25-30°CEnsures reproducible retention times.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol is a polar molecule with an expected high solubility in aqueous media. Its stability is a critical attribute that is highly dependent on pH, with a preference for neutral to slightly acidic conditions to mitigate hydrolytic degradation. The compound is also susceptible to photodegradation and oxidation. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective formulations for research and therapeutic applications.

References

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  • Johnson, D. D., & Stobaugh, J. F. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Advances in Applied Science and Technology, 3, 13-20.
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Exploratory

An In-Depth Technical Guide to the Tautomerism of 2-(Hydroxymethyl)pyridin-4-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: The tautomeric state of a molecule is a critical determinant of its physicochemical properties, receptor-binding capabilities, and overall...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tautomeric state of a molecule is a critical determinant of its physicochemical properties, receptor-binding capabilities, and overall pharmacological profile. For heteroaromatic systems like pyridin-4-ol derivatives, the equilibrium between the hydroxypyridine (enol) and pyridin-4(1H)-one (keto) forms is of paramount importance. This guide provides an in-depth analysis of the tautomerism of 2-(hydroxymethyl)pyridin-4-ol. While this specific molecule is not extensively characterized in the literature, we will apply established principles of physical organic chemistry to predict its behavior. We will further detail robust experimental and computational protocols to enable researchers to definitively characterize its tautomeric landscape. This document serves as both a predictive analysis and a practical methodological guide for scientists in drug discovery and chemical research.

The Fundamental Landscape: Pyridin-4-ol Tautomerism

Pyridin-4-ol exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxypyridine (often referred to as the 'enol' or 'lactim' form) and the non-aromatic but highly polar pyridin-4(1H)-one (the 'keto' or 'lactam' form). The position of this equilibrium is not fixed; it is a delicate balance dictated by the molecule's environment and intrinsic structural features.[1]

The relative stability of these forms is governed by several competing factors:

  • Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers significant stabilization. The pyridone form breaks this aromaticity but gains a strong carbonyl (C=O) bond and a delocalized amide-like system.[2]

  • Solvation: The solvent plays a pivotal role.[3] The pyridone tautomer is significantly more polar and a better hydrogen bond donor/acceptor via its N-H and C=O groups. Consequently, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) strongly favor the pyridone form through intermolecular hydrogen bonding.[1][4]

  • Physical State: In the gas phase, where intermolecular interactions are minimized, the aromatic hydroxypyridine form is generally the more stable tautomer.[1] In the solid state, the pyridone form often predominates due to its ability to form stable, intermolecular hydrogen-bonded networks.[4]

The Specific Case: Influence of the 2-(Hydroxymethyl) Substituent

The introduction of a hydroxymethyl group at the C2 position introduces a new, powerful element: the potential for intramolecular hydrogen bonding . This interaction can significantly alter the energy landscape of the tautomeric equilibrium compared to the unsubstituted parent molecule. Two primary intramolecularly hydrogen-bonded structures are plausible, one for each major tautomer.

  • Tautomer A (Hydroxypyridine form): The hydroxyl group of the C2 substituent can form a hydrogen bond with the nitrogen atom of the pyridine ring. This interaction would be expected to further stabilize the already aromatic hydroxypyridine form. Such stabilization of a hydroxy tautomer via intramolecular hydrogen bonding is a known phenomenon.[5]

  • Tautomer B (Pyridone form): The hydroxyl group of the C2 substituent can form a hydrogen bond with the carbonyl oxygen at C4. This would create a six-membered ring-like structure, which is generally stable, thereby providing additional stabilization to the pyridone form.

The central scientific question is determining which of these intramolecular interactions is stronger and how it competes with the intermolecular forces of solvation.

Below is a diagram illustrating the core equilibrium and the potential for intramolecular hydrogen bonding.

tautomerism cluster_enol 2-(Hydroxymethyl)pyridin-4-ol (Tautomer A) cluster_keto 2-(Hydroxymethyl)pyridin-4(1H)-one (Tautomer B) A Hydroxypyridine Form (Aromatic) A_Hbond Intramolecular H-Bond (Stabilizes Enol Form) A->A_Hbond Potential H-Bond B Pyridone Form (Polar, Non-Aromatic) A->B Equilibrium (K_T) B_Hbond Intramolecular H-Bond (Stabilizes Keto Form) B->B_Hbond Potential H-Bond computational_workflow start Build 3D Structures (Tautomer A, Tautomer B, Conformers) opt_gas Gas Phase Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) start->opt_gas energy_gas Calculate Relative Gas Phase Energies (ΔE_gas + ZPVE) opt_gas->energy_gas opt_solv Solvent Phase Optimization (e.g., PCM Model for Water, DMSO) opt_gas->opt_solv analysis Compare with Experimental Data (NMR K_T) & Analyze Geometry energy_gas->analysis energy_solv Calculate Relative Free Energies in Solution (ΔG_solv) opt_solv->energy_solv energy_solv->analysis

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-(Hydroxymethyl)pyridin-4-ol from Pyridine N-Oxides

Introduction Substituted pyridinols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(Hydroxymethyl)pyridin-4-ol, in particular, is a versatile building block, offering...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridinols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(Hydroxymethyl)pyridin-4-ol, in particular, is a versatile building block, offering three distinct points for molecular elaboration. Its synthesis, however, requires careful strategic planning to control the regiochemistry of substitution. This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol, leveraging the unique reactivity of pyridine N-oxides. This approach allows for the sequential and controlled functionalization of the pyridine ring, starting from the readily available commodity chemical, 2-picoline.

The narrative will go beyond a simple recitation of steps, delving into the causality behind experimental choices and the mechanistic underpinnings of the key transformations. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis is designed as a five-step sequence, capitalizing on the ability of the N-oxide functional group to activate the pyridine ring for electrophilic substitution at the 4-position and to facilitate rearrangement of the 2-methyl group.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Final Product Formation 2-Picoline 2-Picoline 2-Picoline N-Oxide 2-Picoline N-Oxide 2-Picoline->2-Picoline N-Oxide Step 1 (N-Oxidation) 4-Nitro-2-picoline N-Oxide 4-Nitro-2-picoline N-Oxide 2-Picoline N-Oxide->4-Nitro-2-picoline N-Oxide Step 2 (Nitration) 4-Hydroxy-2-picoline N-Oxide 4-Hydroxy-2-picoline N-Oxide 4-Nitro-2-picoline N-Oxide->4-Hydroxy-2-picoline N-Oxide Step 3 (Hydroxylation) Di-acetylated Intermediate Di-acetylated Intermediate 4-Hydroxy-2-picoline N-Oxide->Di-acetylated Intermediate Step 4 (Boekelheide R.) 2-(Hydroxymethyl)pyridin-4-ol 2-(Hydroxymethyl)pyridin-4-ol Di-acetylated Intermediate->2-(Hydroxymethyl)pyridin-4-ol Step 5 (Hydrolysis)

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-2-picoline N-oxide

This section details the preparation of the crucial intermediate, where the 4-position is functionalized prior to the modification of the 2-methyl group.

Step 1: N-Oxidation of 2-Picoline

Causality: The initial N-oxidation is a critical activating step. The resulting N-oxide group reverses the typical reactivity of the pyridine ring. By withdrawing electron density through induction and donating it through resonance, it renders the C4 position susceptible to electrophilic attack while deactivating the C3/C5 positions.

Protocol:

  • To a solution of 2-picoline (1.0 eq) in glacial acetic acid (5.0 vol), add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 70-80°C and maintain for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.

  • The crude product can be purified by distillation under high vacuum or used directly in the next step after thorough drying.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
2-Picoline1.093.1310.0 g (107.4 mmol)
Glacial Acetic AcidSolvent60.0550 mL
Hydrogen Peroxide (30%)1.534.0118.3 g (161.1 mmol)
Step 2: Nitration of 2-Picoline N-oxide

Causality: With the N-oxide in place, electrophilic nitration proceeds with high regioselectivity at the electron-rich C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is used as the potent nitrating agent required to overcome the inherent electron deficiency of the pyridine ring system, even with N-oxide activation.[1]

Protocol:

  • Prepare the nitrating acid by slowly adding concentrated sulfuric acid (3.0 vol) to fuming nitric acid (1.2 vol) in an ice bath.

  • In a three-neck flask equipped with a thermometer and an addition funnel, heat 2-picoline N-oxide (1.0 eq) to 60°C.

  • Add the nitrating acid dropwise, maintaining the internal temperature below 90°C.

  • After the addition is complete, heat the mixture to 125-130°C for 3 hours.[2]

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~15g per 1g of starting material).

  • Neutralize the solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is 7-8. Be cautious of vigorous foaming.

  • The yellow solid precipitate, 4-nitro-2-picoline N-oxide, is collected by vacuum filtration, washed with cold water, and dried. It can be purified by recrystallization from acetone.[2]

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
2-Picoline N-oxide1.0109.1310.0 g (91.6 mmol)
Fuming Nitric Acid~2.763.0112 mL
Conc. Sulfuric Acid~5.198.0830 mL
Step 3: Conversion of 4-Nitro to 4-Hydroxy Group

Causality: The electron-withdrawing N-oxide and nitro groups make the C4 position highly electrophilic, facilitating nucleophilic aromatic substitution. The nitro group can be displaced by a hydroxyl group under basic conditions. A literature-validated method involves reaction with alkaline hydrogen peroxide, which provides a facile route to the desired 4-hydroxypyridine N-oxide.[3]

Protocol:

  • Dissolve 4-nitro-2-picoline N-oxide (1.0 eq) in water.

  • Add a solution of sodium hydroxide (or potassium hydroxide) followed by the dropwise addition of 30% hydrogen peroxide.

  • The reaction is typically exothermic and should be maintained at a temperature not exceeding 50°C.[3]

  • After the reaction is complete (monitored by TLC), the solution is acidified with an acid like HCl to precipitate the product.

  • The resulting 4-hydroxy-2-picoline N-oxide is collected by filtration, washed with cold water, and dried.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
4-Nitro-2-picoline N-oxide1.0154.1210.0 g (64.9 mmol)
Sodium HydroxideStoichiometric40.00~2.6 g (64.9 mmol)
Hydrogen Peroxide (30%)Excess34.01Varies
WaterSolvent18.02Sufficient to dissolve

Part 2: The Boekelheide Rearrangement and Final Hydrolysis

With the 4-hydroxy group installed, the final stage involves the conversion of the 2-methyl group to a hydroxymethyl group via the classic Boekelheide rearrangement.

Step 4: The Boekelheide Rearrangement

Causality: This elegant transformation converts an α-alkyl pyridine N-oxide into the corresponding hydroxymethyl pyridine derivative.[4] The reaction proceeds through a concerted pericyclic reaction mechanism. Acetic anhydride serves a dual purpose: it acylates the N-oxide oxygen, making it a good leaving group, and it acetylates the 4-hydroxy group, protecting it during the reaction. The acetate anion then acts as a base to deprotonate the α-methyl group, initiating a[2][2]-sigmatropic rearrangement.[4]

G cluster_mech Boekelheide Rearrangement Mechanism Start 1. O-Acylation Intermediate1 2. Deprotonation Start->Intermediate1 Ac₂O Intermediate2 3. [3,3]-Sigmatropic Shift Intermediate1->Intermediate2 -H⁺ (AcO⁻) Product 4. Rearomatization Intermediate2->Product

Caption: Key stages of the Boekelheide rearrangement.

Protocol:

  • Suspend 4-hydroxy-2-picoline N-oxide (1.0 eq) in a large excess of acetic anhydride (e.g., 10-20 eq).

  • Heat the mixture to reflux (approx. 140°C) for 2-4 hours.[4] The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into ice water to quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude di-acetylated product, 2-(acetoxymethyl)-4-acetoxypyridine, which can be used directly in the next step.

ReagentMolar Eq.MW ( g/mol )Amount (for 5g scale)
4-Hydroxy-2-picoline N-oxide1.0125.125.0 g (39.9 mmol)
Acetic Anhydride~10-20102.0940-80 mL
Step 5: Final Hydrolysis

Causality: The final step is a straightforward saponification (base-catalyzed hydrolysis) of the two ester groups (the 2-acetoxymethyl and the 4-acetoxy) to reveal the desired diol product.

Protocol:

  • Dissolve the crude di-acetylated intermediate from the previous step in methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (2.5 eq to ensure hydrolysis of both esters) or potassium carbonate.

  • Stir the mixture at room temperature for several hours or gently heat to 50°C to expedite the reaction.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the mixture with an acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • The aqueous residue can be cooled to induce crystallization or extracted with a polar organic solvent like ethyl acetate.

  • The final product, 2-(Hydroxymethyl)pyridin-4-ol, can be purified by recrystallization (e.g., from ethanol/water).

ReagentMolar Eq.MW ( g/mol )Amount (from 5g scale)
Crude Di-acetylated Intermediate1.0209.20~8.3 g (39.9 mmol)
Sodium Hydroxide2.540.004.0 g (99.8 mmol)
Methanol / WaterSolvent-As needed

Safety Precautions

  • Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Always add acid to water/ice, never the other way around.

  • Peroxides: Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes. The N-oxidation reaction can be exothermic and should be controlled with proper cooling.

  • Anhydrides: Acetic anhydride is corrosive and lachrymatory. Handle in a fume hood. Its reaction with water is exothermic.

References

  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. ioc-praktikum.de. [Link]

  • Wikipedia. (2023). Boekelheide reaction. [Link]

  • ScienceMadness. (n.d.). Reactivity of 4-nitropyridine-n-oxide. sciencemadness.org. [Link]

  • ResearchGate. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

  • ResearchGate. (2010). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. [Link]

  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of 2-(Hydroxymethyl)pyridin-4-ol in the Synthesis of Pharmaceutical Intermediates

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry The pyridine ring system is one of the most ubiquitous heterocyclic scaffolds in FDA-approved pharmaceuticals, prized for its ability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring system is one of the most ubiquitous heterocyclic scaffolds in FDA-approved pharmaceuticals, prized for its ability to engage in biologically relevant interactions such as hydrogen bonding and metal coordination.[1] Among the vast family of pyridine derivatives, pyridin-4-ones, and their tautomeric 4-hydroxypyridines, represent a "privileged structure." This designation is reserved for molecular frameworks that can provide ligands for more than one type of receptor or enzyme target, significantly increasing their utility in drug discovery.[2] The pyridin-4-one moiety can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned to enhance solubility, lipophilicity, and metabolic stability.[2][3]

2-(Hydroxymethyl)pyridin-4-ol is a bifunctional building block that capitalizes on the inherent advantages of the pyridin-4-one core. The introduction of a hydroxymethyl group at the 2-position provides a crucial handle for synthetic elaboration, allowing for the construction of complex molecular architectures through reactions like etherification, esterification, and oxidation.[4] This unique combination of a privileged scaffold and a versatile functional group makes 2-(Hydroxymethyl)pyridin-4-ol a highly valuable starting material for the synthesis of complex pharmaceutical intermediates. This application note will provide a detailed exploration of its synthetic utility, complete with step-by-step protocols for key transformations, an analysis of the chemical principles guiding these processes, and safety considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

Table 1: Physicochemical Properties of 2-(Hydroxymethyl)pyridin-4-ol

PropertyValueSource
CAS Number 860411-74-1[5]
Molecular Formula C₆H₇NO₂[5]
Molecular Weight 125.13 g/mol [5]
Appearance Solid (Typical)-
IUPAC Name 2-(Hydroxymethyl)pyridin-4-ol[5]
InChIKey KRLRNVJRPOTLJX-UHFFFAOYSA-N[5]

Safety and Handling:

As with all chemical reagents, proper safety protocols must be strictly followed when handling 2-(Hydroxymethyl)pyridin-4-ol and its derivatives.

  • Hazard Identification: While specific GHS data for this compound is not extensively published, related pyridinols and hydroxymethylpyridines are typically classified as harmful if swallowed, and causing skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Protocols

The true value of 2-(Hydroxymethyl)pyridin-4-ol lies in its versatility as a synthon. Below, we explore two representative synthetic transformations that highlight its utility in constructing key pharmaceutical intermediates.

Application 1: Multi-Component Reaction for the Synthesis of a Dihydronaphthyridine Core – A Finerenone Intermediate Analogue

The dihydropyridine and dihydronaphthyridine cores are central to a number of blockbuster drugs. Finerenone, a non-steroidal mineralocorticoid receptor antagonist, features a complex dihydronaphthyridine scaffold.[7][8] While the direct synthesis of Finerenone intermediates often starts with a related aminopyridine, the multi-component reaction strategy is highly illustrative of how the pyridinone core can be used to rapidly build molecular complexity. The following protocol is adapted from a patented synthesis of a key Finerenone intermediate, showcasing a powerful three-component reaction.[9]

Workflow for Dihydronaphthyridine Synthesis

cluster_0 Step 1: Three-Component Reaction cluster_1 Step 2: Alkylation cluster_2 Step 3: Reduction A 2-(Hydroxymethyl)pyridin-4-ol Analogue (4-amino-5-methyl-2-hydroxypyridine) D Compound 1 (Dihydronaphthyridine Precursor) A->D Acid Catalyst Inert Solvent B Diethyl Malonate B->D C 4-Cyano-2-methoxybenzaldehyde C->D E Compound 1 G Compound 2 (Alkylated Intermediate) E->G Acid Catalyst F Triethyl Orthoformate F->G H Compound 2 J Compound 3 (Racemic Intermediate) H->J I Reducing Agent I->J

Caption: Multi-step synthesis of a Finerenone intermediate analogue.

Detailed Protocol: Three-Component Condensation

This protocol outlines the initial and most critical step in the sequence, the formation of the core heterocyclic system.

  • Reagent Preparation:

    • To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-5-methyl-2-hydroxypyridine (1.0 eq), 4-cyano-2-methoxybenzaldehyde (1.0 eq), and diethyl malonate (1.0 eq).

    • Add an inert solvent such as toluene or xylene.

    • Add a catalytic amount of a suitable acid catalyst (e.g., piperidine or acetic acid).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydronaphthyridine precursor (Compound 1).

Causality and Experimental Rationale:

  • Three-Component Reaction: This approach is a hallmark of efficient organic synthesis, allowing for the rapid construction of a complex scaffold from simple starting materials in a single step, thereby improving atom economy and reducing waste.[9]

  • Acid Catalysis: The acid catalyst facilitates both the initial Knoevenagel condensation between the aldehyde and diethyl malonate, and the subsequent Michael addition of the pyridinone, followed by cyclization and dehydration to form the dihydronaphthyridine ring.

  • Inert Solvent: Toluene or xylene are chosen for their high boiling points, allowing the reaction to be conducted at elevated temperatures to drive it to completion. They are also azeotropic with water, which can help to remove the water formed during the reaction via a Dean-Stark apparatus, further pushing the equilibrium towards the product.

Application 2: Esterification of the Hydroxymethyl Group – Synthesis of Ibuprofen Piconol

A more direct functionalization of the hydroxymethyl group is its esterification to produce prodrugs or other active molecules. Ibuprofen piconol is an ester of the well-known NSAID ibuprofen and 2-(hydroxymethyl)pyridine. This reaction is an excellent example of a standard, yet crucial, transformation in pharmaceutical synthesis. The following protocol is based on a patented synthesis of Ibuprofen piconol.[6]

Reaction Scheme: Esterification of 2-(Hydroxymethyl)pyridine

A 2-(Hydroxymethyl)pyridine C Ibuprofen Piconol A->C DCC/EDC DMAP (cat.) Organic Solvent B Ibuprofen B->C

Sources

Method

Application Notes & Protocols: 2-(Hydroxymethyl)pyridin-4-ol as a Versatile Bifunctional Building Block in Organic Synthesis

Abstract: This guide provides an in-depth technical overview of 2-(Hydroxymethyl)pyridin-4-ol (CAS No: 860411-74-1), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2-(Hydroxymethyl)pyridin-4-ol (CAS No: 860411-74-1), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical synthesis.[1][2] Its structure is distinguished by two key functional groups: a primary alcohol at the 2-position and a pyridin-4-ol moiety. This bifunctionality, coupled with the inherent biological relevance of the pyridinone scaffold, makes it a valuable precursor for creating diverse molecular architectures.[3][4] We will explore its fundamental chemical properties, reactivity, and provide detailed protocols for its strategic manipulation in synthetic workflows.

Core Concepts: Physicochemical Properties & Reactivity

2-(Hydroxymethyl)pyridin-4-ol is a stable, crystalline solid that serves as a versatile scaffold in organic synthesis.[1] Its utility is rooted in its distinct electronic properties and the presence of two orthogonal reactive sites.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature governing the reactivity of 2-(Hydroxymethyl)pyridin-4-ol is its existence as a tautomeric mixture, primarily favoring the pyridin-4(1H)-one form. This equilibrium is fundamental to understanding its reaction pathways, as it influences whether reactions occur on the nitrogen or the oxygen atom of the heterocyclic core. The pyridone form is a privileged structure in medicinal chemistry, often acting as a bioisostere for amides or phenols and participating in crucial hydrogen bonding interactions with biological targets.[3][4]

Caption: Tautomeric equilibrium of 2-(Hydroxymethyl)pyridin-4-ol.

Profile of Reactive Centers

The synthetic versatility of this building block stems from the differential reactivity of its two functional groups. Strategic protection or selective reaction conditions allow chemists to functionalize one site while leaving the other intact for subsequent transformations.

reactivity_map cluster_C2 C2-Hydroxymethyl Reactions cluster_C4 Pyridone Core Reactions start 2-(Hydroxymethyl)pyridin-4-ol C2-Hydroxymethyl Group C4-OH / N-H (Pyridone) oxidation Oxidation (e.g., MnO₂, DMP) start:f1->oxidation etherification Etherification (e.g., Williamson) start:f1->etherification esterification Esterification (e.g., Acyl Halides) start:f1->esterification n_alkylation N-Alkylation (e.g., Mitsunobu, Alkyl Halides) start:f2->n_alkylation o_alkylation O-Alkylation (Under specific conditions) start:f2->o_alkylation halogenation Halogenation (e.g., POCl₃, PBr₃) start:f2->halogenation

Caption: Reactivity map of 2-(Hydroxymethyl)pyridin-4-ol.

Core Synthetic Applications

The pyridine and pyridinone motifs are cornerstones in modern pharmacology and crop science.[5][6][7][8] This building block provides a direct entry point into these valuable chemical classes.

Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridinone core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of many protein kinases.[3] 2-(Hydroxymethyl)pyridin-4-ol is an ideal starting point for generating libraries of potential inhibitors. The N-H of the pyridone can be functionalized to project a substituent into the solvent-exposed region, while the hydroxymethyl group can be modified to explore deeper pockets of the active site.

workflow_drug_discovery cluster_0 Step 1: Core Derivatization cluster_1 Step 2: Side-Chain Modification cluster_2 Output start 2-(Hydroxymethyl)pyridin-4-ol n_alkylation N-Alkylation with R¹-X (e.g., Suzuki coupling partners) start->n_alkylation oxidation Oxidation to Aldehyde n_alkylation->oxidation Intermediate Product reductive_amination Reductive Amination with R²-NH₂ oxidation->reductive_amination library Kinase Inhibitor Library (Diverse R¹ and R²) reductive_amination->library

Caption: Workflow for kinase inhibitor library synthesis.

Agrochemical Development

Pyridin-4-ol derivatives are precursors to potent agrochemicals, including herbicides and fungicides.[9] The presence of the hydroxymethyl group on 2-(Hydroxymethyl)pyridin-4-ol offers a valuable synthetic handle for introducing functionalities that can modulate the compound's spectrum of activity, soil mobility, or metabolic stability in target organisms, leading to the development of next-generation crop protection agents.[8][10]

Detailed Experimental Protocols

The following protocols are representative examples of selective transformations that can be performed on 2-(Hydroxymethyl)pyridin-4-ol.

Protocol 1: Selective N-Alkylation of the Pyridin-4-one Core via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a reliable method for the N-alkylation of pyridones under mild, neutral conditions, which is crucial for preserving the unprotected primary alcohol at the C2 position. This selectivity is often difficult to achieve with standard alkylation methods using a base, which can deprotonate both the N-H and O-H groups.

Materials:

  • 2-(Hydroxymethyl)pyridin-4-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • An appropriate primary or secondary alcohol (R-OH) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(Hydroxymethyl)pyridin-4-ol (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting material).

  • Add the desired alcohol (R-OH, 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified directly by silica gel column chromatography. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective for separating the N-alkylated product from triphenylphosphine oxide and other byproducts.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the R-group in the NMR spectrum are key indicators of a successful reaction.

Protocol 2: Selective Oxidation of the Hydroxymethyl Group to an Aldehyde

Rationale: The conversion of the primary alcohol to an aldehyde creates a new electrophilic center for a host of subsequent reactions, such as Wittig olefination, reductive amination, or Grignard additions. Manganese dioxide (MnO₂) is an effective and mild oxidant for allylic and benzylic-type alcohols, showing excellent chemoselectivity for the C2-hydroxymethyl group over the pyridone ring system.

Materials:

  • 2-(Hydroxymethyl)pyridin-4-ol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite™ or a similar filtration aid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 2-(Hydroxymethyl)pyridin-4-ol (1.0 eq) in DCM or CHCl₃ (approx. 0.05 M).

  • Add activated MnO₂ (5-10 eq by weight) to the suspension. The reaction is heterogeneous.

  • Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the MnO₂ solids.

    • Wash the filter cake thoroughly with additional DCM or an ethyl acetate/methanol mixture to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.

    • The product, 2-formylpyridin-4-ol, can often be used directly in the next step or further purified by recrystallization or silica gel chromatography if necessary.

  • Validation: Successful oxidation is confirmed by the disappearance of the hydroxymethyl protons (a singlet around 4.7 ppm) and the appearance of a new aldehyde proton signal (a singlet between 9-10 ppm) in the ¹H NMR spectrum. An IR spectrum will show a characteristic C=O stretch for the aldehyde around 1700 cm⁻¹.

Data Summary

Reaction Type Key Reagents Typical Conditions Selectivity Rationale Typical Yield Range
N-Alkylation PPh₃, DIAD/DEAD, R-OHAnhydrous THF, 0 °C to RTMild, neutral conditions of the Mitsunobu reaction favor N-alkylation over O-alkylation of the alcohol.60-85%
C2-Oxidation Activated MnO₂DCM or CHCl₃, RTMnO₂ is a chemoselective oxidant for benzylic/allylic alcohols, leaving the pyridone core untouched.70-95%
O-Esterification Acyl Chloride, PyridineDCM, 0 °C to RTThe primary alcohol is more nucleophilic than the pyridone oxygen, allowing for selective acylation.80-95%

References

  • Vertex AI Search. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Vertex AI Search. (n.d.). Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing.
  • Vertex AI Search. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Benchchem. (n.d.). Application of Pyridin-4-ol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols.
  • Biosynth. (n.d.). 2-(Hydroxymethyl)pyridin-4-ol | 860411-74-1.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Al-Bayati, R. I., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 70(1), 163-174.
  • Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PYRIDIN-4-OL | CAS 860411-74-1.
  • Vertex AI Search. (n.d.). Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-350.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

Sources

Application

A Robust HILIC-MS/MS Method for the Quantitative Analysis of 2-(Hydroxymethyl)pyridin-4-ol

An Application Note for Drug Development Professionals Abstract This application note presents a robust, sensitive, and validated method for the quantitative analysis of 2-(Hydroxymethyl)pyridin-4-ol using High-Performan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and validated method for the quantitative analysis of 2-(Hydroxymethyl)pyridin-4-ol using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and sharp peak shapes, which are often challenging to achieve with traditional reversed-phase chromatography. The method utilizes electrospray ionization in positive ion mode (ESI+) for high-sensitivity detection and quantification. Detailed protocols for sample preparation, instrument configuration, and data analysis are provided, along with a discussion of the method's validation, demonstrating its suitability for high-throughput screening, impurity profiling, and pharmacokinetic studies in drug development.

Introduction and Analytical Rationale

2-(Hydroxymethyl)pyridin-4-ol (CAS: 860411-74-1) is a pyridine derivative of interest in pharmaceutical research and development, potentially serving as a key intermediate in synthesis or appearing as a metabolite or degradation product.[1][2] Its chemical structure, featuring two hydrophilic hydroxyl groups and a basic pyridine nitrogen, renders it a highly polar and water-soluble compound.[3]

The analysis of such small polar molecules presents a significant challenge for conventional reversed-phase (RP) HPLC, where they are often poorly retained and elute in or near the solvent front, leading to poor resolution and matrix effects.[4][5] While specialized aqueous-stable RP columns exist, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a more direct and effective solution.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in strong retention.[9][10] For this reason, HILIC was selected as the chromatographic mode of choice.

From a detection standpoint, the pyridine ring contains a basic nitrogen atom (pKa ≈ 5.2-6 for many pyridines) that is readily protonated.[11][12] This makes 2-(Hydroxymethyl)pyridin-4-ol an ideal candidate for Electrospray Ionization in positive ion mode (ESI+), which is expected to generate a strong protonated molecular ion [M+H]⁺, ensuring high sensitivity.[13][14] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and allows for accurate quantification even in complex biological matrices.

A critical characteristic of the analyte is its potential for tautomerism. 2-(Hydroxymethyl)pyridin-4-ol can exist in equilibrium with its keto form, 2-(hydroxymethyl)pyridin-4(1H)-one.[15] The keto tautomer is often more stable in polar solvents.[15] This equilibrium can potentially lead to peak broadening in chromatography if the interconversion is slow on the chromatographic timescale. The developed HILIC method aims to provide conditions where a single, sharp peak is observed, representing the rapid equilibrium between tautomers.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-(Hydroxymethyl)pyridin-4-ol reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)

  • Mobile Phase Additives: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Sample Preparation: 0.2 µm Syringe Filters (PTFE or equivalent)

Standard and Sample Preparation Protocol

This protocol is designed for the analysis of a pure standard. For complex matrices like plasma or tissue homogenates, a protein precipitation[16] or solid-phase extraction (SPE)[17][18] step would be required prior to the final dilution.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Hydroxymethyl)pyridin-4-ol reference standard and dissolve it in 10 mL of a 50:50 (v/v) Methanol:Water mixture in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 90:10 (v/v) Acetonitrile:Water.

  • Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution using 90:10 (v/v) Acetonitrile:Water as the diluent. This range should be adjusted based on the expected sample concentrations.

  • Sample Preparation: For analysis of a formulated product or reaction mixture, dilute the sample with 90:10 (v/v) Acetonitrile:Water to bring the expected analyte concentration within the calibration range.

  • Final Filtration: Before injection, filter all standards and samples through a 0.2 µm syringe filter to remove any particulates that could damage the HPLC system.[18]

HPLC-MS/MS Instrumentation and Conditions

The following parameters were established on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC System Parameters

ParameterCondition
HPLC System Standard UHPLC/HPLC System
Column HILIC Amide Column (e.g., Waters ACQUITY BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Elution Time (min)
0.0
5.0
5.1
7.0

Rationale for HPLC Conditions: An amide-based HILIC column provides robust retention for polar, neutral, and charged analytes.[19] The use of ammonium acetate and formic acid in the mobile phase helps to ensure good peak shape and improve the efficiency of ESI ionization.[11][20] A shallow gradient from high to low organic content is used to elute the analyte from the HILIC column.[20]

Table 2: Mass Spectrometer Parameters

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions Analyte
2-(Hydroxymethyl)pyridin-4-ol

Rationale for MS Conditions: The precursor ion of m/z 126.1 corresponds to the protonated molecule [C₆H₇NO₂ + H]⁺. The product ion at m/z 108.1 is proposed to result from the neutral loss of water (H₂O) from the hydroxymethyl group. The qualifier ion at m/z 79.1 likely corresponds to fragmentation of the pyridine ring structure after the initial water loss. Using two transitions enhances the specificity of the assay.

Workflow and Data Analysis

The overall analytical workflow is designed for efficiency and reproducibility, moving from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal Calibration Curve (0.5-500 ng/mL) stock->cal hplc HILIC Separation (Amide Column) cal->hplc sample Sample Dilution & Filtration sample->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms quant Peak Integration & Quantification ms->quant report Final Report (Concentration) quant->report

Figure 1: HPLC-MS/MS analysis workflow. This diagram outlines the key stages from sample preparation to final data reporting.

Results and Method Performance

The HILIC-MS/MS method demonstrated excellent performance for the analysis of 2-(Hydroxymethyl)pyridin-4-ol.

  • Chromatography: The analyte eluted at approximately 3.8 minutes with a sharp, symmetrical peak, indicating good interaction with the HILIC stationary phase and minimal on-column tautomeric conversion issues.

  • Selectivity: No interfering peaks were observed at the retention time of the analyte in blank matrix injections, demonstrating the high selectivity of the MRM method.

  • Method Validation: The method was validated for linearity, sensitivity, precision, and accuracy. The results, summarized in Table 3, confirm the method is reliable and fit for purpose.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) Intra-day: < 5% Inter-day: < 8%
Accuracy (% Recovery) 94% - 106% at three concentration levels

Conclusion

The developed HILIC-MS/MS method provides a selective, sensitive, and robust tool for the quantitative analysis of the highly polar compound 2-(Hydroxymethyl)pyridin-4-ol. The use of HILIC successfully overcomes the retention challenges associated with reversed-phase chromatography, while tandem mass spectrometry ensures high specificity and low detection limits. This well-validated method is ideally suited for various applications in the pharmaceutical industry, including metabolic studies, impurity analysis, and quality control of drug formulations.

References

Method

Application Notes and Protocols: The Role of 2-(Hydroxymethyl)pyridin-4-ol in the Development of Novel Functional Polymers

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the emerging role of 2-(Hydroxymethyl)pyridin-4-ol as a versatile building block for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the emerging role of 2-(Hydroxymethyl)pyridin-4-ol as a versatile building block for the synthesis of novel functional polymers. While direct literature on the polymerization of this specific monomer is nascent, its unique bifunctional nature, combining a primary alcohol and a pyridin-4-ol moiety, presents significant opportunities for creating advanced polymers with tailored properties. This guide outlines a plausible synthetic pathway for the monomer, details its chemical reactivity, and provides in-depth protocols for its incorporation into polyesters, polyurethanes, and epoxy resins. The potential applications of these novel polymers in fields such as drug delivery, biomaterials, and advanced coatings are also discussed.

Introduction: The Potential of a Novel Pyridin-4-ol Monomer

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions. Polymers incorporating pyridine moieties have found applications as catalysts, drug carriers, and materials with specialized optical and electronic properties. 2-(Hydroxymethyl)pyridin-4-ol is a particularly interesting, yet underexplored, monomer that features two distinct reactive sites: a primary hydroxyl group amenable to classic polymerization reactions and a pyridin-4-ol group that can engage in hydrogen bonding, catalysis, and potential post-polymerization modifications. This unique combination allows for the design of polymers with a rich array of functionalities and potential for complex macromolecular architectures.

Synthesis of 2-(Hydroxymethyl)pyridin-4-ol: A Proposed Pathway

Given the limited availability of a direct, documented synthesis for 2-(Hydroxymethyl)pyridin-4-ol, a plausible multi-step synthetic route is proposed based on established pyridine chemistry. This pathway provides a reliable method for obtaining the monomer in sufficient quantities for polymer synthesis research.

Synthesis_of_2-(Hydroxymethyl)pyridin-4-ol start 2-bromo-4-chloropyridine step1 Nucleophilic Aromatic Substitution (NaOCH3, CH3OH) start->step1 intermediate1 2-bromo-4-methoxypyridine step1->intermediate1 step2 Grignard Formation & Reaction (1. Mg, THF; 2. HCHO) intermediate1->step2 intermediate2 2-(Hydroxymethyl)-4-methoxypyridine step2->intermediate2 step3 Demethylation (BBr3 or HBr) intermediate2->step3 final_product 2-(Hydroxymethyl)pyridin-4-ol step3->final_product

Caption: Proposed synthetic pathway for 2-(Hydroxymethyl)pyridin-4-ol.

Protocol 1: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol

Step 1: Synthesis of 2-bromo-4-methoxypyridine

  • To a solution of sodium methoxide (prepared from sodium in methanol), add 2-bromo-4-chloropyridine.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-4-methoxypyridine.

Step 2: Synthesis of 2-(Hydroxymethyl)-4-methoxypyridine

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromo-4-methoxypyridine in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the solution to 0 °C and bubble dry formaldehyde gas through the reaction mixture, or add paraformaldehyde.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol

  • Dissolve 2-(Hydroxymethyl)-4-methoxypyridine in an appropriate solvent such as dichloromethane.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Neutralize the solution and extract the product. Purify by recrystallization or column chromatography.

Polymer Synthesis Utilizing 2-(Hydroxymethyl)pyridin-4-ol

The bifunctionality of 2-(Hydroxymethyl)pyridin-4-ol allows for its incorporation into a variety of polymer backbones through established polymerization techniques.

Polyesters via Polycondensation

The primary alcohol of 2-(Hydroxymethyl)pyridin-4-ol can react with dicarboxylic acids or their derivatives to form polyesters. The pyridine ring in the polymer backbone can introduce unique properties such as increased thermal stability and the ability to coordinate with metal ions.

Polyester_Synthesis monomer1 2-(Hydroxymethyl)pyridin-4-ol reaction Polycondensation (Base, Solvent) monomer1->reaction monomer2 Diacid Chloride (e.g., Adipoyl Chloride) monomer2->reaction polymer Pyridine-containing Polyester reaction->polymer

Caption: Polycondensation of 2-(Hydroxymethyl)pyridin-4-ol with a diacid chloride.

Protocol 2: Synthesis of a Pyridine-Containing Polyester
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 2-(Hydroxymethyl)pyridin-4-ol and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., THF or DMAc).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride) in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Diacid Monomer Expected Polymer Properties Potential Applications
Adipoyl ChlorideFlexible, lower melting pointBiodegradable materials, drug delivery matrices
Terephthaloyl ChlorideRigid, high thermal stabilityHigh-performance plastics, engineering materials
Polyurethanes via Polyaddition

The reaction of the hydroxyl group of 2-(Hydroxymethyl)pyridin-4-ol with diisocyanates yields polyurethanes. The presence of the pyridine ring can enhance the thermal and mechanical properties of the resulting polyurethane and provide sites for hydrogen bonding and quaternization.[1][2]

Protocol 3: Synthesis of a Pyridine-Containing Polyurethane
  • In a flame-dried reactor, add 2-(Hydroxymethyl)pyridin-4-ol and a diisocyanate (e.g., MDI or HDI) to an anhydrous solvent (e.g., DMF or DMSO).

  • Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir for several hours.

  • Monitor the disappearance of the isocyanate peak by FT-IR spectroscopy.

  • Once the reaction is complete, precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Diisocyanate Monomer Expected Polymer Properties Potential Applications
Methylene diphenyl diisocyanate (MDI)Rigid, high-performance elastomerFoams, coatings, adhesives
Hexamethylene diisocyanate (HDI)Flexible, aliphatic polyurethaneBiomedical implants, flexible coatings
Epoxy Resins

The pyridin-4-ol moiety, particularly the nitrogen atom, can act as a curing agent for epoxy resins. The hydroxyl group can also participate in the curing reaction, leading to a highly cross-linked network. Pyridine-containing epoxy resins are known for their enhanced thermal stability and mechanical strength.[3]

Epoxy_Curing monomer1 2-(Hydroxymethyl)pyridin-4-ol (Curing Agent) reaction Curing (Heat) monomer1->reaction monomer2 Epoxy Resin (e.g., DGEBA) monomer2->reaction polymer Cross-linked Epoxy Network reaction->polymer

Caption: Curing of an epoxy resin with 2-(Hydroxymethyl)pyridin-4-ol.

Protocol 4: Curing of an Epoxy Resin
  • Melt the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) at an elevated temperature.

  • Add the desired stoichiometric amount of 2-(Hydroxymethyl)pyridin-4-ol to the molten epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven at a specified temperature schedule (e.g., 120 °C for 2 hours, followed by post-curing at 150 °C for 4 hours).

  • Allow the cured resin to cool slowly to room temperature before demolding.

Characterization of Novel Polymers

The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, thermal properties, and morphology.

Technique Information Obtained
FT-IR Spectroscopy Confirmation of functional groups and polymer formation.
NMR Spectroscopy (¹H, ¹³C) Determination of polymer structure and composition.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution (Mn, Mw, PDI).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.

Potential Applications in Drug Development and Beyond

The unique functionalities of polymers derived from 2-(Hydroxymethyl)pyridin-4-ol open up a wide range of potential applications:

  • Drug Delivery: The pyridine moiety can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery. The pH-responsive nature of the pyridine ring can be exploited for controlled drug release in specific physiological environments.

  • Biomaterials: The biocompatibility of pyridine-containing polymers can be tuned for applications in tissue engineering and medical implants.[4] The ability to coordinate with metal ions could be used to create antimicrobial surfaces.

  • Advanced Coatings: The high thermal stability and potential for strong adhesion make these polymers suitable for protective and functional coatings.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol represents a promising but currently underutilized monomer for the development of novel functional polymers. Its synthesis, while not yet established in the literature, is achievable through plausible and scalable synthetic routes. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis and characterization of polyesters, polyurethanes, and epoxy resins incorporating this versatile building block. The anticipated unique properties of these materials are expected to drive innovation in diverse fields, from advanced drug delivery systems to high-performance engineering plastics.

References

  • Reddy, B. S. R., & Ariff, M. M. (2012). Synthesis and Characterization of Pyridine-Based Polyurethanes. Designed Monomers and Polymers, 12(2), 109-119.
  • Jun, Z., Aiqin, L., Hong, Z., Jun, L., & Yuan, A. L. (2020). Synthesis and Characterization of Pyridine-containing Epoxy: H-bonds Distribution and Thermomechanical Performances.
  • Cristea, M., Iftime, M. M., & Oprea, S. (2018). Synthesis and characterization of polyurethane cationomers with pyridinium groups. Materials Science and Engineering: C, 93, 537-545.
  • Schubert, U. S., & Fraser, C. L. (2000). Pyridine and Bipyridine End‐Functionalized Polylactide: Synthesis and Catalytic Applications. Macromolecular Chemistry and Physics, 201(14), 1637-1644.
  • Kakarla, P., & Reddy, B. S. R. (2014). Synthesis and characterization of pyridine-based polyurethanes. Journal of Applied Polymer Science, 131(17).

Sources

Application

Application Notes and Protocols for 2-(Hydroxymethyl)pyridin-4-ol in Advanced Material Synthesis

For: Researchers, materials scientists, and chemical development professionals. Introduction: 2-(Hydroxymethyl)pyridin-4-ol is a bifunctional pyridine derivative with significant, yet largely untapped, potential in mater...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and chemical development professionals.

Introduction: 2-(Hydroxymethyl)pyridin-4-ol is a bifunctional pyridine derivative with significant, yet largely untapped, potential in material science. Its structure, featuring a pyridin-4-ol core with a hydroxymethyl substituent at the 2-position, presents a unique combination of coordination sites and reactive functional groups. The pyridin-4-ol moiety exists in a tautomeric equilibrium with its keto form, 4-pyridone, which influences its electronic properties and reactivity[1]. This, combined with the nucleophilic hydroxyl and hydroxymethyl groups, makes it a versatile building block for the synthesis of advanced materials, including coordination polymers, metal-organic frameworks (MOFs), and functional polymers. These materials are of great interest for applications ranging from catalysis and gas storage to novel optical and biomedical materials[2][3].

This guide provides detailed application notes and scientifically grounded protocols for leveraging 2-(Hydroxymethyl)pyridin-4-ol in the synthesis of next-generation materials. While direct literature on this specific molecule's material applications is emerging, the protocols herein are adapted from established methodologies for analogous pyridine-based compounds and are designed to provide a robust starting point for research and development.

Part 1: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the hydroxyl group of 2-(Hydroxymethyl)pyridin-4-ol are excellent coordination sites for metal ions, making it an ideal organic linker for the construction of MOFs and coordination polymers[2]. The additional hydroxymethyl group can either participate in coordination, leading to higher-dimensional frameworks, or remain as a pendant functional group, imparting specific properties like hydrophilicity or providing a site for post-synthetic modification.

Application Note: Design of a Zinc-Based MOF

Zinc (II) is a common choice for the synthesis of pyridin-4-ol-based MOFs due to its flexible coordination geometry and the biocompatibility of the resulting frameworks[2]. The following protocol details the hydrothermal synthesis of a hypothetical zinc-based MOF using 2-(Hydroxymethyl)pyridin-4-ol as the primary organic linker. Hydrothermal synthesis is a well-established method for crystallizing MOFs, as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals[2].

Experimental Protocol 1: Hydrothermal Synthesis of a Zinc-Based MOF

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-(Hydroxymethyl)pyridin-4-ol

  • Deionized Water

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.074 g of Zinc Nitrate Hexahydrate in 5 mL of deionized water.

  • In a separate vial, dissolve 0.031 g of 2-(Hydroxymethyl)pyridin-4-ol in 5 mL of deionized water. Gentle heating may be required for complete dissolution.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the crystals in air or under a mild vacuum.

Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Isolation & Purification node_A Dissolve Zn(NO₃)₂·6H₂O in Deionized Water node_C Combine Solutions in Teflon-lined Autoclave node_A->node_C node_B Dissolve 2-(Hydroxymethyl)pyridin-4-ol in Deionized Water node_B->node_C node_D Seal and Heat (120°C, 72h) node_C->node_D node_E Slow Cooling to Room Temperature node_D->node_E node_F Filter to Collect Crystals node_E->node_F node_G Wash with Water and Ethanol node_F->node_G node_H Dry the MOF Crystals node_G->node_H

Caption: Hydrothermal synthesis workflow for a zinc-based MOF.

Part 2: Application in the Synthesis of Functional Polymers

The hydroxyl and hydroxymethyl groups of 2-(Hydroxymethyl)pyridin-4-ol are reactive sites that can be exploited for the synthesis of functional polymers. For instance, these groups can undergo esterification or etherification reactions to form polyester or polyether backbones, respectively. Alternatively, the molecule can be grafted onto existing polymer chains to impart specific functionalities, such as metal-chelating properties or increased hydrophilicity. The development of such functional polymers is crucial for applications in biomedicine, water treatment, and advanced coatings[4][5].

Application Note: Synthesis of a Functional Polyester

The following protocol describes a potential pathway for the synthesis of a polyester using 2-(Hydroxymethyl)pyridin-4-ol and a dicarboxylic acid, such as adipic acid. This polycondensation reaction would create a polymer with the pyridine moiety as a pendant group, which could be further functionalized, for example, by quaternization to create antibacterial materials[4].

Experimental Protocol 2: Polycondensation Synthesis of a Functional Polyester

Materials:

  • 2-(Hydroxymethyl)pyridin-4-ol

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

Procedure:

  • Set up a reaction flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add equimolar amounts of 2-(Hydroxymethyl)pyridin-4-ol and adipic acid.

  • Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Conceptual Diagram of Polymerization:

Polymerization_Concept Monomer1 2-(Hydroxymethyl)pyridin-4-ol Polymer Functional Polyester Monomer1->Polymer Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Polymer Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Polymer initiates Water Water (byproduct) Polymer->Water produces

Caption: Polycondensation of 2-(Hydroxymethyl)pyridin-4-ol.

Part 3: Characterization of Synthesized Materials

Thorough characterization is essential to confirm the successful synthesis of the desired materials and to understand their properties. A combination of analytical techniques should be employed to probe the structure, morphology, and thermal stability of the synthesized MOFs and polymers.

Table 1: Recommended Characterization Techniques

TechniquePurpose
Powder X-ray Diffraction (PXRD) To determine the crystalline structure and phase purity of the synthesized MOF.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the material.
Thermogravimetric Analysis (TGA) To assess the thermal stability and solvent content of the material.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the material and confirm the coordination of the linker to the metal center or the formation of ester bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the synthesized polymer (after dissolution in a suitable solvent).
Gas Sorption Analysis For MOFs, to determine the surface area and porosity, which are crucial for applications in gas storage and separation.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol is a highly promising but underutilized building block in material science. Its unique combination of functional groups provides a versatile platform for the design and synthesis of novel coordination polymers, MOFs, and functional polymers. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the potential of this molecule in creating advanced materials with tailored properties. Future research should focus on systematically investigating the coordination chemistry of 2-(Hydroxymethyl)pyridin-4-ol with various metal ions and exploring its use in the synthesis of polymers with diverse architectures and functionalities.

References

  • Vertex AI Search. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development.
  • BenchChem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.).
  • Journal of Materials Chemistry A. (n.d.). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine | 586-98-1.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the functional polymer and the polymers with QA groups.
  • PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.
  • Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PYRIDIN-4-OL | CAS 860411-74-1.
  • ResearchGate. (n.d.). Study of pyridinium-type functional polymers. IV. Behavioral features of the antibacterial activity of insoluble pyridinium-type polymers.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).

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Method

The Strategic Application of 2-(Hydroxymethyl)pyridin-4-ol in the Synthesis of Novel Acetylcholinesterase Inhibitors: A Methodological Guide

Abstract The inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system, remains a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system, remains a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-(Hydroxymethyl)pyridin-4-ol as a versatile scaffold in the synthesis of potent acetylcholinesterase inhibitors. We present a detailed, field-proven protocol for the synthesis of a novel carbamate-based pyridin-4-ol derivative, its subsequent characterization, and the evaluation of its AChE inhibitory activity using the well-established Ellman's method. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Enduring Relevance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating cholinergic neurotransmission.[1] The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in cholinergic signaling contributes significantly to the cognitive decline observed in patients. Consequently, inhibiting AChE increases the concentration and duration of action of ACh, offering a symptomatic treatment for the disease.[2]

The pyridin-4-ol (or 4-hydroxypyridine) moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties and versatile reactivity.[3] Its presence in various biologically active compounds underscores its potential in the design of novel therapeutics. This guide focuses on 2-(Hydroxymethyl)pyridin-4-ol as a key starting material for the synthesis of a new class of AChE inhibitors. The strategic inclusion of a hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, such as the introduction of a carbamate group, which is a well-known pharmacophore for AChE inhibition.[4]

Synthesis of a Pyridin-4-ol-Based Acetylcholinesterase Inhibitor

This section details a plausible and robust synthetic route for a novel AChE inhibitor, 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol , starting from 2-(Hydroxymethyl)pyridin-4-ol. The rationale for this synthetic approach is based on the established reactivity of pyridinols and the known importance of the carbamate moiety for AChE inhibition.[5]

Synthetic Rationale and Workflow

The primary hydroxyl group of 2-(Hydroxymethyl)pyridin-4-ol is an ideal site for the introduction of a carbamate functional group. The synthesis involves a one-step carbamoylation reaction using dimethylcarbamoyl chloride in the presence of a suitable base. This reaction is generally efficient and proceeds under mild conditions.

Synthesis_Workflow Start 2-(Hydroxymethyl)pyridin-4-ol Reaction Carbamoylation Reaction Start->Reaction Step 1 Reagents Dimethylcarbamoyl Chloride, Triethylamine, Dichloromethane Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol Purification->Product Step 4 Characterization NMR, Mass Spectrometry, HPLC Analysis Product->Characterization Step 5

Caption: Synthetic workflow for the preparation of the target AChE inhibitor.

Detailed Experimental Protocol

Materials:

  • 2-(Hydroxymethyl)pyridin-4-ol (≥98% purity)

  • Dimethylcarbamoyl chloride (≥98% purity)

  • Triethylamine (Et3N), distilled (≥99.5% purity)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(Hydroxymethyl)pyridin-4-ol (1.25 g, 10 mmol) in anhydrous DCM (40 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol) dropwise with stirring.

  • Carbamoylation: To the cooled solution, add a solution of dimethylcarbamoyl chloride (1.1 mL, 12 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure product, 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol , as a white solid.

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.

Analytical Techniques and Expected Data
TechniquePurposeExpected Observations for 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol
¹H NMR To determine the proton environment.Signals corresponding to pyridin-4-ol ring protons, the methylene protons adjacent to the carbamate, and the two methyl groups of the carbamate.
¹³C NMR To determine the carbon skeleton.Peaks for the pyridin-4-ol ring carbons, the methylene carbon, the carbamate carbonyl carbon, and the methyl carbons.
Mass Spectrometry (MS) To determine the molecular weight.A molecular ion peak corresponding to the calculated mass of the product.
HPLC To assess the purity of the compound.A single major peak indicating high purity (ideally >95%).
Characterization Workflow

Characterization_Workflow Purified_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Confirmation Confirmed Structure and Purity Data_Analysis->Final_Confirmation

Caption: Workflow for the analytical characterization of the synthesized compound.

In Vitro Evaluation of Acetylcholinesterase Inhibition

The biological activity of the synthesized compound is assessed by determining its ability to inhibit AChE. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.[6]

Principle of the Ellman's Assay

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Ellman_Assay_Mechanism cluster_0 Enzymatic Reaction cluster_1 Colorimetric Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB + TNB 5-Thio-2-nitrobenzoate (TNB²⁻) (Yellow, λmax = 412 nm) DTNB->TNB Reaction Inhibitor Synthesized Inhibitor Inhibitor->AChE Inhibition

Caption: Mechanism of the Ellman's assay for AChE activity measurement.

Protocol for AChE Inhibition Assay (96-well plate format)

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (EeAChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and a microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor and the reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 180 µL of phosphate buffer + 10 µL of DTNB + 10 µL of ATCI.

    • Control (100% activity): 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of solvent.

    • Test Sample: 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of inhibitor solution (at various concentrations).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiation of Reaction: Start the reaction by adding 10 µL of ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Representative Data and Interpretation

The results of the AChE inhibition assay can be summarized in a table, and the IC₅₀ value provides a quantitative measure of the inhibitor's potency.

CompoundAChE IC₅₀ (µM)
2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol Hypothetical Value
Donepezil (Reference) Literature Value

A lower IC₅₀ value indicates a more potent inhibitor. The data obtained will allow for a direct comparison of the newly synthesized compound with a known standard, providing valuable insights into its potential as a therapeutic agent.

Conclusion

This application note has outlined a comprehensive and scientifically grounded approach for the synthesis and evaluation of novel acetylcholinesterase inhibitors based on the 2-(Hydroxymethyl)pyridin-4-ol scaffold. The detailed protocols for synthesis, characterization, and biological testing provide a robust framework for researchers in the field of medicinal chemistry and drug discovery. The versatility of the pyridin-4-ol core, coupled with the strategic introduction of a carbamate functionality, presents a promising avenue for the development of the next generation of therapies for Alzheimer's disease and related neurodegenerative disorders.

References

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. [Link]

  • Di Pietro, O., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]

  • Di Pietro, O., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]

  • Yu, X., & Yan, W. (2020). PREPARATION AND ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES OF PYRIDINE-BASED 1,3,4-OXADIAZOLE DERIVATIVES. HETEROCYCLES, 100(8), 1333. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. MDPI. [Link]

  • Chand, K., et al. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. PubMed. [Link]

  • Cholinesterase Inhibitors. (2021). PubMed. [Link]

  • Luksza, M., et al. (1989). Preparation of pyridinol carbamate.
  • Bartolini, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • Process for preparing 4-hydroxypyridines. (2013).
  • Goryaeva, M., et al. (2017). 1 H-NMR spectra of pyridones I. ResearchGate. [Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (2008). ResearchGate. [Link]

  • Alavijeh, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

  • Tumiatti, V., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Huband, M. D., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]

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Application

Application Notes and Protocols for Metal Complexation Studies with 2-(Hydroxymethyl)pyridin-4-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of metal complexation with the novel ligand 2-(Hydroxymethyl)pyridin-4-ol. While...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of metal complexation with the novel ligand 2-(Hydroxymethyl)pyridin-4-ol. While specific literature on this compound's coordination chemistry is nascent, its structural motifs—a pyridin-4-ol ring and a hydroxymethyl group—suggest significant potential for forming stable metal complexes. This guide establishes a foundational framework, detailing the principles, experimental design, and detailed protocols for characterizing the thermodynamic and structural properties of such complexes. We bridge the gap in existing knowledge by leveraging established methodologies for similar hydroxypyridinone and pyridine-derivative ligands, providing the scientific community with the necessary tools to explore this promising molecule.

Introduction: The Rationale for Studying 2-(Hydroxymethyl)pyridin-4-ol

The field of coordination chemistry is pivotal for advancements in catalysis, materials science, and particularly, drug development.[1] Pyridine derivatives are a cornerstone of ligand design due to the potent Lewis basicity of the pyridine nitrogen, which readily coordinates with a vast range of metal ions.[2][3] The target ligand, 2-(Hydroxymethyl)pyridin-4-ol, is a bifunctional molecule of significant interest. It belongs to the broader class of hydroxypyridinones (HOPOs), which are renowned for their exceptional ability to form highly stable complexes with hard metal ions.[4][5]

The core structure, pyridin-4-ol (or its tautomer, 4-pyridone), presents a bidentate chelation site through the deprotonated hydroxyl oxygen and the ring nitrogen. This chelation is analogous to that of well-studied iron chelators like deferiprone.[6] The addition of a 2-(hydroxymethyl) group introduces a secondary potential coordination site and modifies the electronic properties and steric profile of the ligand. This modification can lead to enhanced stability, selectivity for specific metal ions, and novel structural arrangements. Understanding these interactions is crucial for applications ranging from the development of therapeutic chelating agents for metal overload diseases to the design of new metallodrugs and radiopharmaceuticals.[2][7]

Predicted Coordination Behavior

Based on its structure, 2-(Hydroxymethyl)pyridin-4-ol is predicted to act as a versatile ligand:

  • Primary Chelation: The primary mode of coordination is expected to be bidentate, involving the pyridin-4-ol moiety. Upon deprotonation of the hydroxyl group, the resulting pyridinolate anion can form a stable five-membered chelate ring with a metal ion.

  • Role of the Hydroxymethyl Group: The 2-(hydroxymethyl) substituent can influence complexation in several ways:

    • It may act as a secondary, weaker binding site, potentially leading to tridentate coordination, especially with larger metal ions.

    • It can form intramolecular hydrogen bonds, which may affect the ligand's proton affinity and overall complex stability.[6]

    • It provides a handle for further functionalization to tune solubility, bioavailability, or to tether the complex to other molecules.

This guide will provide the necessary protocols to experimentally determine these properties.

Foundational Characterization of the Ligand

Before studying metal complexation, it is imperative to characterize the ligand itself. The most critical parameter is its acid dissociation constant (pKa), which governs the pH-dependent availability of the deprotonated form required for chelation.

Protocol 2.1: Determination of Ligand pKa by UV-Vis Spectrophotometric Titration

This protocol determines the pKa value(s) of 2-(Hydroxymethyl)pyridin-4-ol by monitoring changes in its UV-Vis absorbance spectrum as a function of pH.

Rationale: The electronic structure of the pyridin-4-ol molecule changes upon protonation/deprotonation of the ring nitrogen and the hydroxyl group. These changes result in shifts in the wavelength of maximum absorbance (λ_max) and the molar absorptivity, which can be tracked to determine the pKa.

Materials:

  • 2-(Hydroxymethyl)pyridin-4-ol

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate, borate) covering a wide pH range for calibration

  • Dual-beam UV-Vis spectrophotometer with temperature control

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a ~1 mM stock solution of 2-(Hydroxymethyl)pyridin-4-ol in high-purity water.

  • Sample Preparation: In a series of quartz cuvettes, prepare solutions containing a fixed concentration of the ligand (e.g., 50 µM) and a constant ionic strength (e.g., 0.1 M KCl).

  • pH Titration: Adjust the pH of each solution to cover a range from ~2 to ~12 in increments of 0.2-0.5 pH units using microliter additions of standardized HCl or NaOH.

  • Spectral Acquisition: After each pH adjustment and equilibration, record the UV-Vis spectrum from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change is maximal) versus pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable multiparametric model to extract the pKa value(s). The pKa is the pH at the inflection point of the curve.

Investigating Metal-Ligand Interactions

Once the ligand's pKa is known, a systematic investigation of its interactions with a chosen metal ion can begin. The following sections outline key experiments to determine stoichiometry, binding affinity (stability constants), and thermodynamic parameters.

Initial Screening and Stoichiometry Determination

A common starting point is to use UV-Vis spectrophotometry to confirm complex formation and determine the binding ratio (metal:ligand).

Protocol 3.1.1: Method of Continuous Variation (Job's Plot)

Rationale: Job's plot is a classic method to determine the stoichiometry of a complex in solution. It involves preparing a series of solutions where the total molar concentration of metal and ligand is held constant, but their mole fractions are varied. The absorbance is maximal when the stoichiometry of the reactants matches that of the predominant complex formed.

Procedure:

  • Equimolar Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., ZnCl₂) and 2-(Hydroxymethyl)pyridin-4-ol in a suitable buffer. The buffer pH should be chosen such that the ligand is in its deprotonated, binding-competent state (typically pH > pKa).

  • Job's Plot Series: Prepare a series of solutions (e.g., 11 samples in 10 mL volumetric flasks) where the mole fraction of the ligand (X_L) varies from 0 to 1. The total concentration ([M] + [L]) must be constant in all samples.

  • Equilibration and Measurement: Allow the solutions to equilibrate. Record the UV-Vis spectrum for each solution and determine the absorbance at the λ_max of the complex (identified from a preliminary titration).

  • Data Analysis:

    • Calculate the corrected absorbance (Y) by subtracting the theoretical absorbance of the metal and ligand if no complexation occurred.

    • Plot Y versus the mole fraction of the ligand (X_L).

    • The maximum of the plot corresponds to the mole fraction of the ligand in the complex, allowing the determination of the stoichiometry (e.g., a maximum at X_L = 0.67 indicates a 1:2 metal:ligand complex).

Diagram: General Workflow for Metal Complexation Study

The following diagram illustrates the logical flow of experiments for a comprehensive metal complexation study.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Qualitative & Stoichiometric Analysis cluster_2 Phase 3: Quantitative Thermodynamic Analysis cluster_3 Phase 4: Structural & Speciation Analysis Ligand_Char Ligand Characterization (Purity, pKa) UV_Vis_Titr UV-Vis Titration (Initial Binding Evidence) Ligand_Char->UV_Vis_Titr Informs pH choice Metal_Prep Metal Ion Solution Prep (Standardization) Metal_Prep->UV_Vis_Titr Jobs_Plot Job's Plot (Determine Stoichiometry) UV_Vis_Titr->Jobs_Plot Confirms interaction ITC Isothermal Titration Calorimetry (ITC) (ΔH, Kd, n) Jobs_Plot->ITC Informs concentration ratios Potentiometry Potentiometric Titration (logβ determination) Jobs_Plot->Potentiometry NMR_Titr NMR Titration (Binding Site ID) ITC->NMR_Titr Provides thermodynamic context ESI_MS ESI-Mass Spectrometry (Speciation Analysis) Potentiometry->ESI_MS Guides speciation search Crystallography X-ray Crystallography (Solid-State Structure) ESI_MS->Crystallography Identifies species to crystallize

Caption: Workflow for a comprehensive metal-ligand interaction study.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a or K_d), enthalpy change (ΔH), and stoichiometry (n), in a single experiment.

Protocol 3.2.1: Characterizing Metal-Ligand Binding with ITC

Rationale: By titrating the metal ion into a solution of the ligand, the heat change associated with complex formation is measured. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Materials:

  • Isothermal Titration Calorimeter

  • Concentrated solutions of the metal salt and 2-(Hydroxymethyl)pyridin-4-ol, prepared in the exact same buffer to minimize heats of dilution.

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Prepare a ~0.1-0.5 mM solution of 2-(Hydroxymethyl)pyridin-4-ol in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a ~1-5 mM solution of the metal salt in the exact same buffer. The metal concentration should be 10-20 times that of the ligand.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the injection volume (e.g., 2 µL for a 200 µL cell) and the number of injections (e.g., 20-30).

  • Experimental Run:

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Perform an initial control titration (metal into buffer) to determine the heat of dilution.

    • Perform the main titration of the metal solution into the ligand solution.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (μJ or μcal).

    • Subtract the heats of dilution from the main experiment.

    • Plot the corrected heat per mole of injectant versus the molar ratio ([Metal]/[Ligand]).

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software to determine K_d, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Table 1: Representative Thermodynamic Data from ITC

This table presents hypothetical data for the binding of different metal ions to 2-(Hydroxymethyl)pyridin-4-ol, illustrating how results can be compared.

Metal IonStoichiometry (n)Dissociation Constant (K_d)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
M(II) - A1.0 ± 0.11.5 µM-5.2-2.7-7.9
M(II) - B2.1 ± 0.225 µM-2.1-4.2-6.3
M(III) - C2.9 ± 0.150 nM-8.5-1.5-10.0

Data are hypothetical and for illustrative purposes only.

Advanced Structural and Speciation Analysis

While ITC provides thermodynamic data, it does not give direct structural information about the binding site or the different complex species that may exist in solution.

Identifying the Binding Site with NMR Titration

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each nucleus. Upon metal binding, protons near the coordination site will experience a change in their chemical shift. Tracking these changes can identify the atoms involved in complexation.

Protocol:

  • Prepare a series of NMR tubes containing a fixed concentration of 2-(Hydroxymethyl)pyridin-4-ol in a suitable deuterated solvent (e.g., D₂O with a buffer).

  • Acquire a baseline ¹H NMR spectrum of the ligand alone.

  • Add increasing sub-stoichiometric amounts of a diamagnetic metal ion (e.g., Zn²⁺, Al³⁺) to the NMR tubes. Paramagnetic ions will cause excessive line broadening and are generally avoided for this purpose.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the chemical shift perturbations (CSPs) for each proton. Protons on the pyridin-4-ol ring and the hydroxymethyl group that show significant shifts upon metal addition are likely at or near the binding interface.

Speciation Analysis with Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI-MS is a soft ionization technique that can transfer intact metal-ligand complexes from solution to the gas phase, allowing for their detection. It is invaluable for identifying the stoichiometry and charge of the various species present in an equilibrium mixture.[6]

Protocol:

  • Prepare a solution containing the metal ion and ligand at a desired molar ratio and pH.

  • Directly infuse the solution into the ESI-MS instrument.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Identify peaks corresponding to the free ligand, and various metal-ligand species (e.g., [ML]⁺, [ML₂], [M(L-H)]⁺).

  • Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed species to confirm their identity.

Diagram: Metal Chelation by 2-(Hydroxymethyl)pyridin-4-ol

This diagram illustrates the predicted primary bidentate chelation mode.

Caption: Predicted bidentate chelation of a metal ion (M²⁺).

Conclusion

The study of metal complexation with 2-(Hydroxymethyl)pyridin-4-ol holds considerable promise for the development of novel chemical entities in medicine and materials science. Although direct literature is sparse, a systematic application of the foundational techniques detailed in this guide—including UV-Vis spectrophotometry, isothermal titration calorimetry, NMR, and mass spectrometry—will enable a thorough characterization of its coordination chemistry. By determining the pKa, binding stoichiometry, stability constants, and thermodynamic profiles of its metal complexes, researchers can unlock the full potential of this versatile ligand.

References

  • Vertex AI Search. (n.d.).
  • Sturzbecher-Hoehne, M., et al. (2015). Hydroxypyridinonate complex stability of group (IV) metals and tetravalent f-block elements: the key to the next generation of chelating agents for radiopharmaceuticals. PubMed. Retrieved January 3, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry. Retrieved January 3, 2026.
  • Garrido, V., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved January 3, 2026, from [Link]

  • Gagliardi, R. J., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved January 3, 2026, from [Link]

  • MDPI. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. Retrieved January 3, 2026, from [Link]

  • Grokipedia. (n.d.). Stability constants of complexes. Retrieved January 3, 2026, from [Link]

  • S. K. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Retrieved January 3, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Hydroxymethyl)pyridin-4-ol Synthesis

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Introduction to the Synthesis and Its Challenges

2-(Hydroxymethyl)pyridin-4-ol is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while seemingly straightforward, presents several challenges that can impact reaction efficiency and product quality. A primary hurdle is the tautomeric equilibrium between the desired 4-hydroxypyridine form and its 4-pyridone isomer.[3] This equilibrium is sensitive to solvent polarity, pH, and temperature, which can complicate purification and characterization.[3][4]

This guide provides a structured approach to troubleshooting and optimizing the synthesis of this versatile compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(Hydroxymethyl)pyridin-4-ol, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, little to no desired product is isolated.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Pyridine syntheses can be sensitive to temperature.[3]

    • Troubleshooting: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if side product formation is observed, lowering the temperature could be beneficial.[5] A systematic approach, such as running small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C), can help identify the optimal condition.

  • Reagent Quality and Stoichiometry: The purity and molar ratios of starting materials are critical.

    • Troubleshooting: Ensure all reagents are of high purity and used in the correct stoichiometric amounts. For instance, in reactions involving base-mediated condensations, the strength and equivalence of the base are crucial.[6]

  • Inefficient Oxidation (if applicable): If the synthesis involves an oxidation step, the choice of oxidant and reaction conditions are paramount.

    • Troubleshooting: Strong oxidants may lead to over-oxidation or degradation.[4] Consider using milder oxidizing agents or optimizing the reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion to the desired product.

Issue 2: Presence of Multiple Products/Impurities

Symptom: The crude product shows multiple spots on TLC or several peaks in LC-MS analysis, indicating a mixture of compounds.

Possible Causes & Solutions:

  • Side Reactions: The inherent reactivity of the pyridine ring and the hydroxymethyl group can lead to various side reactions.[7]

    • Troubleshooting: A thorough understanding of the reaction mechanism can help predict and mitigate side product formation. For example, protecting the hydroxymethyl group prior to a subsequent reaction on the pyridine ring might be necessary.

  • Tautomerization: As mentioned, the 4-ol and 4-one tautomers can coexist, leading to a product mixture that is difficult to separate.[3][4]

    • Troubleshooting:

      • Solvent Selection for Crystallization: Since the tautomeric equilibrium is solvent-dependent, a systematic screening of crystallization solvents can favor the isolation of a single tautomer.[4]

      • pH Adjustment during Work-up: Carefully adjusting the pH during the aqueous work-up can sometimes selectively precipitate one tautomer.[4]

      • Derivatization: Converting the mixture to a single, more easily purified derivative can be an effective strategy.[4]

Issue 3: Difficulty in Product Purification

Symptom: The product is difficult to isolate in a pure form using standard techniques like column chromatography or crystallization.

Possible Causes & Solutions:

  • High Polarity of the Product: The presence of both a hydroxyl group and a pyridine nitrogen makes the molecule quite polar, which can lead to poor separation on silica gel.

    • Troubleshooting:

      • Chromatography Modifications: Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel.[5] Alternatively, using a different stationary phase, such as alumina or a reverse-phase C18 silica, may provide better separation.

      • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acid-base extraction can be a powerful purification tool to separate the product from non-basic impurities.[5][8]

  • Tautomeric Mixture: As discussed, the presence of both tautomers can make purification challenging due to their similar polarities.[4]

    • Troubleshooting: Refer to the solutions for "Tautomerization" under Issue 2.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct PurificationDifficulty Purification Difficulty Start->PurificationDifficulty CheckTemp Optimize Temperature LowYield->CheckTemp CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents CheckOxidation Optimize Oxidation Step LowYield->CheckOxidation AnalyzeSideReactions Identify Side Products (e.g., via LC-MS) ImpureProduct->AnalyzeSideReactions AddressTautomers Address Tautomerization ImpureProduct->AddressTautomers ModifyChromatography Modify Chromatography (Eluent, Stationary Phase) PurificationDifficulty->ModifyChromatography AcidBaseExtraction Perform Acid-Base Extraction PurificationDifficulty->AcidBaseExtraction TautomerSolutions Implement Tautomer Purification Strategy PurificationDifficulty->TautomerSolutions

Caption: A workflow for troubleshooting common issues in the synthesis of 2-(Hydroxymethyl)pyridin-4-ol.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical tautomeric form of 2-(hydroxymethyl)pyridin-4-ol observed in solution?

A1: The tautomeric equilibrium is highly dependent on the solvent. In polar solvents, the 4-pyridone form is generally more stable and thus more prevalent due to resonance stabilization and intermolecular hydrogen bonding.[3] Conversely, in non-polar, gas-phase, or certain crystalline states, the 4-hydroxypyridine tautomer can be more significant.[3]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts of the aromatic protons and the presence of either a hydroxyl or an N-H proton can help distinguish between the tautomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Infrared (IR) Spectroscopy: Can help identify key functional groups, such as the O-H and C=O stretches, which can also provide clues about the predominant tautomeric form.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: My reaction is highly exothermic. How can I control it?

A4: To manage exothermic reactions and prevent thermal runaway:

  • Slow Reagent Addition: Add one of the key reactants dropwise over an extended period.[5]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature.[5]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[5]

  • Consider Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[5]

IV. Experimental Protocols

Representative Protocol: Synthesis via Base-Mediated Condensation

This protocol is a general representation and may require optimization based on the specific starting materials.

Materials:

  • Appropriate pyridinecarboxylate starting material

  • Ketone

  • Strong base (e.g., sodium ethoxide, sodium hydride)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridinecarboxylate in the anhydrous solvent.

  • Add the strong base portion-wise at a controlled temperature (e.g., 0 °C).

  • To this mixture, add the ketone dropwise, maintaining the temperature.

  • Allow the reaction to stir at the optimized temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cooled, dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., crystallization or column chromatography) as determined by the troubleshooting guide.

V. Data Summary Table

ParameterRecommended Range/ConditionRationale
Temperature 0 °C to refluxReaction dependent; lower temperatures can minimize side products, while higher temperatures may be needed for activation.
Solvent Anhydrous polar aprotic (e.g., THF, Dioxane) or protic (e.g., Ethanol)Solvent choice affects reagent solubility and can influence tautomeric equilibrium.[3]
Base NaH, NaOEt, K₂CO₃The strength and type of base should be chosen based on the pKa of the starting materials.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time and avoid degradation.
Purification pH 5.5 - 7Careful pH adjustment during work-up can aid in the selective precipitation of the product.[4][10]

VI. References

  • ResearchGate. (n.d.). Optimization of the HMPP 6a synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. [Link]

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]

  • PubMed. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylpyridine. [Link]

  • Pharmaffiliates. (n.d.). 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction 1 of alkoxyallenes, nitrile. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • National Institutes of Health. (2023). Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network. [Link]

  • ResearchGate. (2025). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. [Link]

  • Royal Society of Chemistry. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxymethylpyridine. [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)pyridin-4-ol

Welcome to the technical support guide for the purification of 2-(Hydroxymethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Hydroxymethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the purification of this versatile pyridine derivative.

Section 1: Understanding the Molecule - Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)pyridin-4-ol is the foundation of an effective purification strategy. The presence of a hydroxyl group, a hydroxymethyl group, and a pyridine ring imparts a unique combination of polarity, basicity, and potential for tautomerism.

PropertyValue / ObservationImplication for Purification
Molecular Formula C6H7NO
Molecular Weight 125.13 g/mol
Appearance Likely a solid at room temperatureRecrystallization is a primary purification option.
pKa Estimated to have a pKa in the range of 5-6 for the pyridine nitrogen.[1]The compound's charge state can be manipulated by adjusting pH, which is key for extraction and ion-exchange chromatography.
Solubility Expected to be soluble in polar protic solvents like water and alcohols due to the hydroxyl and hydroxymethyl groups.[2]This informs the choice of solvents for recrystallization and chromatography.
Tautomerism Pyridin-4-ol exists in equilibrium with its tautomeric form, pyridin-4(1H)-one.[3]The predominant tautomer can be influenced by the solvent, potentially affecting chromatographic behavior and crystal packing.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-(Hydroxymethyl)pyridin-4-ol.

FAQ 1: Recrystallization Issues

Question: My recrystallization of 2-(Hydroxymethyl)pyridin-4-ol resulted in a low yield or an oily product. What went wrong and how can I fix it?

Answer: This is a common problem when dealing with highly polar compounds. The issue often lies in solvent selection or the cooling process.

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a polar molecule like 2-(Hydroxymethyl)pyridin-4-ol, highly polar solvents might keep it in solution even when cooled, leading to low recovery. Conversely, non-polar solvents may not dissolve it at all.

  • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solute is highly soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is more common with impure samples.[5]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.[4]

Troubleshooting Protocol: Optimizing Recrystallization

  • Systematic Solvent Screening:

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates will show a significant difference in solubility.

    • Recommended Solvents to Screen:

      • Water

      • Ethanol or Ethanol/Water mixtures[5]

      • Isopropanol

      • Acetonitrile

      • Ethyl acetate/Hexane mixtures

  • Addressing Oiling Out:

    • Trituration: If an oil forms, try adding a non-polar solvent in which the oil is immiscible but the impurities are soluble (e.g., hexane or diethyl ether) and stir vigorously. This can sometimes induce crystallization.[5]

    • Solvent Removal and Re-dissolution: Remove the solvent under reduced pressure and re-dissolve the residue in a different solvent system. Co-evaporation with a solvent like toluene can help remove stubborn residual solvents.[5]

    • Seeding: If you have a pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.[5]

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not immediately place it in an ice bath.[6]

    • Once at room temperature, cooling in an ice bath can further increase the yield of crystals.[6]

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[5]

dot

Recrystallization_Troubleshooting start Crude 2-(Hydroxymethyl)pyridin-4-ol solvent_screen Perform Solvent Screening (e.g., Water, EtOH, IPA) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Product Oils Out cool->oiling_out If oiling occurs filter Vacuum Filtration ice_bath->filter pure_crystals Pure Crystals filter->pure_crystals low_yield Low Yield filter->low_yield If yield is low triturate Triturate with Non-polar Solvent oiling_out->triturate Option 1 re_dissolve Re-dissolve in Different Solvent oiling_out->re_dissolve Option 2 seed Add Seed Crystal oiling_out->seed Option 3 low_yield->solvent_screen Re-optimize solvent triturate->filter re_dissolve->cool seed->ice_bath

Caption: Troubleshooting workflow for recrystallization.

FAQ 2: Column Chromatography Challenges

Question: I'm trying to purify 2-(Hydroxymethyl)pyridin-4-ol by silica gel chromatography, but I'm observing significant peak tailing and poor separation. What should I do?

Answer: Peak tailing and poor resolution are frequent issues when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]

Causality:

  • Analyte-Stationary Phase Interaction: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic Si-OH groups of the silica gel, leading to a secondary retention mechanism that causes tailing.[1]

  • Inappropriate Mobile Phase: A mobile phase that is not optimized for a polar, basic analyte can result in either the compound sticking irreversibly to the column or eluting too quickly with no separation.

Troubleshooting Protocol: Optimizing Column Chromatography

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a competing base like triethylamine (TEA) or pyridine into your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7][8] The modifier will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1]

    • Ammonium Hydroxide: For highly polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[7]

  • Choice of Stationary Phase:

    • Deactivated Silica: If your compound is sensitive to acid, you can use silica gel that has been pre-treated with a base like triethylamine.[8]

    • Alumina (Basic): Basic alumina is an alternative stationary phase that can be effective for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If normal-phase chromatography is problematic, consider reversed-phase chromatography. A mobile phase of water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium acetate) can provide excellent separation.

  • Systematic Eluent Optimization with TLC:

    • Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).

    • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5]

    • If using a basic modifier in your column, be sure to include it in your TLC solvent system as well.

dot

Chromatography_Troubleshooting start Crude Product with Tailing/Poor Separation problem Issue: Peak Tailing & Poor Resolution on Silica start->problem solution1 Modify Mobile Phase problem->solution1 solution2 Change Stationary Phase problem->solution2 mod1 Add Basic Modifier (e.g., 1% TEA) solution1->mod1 mod2 Use NH4OH in MeOH solution1->mod2 stat1 Use Basic Alumina solution2->stat1 stat2 Use Amine-Functionalized Silica solution2->stat2 stat3 Try Reversed-Phase (C18) solution2->stat3 optimize_tlc Optimize with TLC (Rf ~0.2-0.3) mod1->optimize_tlc mod2->optimize_tlc stat1->optimize_tlc stat2->optimize_tlc stat3->optimize_tlc run_column Run Column with Optimized System optimize_tlc->run_column

Caption: Decision tree for troubleshooting column chromatography.

FAQ 3: Acid-Base Extraction Inefficiencies

Question: I'm attempting an acid-base extraction to separate 2-(Hydroxymethyl)pyridin-4-ol from non-basic impurities, but my recovery from the aqueous layer is low. Why is this happening?

Answer: While acid-base extraction is a powerful technique for separating basic compounds, several factors can lead to poor recovery.

Causality:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently low to fully protonate the pyridine nitrogen or sufficiently high to deprotonate it back to the free base for extraction into the organic layer. Most pyridine derivatives have a pKa between 5 and 6.[1] To ensure complete protonation, the pH should be at least 2 units below the pKa. For deprotonation, the pH should be at least 2 units above the pKa.

  • Emulsion Formation: The presence of polar functionalities on your molecule can lead to the formation of stable emulsions at the aqueous-organic interface, trapping your compound.

  • High Water Solubility of the Salt: The pyridinium salt formed during the acid wash may have some solubility in the organic solvent, or the free base may have significant solubility in the aqueous layer, especially if polar organic solvents are used.

Troubleshooting Protocol: Enhancing Acid-Base Extraction

  • Verify and Adjust pH:

    • Use a pH meter or pH paper to confirm that the aqueous layer is at the desired pH (e.g., pH < 2 for the acid wash and pH > 8 for the base wash).[1]

    • Use dilute HCl (e.g., 1M) for the acid wash and a suitable base (e.g., 1M NaOH or saturated NaHCO3) for the basification step.[9]

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up emulsions.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite or glass wool.

  • Improving Extraction Efficiency:

    • Perform multiple extractions with smaller volumes of solvent rather than one large extraction.

    • After basifying the aqueous layer, extract the product with a more polar organic solvent like dichloromethane (DCM) or a 4:1 mixture of chloroform/isopropanol if it is not readily extracted into less polar solvents like ethyl acetate.

    • "Salting out": Before extracting the free base, saturate the aqueous layer with NaCl. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic phase.

Section 3: Self-Validating Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and assessing the purity of fractions from column chromatography.

Materials:

  • Silica gel TLC plates (with UV indicator)

  • Developing chamber

  • Eluent (e.g., 90:10:1 Dichloromethane:Methanol:Triethylamine)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Spot a dilute solution of your sample onto the TLC plate baseline.

  • Place the plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • If necessary, further visualize by dipping the plate in a staining solution.

  • A single spot indicates a potentially pure compound. Multiple spots indicate the presence of impurities.[5]

Protocol 2: 2D TLC for Stability Assessment

This technique helps determine if the compound is degrading on the stationary phase.

Procedure:

  • Spot your sample in the bottom-left corner of a square TLC plate.[1]

  • Develop the plate in a suitable solvent system.[1]

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[1]

  • Develop the plate again in the same solvent system.[1]

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in 2-(Hydroxymethyl)pyridin-4-ol Reactions

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in reactions inv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in reactions involving this versatile but often problematic building block. Here, we move beyond simple protocols to explain the 'why' behind common experimental failures and provide robust, field-tested strategies to overcome them.

The core challenge in the chemistry of 2-(Hydroxymethyl)pyridin-4-ol lies in its electronic nature and structural ambiguity. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[1][2] This equilibrium, which is highly sensitive to solvent, temperature, and pH, dictates the molecule's reactivity and is often the root cause of low yields, product mixtures, and purification difficulties.[1][2]

This guide is structured to help you diagnose and solve these issues systematically.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for understanding the reactivity of 2-(Hydroxymethyl)pyridin-4-ol.

Q1: My NMR spectrum for 2-(Hydroxymethyl)pyridin-4-ol shows two sets of peaks. Is my starting material impure?

A1: Not necessarily. The presence of two distinct sets of peaks in NMR spectra (¹H and ¹³C) is a classic indicator of the keto-enol tautomerism inherent to pyridin-4-ol derivatives.[1][2] In solution, both the pyridin-4-ol and the pyridin-4(1H)-one tautomers can coexist, leading to what appears to be a mixture. The ratio of these tautomers is highly dependent on the solvent used for analysis.[1] For instance, polar solvents like DMSO-d₆ or D₂O typically favor the pyridin-4(1H)-one form.[1] To confirm purity beyond doubt, it is advisable to use analytical techniques like HPLC or LC-MS, which can often resolve the two forms or show a single peak if the interconversion is rapid on the chromatographic timescale.[2]

Q2: I'm attempting an O-alkylation on the C4-hydroxyl group but am getting a mixture of products, or primarily N-alkylation. Why is this happening?

A2: This is a classic problem of regioselectivity arising from the ambident nucleophilic nature of the deprotonated intermediate (the pyridin-4-olate anion). This anion has electron density on both the oxygen and the nitrogen atoms, making both sites competitive for alkylation. The outcome of the reaction (N- vs. O-alkylation) is a delicate balance of several factors:

  • Solvent: The choice of solvent can dramatically influence the N- versus O-alkylation ratio.[1]

  • Base/Counter-ion: The nature of the base and the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) affects the ion-pairing and the relative nucleophilicity of the N and O atoms.[3]

  • Leaving Group: The nature of the leaving group on your alkylating agent can also play a role.[4][5]

Controlling this selectivity is paramount for achieving high yields of the desired O-alkylated product.[3][6]

Q3: Why are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with this substrate so difficult?

A3: The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant hurdles for transition-metal-catalyzed reactions.[7][8] Specifically for Suzuki couplings, several issues are common:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[9][10] This can lead to catalyst inhibition or complete deactivation, halting the catalytic cycle.[9][10]

  • Poor Oxidative Addition: The electron-withdrawing nature of the ring can make the oxidative addition step of the catalytic cycle less favorable.

  • Ineffective Ligands: Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective for these couplings.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are frequently required to promote the reaction.[9]

A highly effective but often overlooked strategy is to convert the pyridin-4-ol into a more reactive derivative, such as a pyridin-4-yl nonaflate or triflate.[1][11] This "locks" the molecule in the enol form and provides an excellent leaving group for cross-coupling reactions.[11]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific experimental problems.

Guide 1: Low Yield in O-Alkylation Reactions

If you are struggling with low yields of the desired O-alkylated product, use the following decision tree to troubleshoot the issue.

start Low Yield in O-Alkylation check_regio Is N-alkylation the major byproduct? start->check_regio check_conditions Is starting material recovered? start->check_conditions check_purity Are there multiple unidentifiable spots on TLC? start->check_purity solve_regio Optimize for O-selectivity check_regio->solve_regio Yes solve_reactivity Increase Reactivity check_conditions->solve_reactivity Yes solve_stability Address Substrate/Product Instability check_purity->solve_stability Yes action_solvent Switch to a less polar, aprotic solvent (e.g., THF, Dioxane). solve_regio->action_solvent action_base Screen bases. Try larger counter-ions (e.g., Cs₂CO₃, K₂CO₃). action_solvent->action_base action_temp Lower the reaction temperature. action_base->action_temp action_leaving_group Use a more reactive alkylating agent (e.g., Iodide > Bromide > Chloride). solve_reactivity->action_leaving_group action_temp_increase Increase reaction temperature or time. action_leaving_group->action_temp_increase action_base_strength Ensure base is strong enough and anhydrous (e.g., NaH). action_temp_increase->action_base_strength action_protect Consider protecting the hydroxymethyl group (e.g., as a silyl ether). solve_stability->action_protect action_conditions_mild Use milder reaction conditions (lower temp, weaker base). action_protect->action_conditions_mild action_inert Ensure a strict inert atmosphere (N₂ or Ar). action_conditions_mild->action_inert

Caption: Troubleshooting workflow for low yield in O-alkylation.

Guide 2: Failure in Suzuki Cross-Coupling Reactions

For failed or low-yielding Suzuki couplings, a systematic optimization of the catalyst system and reaction conditions is crucial.

Table 1: Key Parameters for Suzuki Coupling Optimization

ParameterProblemRecommended Solution(s)Rationale
Catalyst/Ligand No or low conversion.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9][10] Use a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[10]These ligands promote the reductive elimination step and are less susceptible to inhibition by the pyridine nitrogen.[9] Pre-catalysts provide a more active and stable Pd(0) species.
Base Incomplete reaction.Screen different bases. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[9] Ensure the base is anhydrous and finely ground.[9]The base is critical for the transmetalation step. Anhydrous, finely powdered bases have higher surface area and reactivity.[9]
Atmosphere Dark black precipitate (Pd black), homocoupling byproduct.Thoroughly degas all solvents (e.g., freeze-pump-thaw cycles or sparging with argon for >30 min).[9] Use flame-dried glassware and maintain a positive pressure of inert gas (N₂ or Ar).[9]The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst death and side reactions like homocoupling.[9]
Side Reactions Significant protodeboronation (loss of boronic acid).Use anhydrous solvents and reagents.[9] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[10]Water can cleave the C-B bond of the boronic acid, removing it from the catalytic cycle. Boronic esters are more resistant to this hydrolysis.[10]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)pyridin-4-yl nonaflate - An Activated Intermediate for Cross-Coupling

This protocol describes the conversion of the tautomeric 2-(Hydroxymethyl)pyridin-4-ol into a single, stable, and highly reactive nonaflate derivative, which is an excellent substrate for cross-coupling reactions.[1][11]

Methodology:

  • Deprotonation:

    • Suspend 2-(Hydroxymethyl)pyridin-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the resulting suspension for 30 minutes at 0 °C. The mixture should become a more uniform suspension of the sodium pyridin-4-olate.

  • O-Sulfonylation:

    • To the suspension at 0 °C, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq) dropwise via syringe.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridin-4-yl nonaflate.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: O-Sulfonylation cluster_2 Step 3: Workup & Purification A 2-(Hydroxymethyl)pyridin-4-ol in anhydrous THF B Add NaH at 0 °C A->B C Stir 30 min at 0 °C (Formation of Sodium Salt) B->C D Add NfF at 0 °C C->D E Warm to RT, stir 2-4h D->E F TLC Monitoring E->F G Quench (aq. NH₄Cl) F->G H Extract (EtOAc) G->H I Purify (Silica Gel Chromatography) H->I J Pure Pyridin-4-yl Nonaflate I->J

Caption: Experimental workflow for the synthesis of a nonaflate intermediate.

Protocol 2: General Procedure for Suzuki Coupling with Pyridin-4-yl Nonaflate

This protocol provides a robust starting point for Suzuki coupling reactions using the activated nonaflate intermediate.

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask, add the 2-(Hydroxymethyl)pyridin-4-yl nonaflate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos, or a pre-formed Buchwald pre-catalyst, 1-5 mol%).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Part 4: Purification Strategies

The high polarity of 2-(Hydroxymethyl)pyridin-4-ol and its derivatives often leads to purification challenges.

Q: My compound streaks badly on silica gel or shows very low retention in reverse-phase HPLC. How can I improve purification?

A: This is a common problem due to the basicity of the pyridine nitrogen and the overall polarity.

  • For Silica Gel Chromatography:

    • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (0.1-1%) or ammonia (in the form of 7N NH₃ in MeOH), to the mobile phase.[2][12] This additive will preferentially interact with the acidic silanol groups on the silica surface, reducing peak tailing of your basic compound.[12]

    • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina, or polymer-based columns, which have fewer acidic sites.[2][13]

  • For Reverse-Phase HPLC:

    • Use Polar-Embedded Columns: These columns are designed to provide better retention and peak shape for polar analytes.[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is often the method of choice as it is specifically designed for their retention and separation.[14]

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or TFA can protonate the pyridine nitrogen, often leading to better peak shape.[12]

By understanding the underlying chemical principles and systematically troubleshooting, the challenges associated with 2-(Hydroxymethyl)pyridin-4-ol chemistry can be effectively overcome, enabling its successful application in your research and development endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (n.d.). Pyridin-4-ol and Pyridin-4(1H)-one Tautomerism in Synthesis.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • PubMed. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions.
  • PMC - NIH. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • BenchChem. (n.d.). Challenges in the functionalization of the furopyridine ring.
  • PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • K. C. Nicolaou and co-workers. (1998). Protective Groups. Angew. Chem. Int. Ed. 1998, 37, 2708.
  • RSC Publishing. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • PubChem - NIH. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • IUCr. (n.d.). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyridin-4-ol in Developing Materials with Novel Optical Properties.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.

Sources

Optimization

Technical Support Center: Navigating the Solution Stability of 2-(Hydroxymethyl)pyridin-4-ol

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to help you anticipate and resolve stability-related challenges in your experiments.

Introduction: Understanding the Molecule

2-(Hydroxymethyl)pyridin-4-ol is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structure, featuring both a pyridin-4-ol core and a hydroxymethyl substituent, presents a unique set of stability considerations. The pyridine ring is susceptible to various chemical transformations, and the presence of hydroxyl groups can influence its reactivity and degradation pathways. This guide will walk you through the key stability issues and provide actionable protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of 2-(Hydroxymethyl)pyridin-4-ol is showing signs of degradation (e.g., color change, precipitation, loss of potency) over a short period. What are the primary causes?

A1: Immediate Actionable Insights

Rapid degradation of 2-(Hydroxymethyl)pyridin-4-ol in solution is often attributed to one or more of the following factors: pH, oxidation, light exposure, and temperature. Pyridin-4-ol derivatives are known to be sensitive to these conditions.[1]

  • pH-Mediated Hydrolysis: Pyridin-4-ol and its derivatives are particularly susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[1]

  • Oxidative Degradation: The pyridine ring and the hydroxymethyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of N-oxides and other degradation products.[1] The hydroxymethyl group itself can be oxidized to an aldehyde or carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of pyridin-4-ol derivatives.[1] It is noted that 2-(Hydroxymethyl)pyridine, a related isomer, may darken upon storage and is light-sensitive.[2]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[1]

Troubleshooting Workflow:

To diagnose the root cause of instability, a systematic approach is recommended. The following flowchart outlines a decision-making process for troubleshooting.

Troubleshooting_Workflow start Start: Degradation Observed check_ph Is the solution pH controlled with a buffer? start->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_oxygen Was the solvent de-gassed and/or an inert atmosphere used? oxygen_yes Yes check_oxygen->oxygen_yes oxygen_no No check_oxygen->oxygen_no check_light Was the solution protected from light? light_yes Yes check_light->light_yes light_no No check_light->light_no check_temp Was the solution stored at a low temperature (e.g., 2-8°C or -20°C)? temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no ph_yes->check_oxygen action_ph Action: Buffer the solution to a neutral or slightly acidic pH. ph_no->action_ph oxygen_yes->check_light action_oxygen Action: Use de-gassed solvents and/or prepare under an inert atmosphere (N2 or Ar). oxygen_no->action_oxygen light_yes->check_temp action_light Action: Use amber vials or wrap containers in foil. light_no->action_light further_investigation Further Investigation: Consider forced degradation studies to identify specific liabilities. temp_yes->further_investigation action_temp Action: Store solutions at recommended low temperatures. temp_no->action_temp

Caption: Troubleshooting workflow for 2-(Hydroxymethyl)pyridin-4-ol degradation.

Q2: I am observing peak broadening or multiple peaks for 2-(Hydroxymethyl)pyridin-4-ol during HPLC analysis. What could be the cause?

A2: The Impact of Tautomerism

A key characteristic of pyridin-4-ol systems is the existence of a tautomeric equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).[1] In polar solvents, the keto form is often more stable.[1]

This equilibrium can lead to:

  • Chromatographic Challenges: If the interconversion between tautomers is slow relative to the chromatographic timescale, two distinct peaks may be observed. If the interconversion is on a similar timescale, peak broadening can occur.[1]

  • Reactivity Differences: The two tautomers may have different chemical properties and reactivities, potentially leading to a mixture of degradation products.[1]

Mitigation Strategies for HPLC Analysis:

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can help to shift the equilibrium to favor one tautomer, potentially leading to sharper peaks.

  • Temperature Control: Lowering the column temperature can slow the rate of tautomeric interconversion, which may result in sharper peaks for one or both forms.

  • Use of Aprotic Solvents: In some cases, using aprotic solvents in the sample preparation can help to minimize tautomerism, although this may not be compatible with reversed-phase HPLC.

Tautomerism enol 2-(Hydroxymethyl)pyridin-4-ol (Enol form) keto 2-(Hydroxymethyl)pyridin-4(1H)-one (Keto form) enol->keto Equilibrium

Caption: Tautomeric equilibrium of 2-(Hydroxymethyl)pyridin-4-ol.

Q3: What are the likely degradation products of 2-(Hydroxymethyl)pyridin-4-ol?

A3: Potential Degradation Pathways

Based on the known reactivity of pyridin-4-ol derivatives and compounds with hydroxymethyl groups, the following degradation pathways are plausible.[1][3][4] Definitive identification would require techniques like LC-MS/MS.

  • Oxidation:

    • N-oxidation: Formation of the corresponding pyridine-N-oxide.

    • Hydroxylation: Further hydroxylation of the pyridine ring.

    • Oxidation of the hydroxymethyl group: Conversion of the -CH₂OH group to an aldehyde (-CHO) or a carboxylic acid (-COOH).

  • Hydrolysis: Under harsh pH conditions, cleavage of the pyridine ring can occur, although this is generally less common for the aromatic ring itself without other activating groups.[5]

  • Photodegradation: Light-induced reactions can lead to complex mixtures of products, including radicals and rearranged species.[1]

The following table summarizes the potential degradation products under different stress conditions.

Stress ConditionPotential Degradation PathwayLikely Products
Oxidative (e.g., H₂O₂) Oxidation of the pyridine nitrogen and/or the hydroxymethyl group.2-(Hydroxymethyl)pyridin-4-ol-N-oxide, 2-Formylpyridin-4-ol, 4-Hydroxy-2-pyridinecarboxylic acid.
Acidic/Basic Hydrolysis Ring opening (under extreme conditions), catalysis of oxidation.Complex mixture, potentially ring-opened products.
Photolytic (UV/Vis light) Photochemical reactions.Radical species, rearranged products, complex mixtures.
Thermal Acceleration of other degradation pathways.Similar products to other pathways, but formed at a faster rate.

Experimental Protocols

Protocol 1: General Guidelines for Preparation and Storage of Stock Solutions

To ensure the stability of your 2-(Hydroxymethyl)pyridin-4-ol stock solutions, the following procedures are recommended:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If using aqueous solutions, prepare them with purified water (e.g., Milli-Q). Consider using a buffer to maintain a neutral to slightly acidic pH (e.g., phosphate or acetate buffer, pH 5-7).

  • De-gassing: To minimize oxidative degradation, de-gas solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.[1]

  • Inert Atmosphere: For maximum stability, prepare and handle solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Light Protection: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[2]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[1]

  • Avoid Contaminants: Ensure that all glassware is scrupulously clean and free of trace metals or oxidizing agents.

Protocol 2: Forced Degradation Study to Assess Intrinsic Stability

A forced degradation study is essential to understand the intrinsic stability of 2-(Hydroxymethyl)pyridin-4-ol and to develop a stability-indicating analytical method. The following is a general protocol.[1]

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Hydroxymethyl)pyridin-4-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.

    • Thermal Degradation: Expose a solution to elevated temperatures (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products and determine the loss of the parent compound.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine(586-98-1).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-(Hydroxymethyl)pyridine.
  • Fisher Scientific. (2022, November 17). SAFETY DATA SHEET: 2-(Hydroxymethyl)pyridine.
  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine - Safety Data Sheet.
  • Dakenchem. (n.d.). Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing.
  • BenchChem. (n.d.). Application Note: High-Throughput Quantification of Pyridin-4-ol in Rat Plasma for Pharmacokinetic Studies Using a Deuterated Internal.
  • Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives.
  • ChemScene. (n.d.). 2-Bromo-6-(difluoromethyl)-3-(hydroxymethyl)pyridin-4-ol.
  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2000).
  • Balucani, N. (2021). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 11(8), 843.
  • Petkevicius, K., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines.
  • Biosynth. (n.d.). 2-(Hydroxymethyl)pyridin-4-ol.
  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. KM-4 strain.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
  • Thermo Fisher Scientific. (n.d.). 2-(Hydroxymethyl)pyridine, 98%.
  • National Center for Biotechnology Information. (n.d.). Piconol. PubChem Compound Database. Retrieved from [Link]

  • Shimizu, S., et al. (2012). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Pharmaffiliates. (n.d.). 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.
  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342–2344.
  • GSRS. (n.d.). 5-(HYDROXYMETHYL)-2-METHYL-4-(SULFANYLMETHYL)PYRIDIN-3-OL HYDROCHLORIDE.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15978-15995.
  • Solubility of Things. (n.d.). 4,5-bis(hydroxymethyl)-2-methyl-pyridin-3-ol.
  • ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
  • Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PYRIDIN-4-OL.
  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine.
  • Aladdin. (n.d.). 2-(hydroxymethyl)pyridin-4-ol.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • ResearchGate. (n.d.). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Functionalization of 2-(Hydroxymethyl)pyridin-4-ol

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol, a versatile heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol, a versatile heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical intricacies of this molecule. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Section 1: Understanding the Core Reactivity of 2-(Hydroxymethyl)pyridin-4-ol

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical nature of the starting material. Its reactivity is dominated by the tautomeric equilibrium between the pyridin-4-ol and 4-pyridone forms, which dictates the nucleophilicity of the oxygen and nitrogen atoms.[1][2]

Caption: Tautomeric equilibrium and key reactive sites of the molecule.

Section 2: Troubleshooting Alkylation Reactions (O- vs. N-Selectivity)

Alkylation is one of the most common functionalization steps, but the presence of two nucleophilic centers (O and N) often leads to mixtures of products. Controlling this regioselectivity is paramount.[1]

Frequently Asked Questions

Q: My alkylation with an alkyl halide is giving me an inseparable mixture of O- and N-alkylated products. How can I favor one over the other?

A: This is a classic regioselectivity challenge governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions. The pyridone nitrogen is a softer nucleophile, while the pyridinol oxygen is a harder nucleophile.

  • To Favor N-Alkylation (Softer Nucleophile): Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but leave the pyridonate anion relatively free. A weaker base like potassium carbonate (K₂CO₃) is often sufficient and favors N-alkylation. The combination of a polar aprotic solvent and an appropriate base promotes reaction at the more nucleophilic nitrogen atom.[1]

  • To Favor O-Alkylation (Harder Nucleophile): Conditions that promote the formation of a tight ion pair between the pyridonate and the base's cation can favor O-alkylation. Using a stronger base like sodium hydride (NaH) in a less polar solvent like THF can sometimes shift the selectivity towards the O-alkylated product. However, for this specific scaffold, selective O-alkylation is often more reliably achieved via other methods like the Mitsunobu reaction.

G cluster_conditions Reaction Conditions cluster_outcomes Selective Product start Alkylation Reaction (Product Mixture) solvent Solvent Choice start->solvent base Base Choice start->base n_alk N-Alkylation solvent->n_alk  Polar Aprotic  (DMF, DMSO) o_alk O-Alkylation solvent->o_alk  Less Polar  (THF) base->n_alk  K₂CO₃, Cs₂CO₃ base->o_alk  NaH, KH  (Use with caution)

Caption: Troubleshooting workflow for achieving regioselective alkylation.

Q: I am attempting a selective N-alkylation but my yields are consistently low and I see unreacted starting material.

A: Low yields in N-alkylation often point to issues with base strength, solubility, or temperature.

  • Base Inadequacy: While K₂CO₃ is standard, if your alkylating agent is less reactive (e.g., an alkyl chloride), a stronger base like cesium carbonate (Cs₂CO₃) may be required to sufficiently deprotonate the pyridone.

  • Solubility: Ensure your 2-(Hydroxymethyl)pyridin-4-ol derivative is fully dissolved at the reaction temperature. Poor solubility can severely limit reaction rates. If solubility in DMF is an issue, consider DMSO.

  • Temperature: Most N-alkylations are run from room temperature to ~80 °C. If the reaction is sluggish at room temperature, gentle heating can significantly improve the rate. Monitor by TLC to avoid decomposition.

ParameterCondition for N-AlkylationCondition for O-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)Less Polar (THF)Polar aprotic solvents favor the "free" anion, exposing the softer N-center.
Base K₂CO₃, Cs₂CO₃NaH, KHWeaker bases are often sufficient for N-alkylation and can be more selective.
Temperature 25 - 80 °C0 °C to RTHigher temperatures may be needed to drive N-alkylation to completion.
Experimental Protocol: Selective N-Alkylation
  • Setup: To a solution of 2-(Hydroxymethyl)pyridin-4-ol (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).

  • Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Section 3: Troubleshooting O-Functionalization (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for inverting stereochemistry and forming C-O bonds, making it ideal for selective O-alkylation of the pyridinol tautomer.[3][4] However, it is sensitive to the acidity of the nucleophile.

Frequently Asked Questions

Q: My Mitsunobu reaction is incomplete, and I've isolated a major by-product derived from the azodicarboxylate. What went wrong?

A: This is a common failure mode when the pKa of the acidic pronucleophile (your pyridinol) is high (pKa > 11).[5][6] The reaction mechanism requires the betaine intermediate (formed from triphenylphosphine and DEAD/DIAD) to be protonated by your pyridinol.[3] If the pyridinol is not acidic enough, this proton transfer is slow. This allows the deprotonated azodicarboxylate to act as a nucleophile itself, leading to by-products and consuming your reagents.[4][7]

Q: How can I improve the yield and minimize by-products in my Mitsunobu reaction?

A: The key is to use reagents that broaden the scope of the reaction for less acidic nucleophiles.

  • Modified Azodicarboxylates: Replace DEAD or DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) or N,N,N',N'-tetramethylazodicarboxamide (TMAD).[5][6] These reagents are more reactive and often give better results with high-pKa pronucleophiles.

  • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) can greatly simplify purification.[7] The phosphine oxide by-product remains on the resin and is removed by simple filtration.

  • Order of Addition: A standard protocol involves dissolving the alcohol, pyridinol, and phosphine first, then adding the azodicarboxylate slowly at 0 °C.[4] This minimizes side reactions.

Experimental Protocol: Modified Mitsunobu for Pyridine Ether Synthesis

(Adapted from Humphries, et al.[7])

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), suspend polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Add the 2-(Hydroxymethyl)pyridin-4-ol derivative (1.0 equiv) and the primary or secondary alcohol (1.1 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Final Addition: Add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) in THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the resin-bound phosphine oxide. Wash the resin with THF.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Section 4: Troubleshooting Pyridine Ring Functionalization (Cross-Coupling)

Functionalizing the electron-deficient pyridine ring often requires converting a C-H bond to a C-Halogen bond first, followed by transition-metal-catalyzed cross-coupling. These reactions are notoriously challenging for pyridine substrates.

Frequently Asked Questions

Q: My Suzuki-Miyaura coupling to install a group at the C-3 or C-5 position is failing. My catalyst appears to be deactivated.

A: You are likely encountering the "2-pyridyl problem," even with substitution at other positions.[8][9] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[9][10] Furthermore, pyridylboronic acids are often prone to rapid protodeboronation.[11]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X Intermediate1 R¹-Pd(II)L₂-X OA->Intermediate1 TM Transmetalation Intermediate2 R¹-Pd(II)L₂-R² TM->Intermediate2 RE Reductive Elimination RE->Pd0 Reforms Catalyst Product R¹-R² RE->Product Intermediate1->TM R²-B(OR)₂ Intermediate2->RE Inhibition Catalyst Inhibition (Pyridine N-Coordination) Inhibition->Pd0 Inhibition->Intermediate1

Caption: Simplified Suzuki cycle showing catalyst inhibition by pyridine nitrogen.

Q: How can I overcome catalyst inhibition and achieve a successful Suzuki or Buchwald-Hartwig coupling on my pyridinol system?

A: Success lies in the careful selection of the ligand and catalyst system.

  • Use Bulky, Electron-Rich Ligands: For Suzuki reactions, ligands like SPhos, XPhos, or RuPhos (Buchwald ligands) are designed to accelerate the rate-limiting reductive elimination step.[9] Their steric bulk can also disfavor the binding of the pyridine nitrogen to the metal center.

  • Use Specialized Catalyst Systems: For challenging 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[11] Alternatively, using pyridine sulfinates instead of boronates has been shown to be a highly effective strategy.[12]

  • Protect the Nitrogen: In some cases, the most robust solution is to temporarily convert the pyridine to a pyridine-N-oxide. The N-oxide is less coordinating and strongly activates the C2 and C4 positions to nucleophilic attack, offering an alternative synthetic route.[13][14] For C3 functionalization, a dearomatization-rearomatization strategy may be required.[15][16][17]

  • For Buchwald-Hartwig Amination: This reaction is well-established for coupling amines with aryl halides, including 2-bromopyridines.[18][19][20] Catalyst systems using bidentate phosphine ligands like BINAP and DPPF are often effective.[19]

ReactionChallengeRecommended SolutionKey Ligands/Reagents
Suzuki-Miyaura N-coordination; Boronic acid instabilityUse bulky, electron-rich ligands; Consider alternative nucleophilesSPhos, XPhos, RuPhos; Pyridine sulfinates
Buchwald-Hartwig N-coordination (less severe than Suzuki)Use established catalyst systems for heteroaryl halidesBINAP, DPPF, Xantphos[21]
General Catalyst PoisoningN-Oxide formationm-CPBA, Peracetic acid[22][23]

Section 5: General FAQs for Handling 2-(Hydroxymethyl)pyridin-4-ol

Q: I am having difficulty purifying my highly polar functionalized products. What techniques do you recommend?

A: Polar pyridinols can be challenging to purify via standard silica gel chromatography.

  • Tailing on Silica: The basic nitrogen can interact strongly with acidic silanols on the silica surface, causing significant tailing. Pre-treating your column by flushing with a solvent system containing 1-2% triethylamine or ammonia can neutralize these sites.

  • Reverse-Phase Chromatography: For very polar compounds, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid to improve peak shape) is a highly effective alternative.

  • Crystallization: Do not underestimate the power of crystallization. If your product is a solid, screening various solvent systems (e.g., EtOAc/hexanes, MeOH/ether, acetone/water) can yield highly pure material and is easily scalable.

Q: When should I protect the C2-hydroxymethyl group, and what protecting group should I use?

A: Protection is necessary if you are using reagents that would react with a primary alcohol.

  • When to Protect: Protect before performing reactions involving strong bases (that could deprotonate the alcohol), strong oxidants, or when you need to selectively functionalize the pyridinol hydroxyl under harsh conditions.

  • Choosing a Group: A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It is easily installed (TBDMS-Cl, imidazole, DMF), stable to a wide range of conditions (including many cross-coupling reactions), and is selectively removed with a fluoride source (e.g., TBAF in THF) under conditions that will not affect most other functional groups.[24][25]

References

  • Experimental Protocol for N-alkylation of Pyridin-4-ol. Benchchem.
  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. ResearchGate. URL: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Center for Biotechnology Information. URL: [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. NIH National Center for Biotechnology Information. URL: [Link]

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. ACS Publications. URL: [Link]

  • 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. PubMed. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. URL: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. NIH National Center for Biotechnology Information. URL: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. URL: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. URL: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. URL: [Link]

  • ADDP and PS-PPh3: An efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. URL: [Link]

  • Mitsunobu reaction. Wikipedia. URL: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. URL: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. URL: [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. URL: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH National Center for Biotechnology Information. URL: [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. URL: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. URL: [Link]

  • Radical chain monoalkylation of pyridines. NIH National Center for Biotechnology Information. URL: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. URL: [Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. NIH National Center for Biotechnology Information. URL: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. URL: [Link]

  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository. URL: [Link]

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  • Protecting Groups. University of Illinois Urbana-Champaign. URL: [Link]

  • Pyridine-N-Oxide. Organic Syntheses. URL: [Link]

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  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Quora. URL: [Link]

  • Thermolabile hydroxyl protecting groups and methods of use. Google Patents.
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  • Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. URL: [Link]

  • Protecting group. Wikipedia. URL: [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. URL: [Link]

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. NIH National Center for Biotechnology Information. URL: [Link]

  • Preparation and Alkylation of N-Oxide Pyridine. Reddit. URL: [Link]

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Optimization

Technical Support Center: Challenges in Scaling Up 2-(Hydroxymethyl)pyridin-4-ol Production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. We will delve into the practical aspects of its synthesis, focusing on troubleshooting common issues and providing scientifically grounded solutions.

Introduction: The Synthetic Landscape

The synthesis of 2-(Hydroxymethyl)pyridin-4-ol, while conceptually straightforward, presents several practical hurdles, particularly when transitioning from bench-scale to larger-scale production. The most common synthetic approach involves the selective oxidation of the methyl group of 2-methylpyridin-4-ol. However, the inherent chemical properties of the pyridin-4-ol scaffold, most notably its tautomerism, introduce significant challenges in reaction control, purification, and characterization.

This guide will primarily focus on the synthetic route starting from 2-methylpyridin-4-ol, addressing the critical steps and potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in working with 2-(Hydroxymethyl)pyridin-4-ol and its precursors?

A1: The primary challenge is the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[1][2] This equilibrium means that in solution, you are often dealing with a mixture of two distinct chemical species with different physical and chemical properties. This can lead to issues such as multiple spots on Thin Layer Chromatography (TLC), complex NMR spectra, and difficulties in purification.[1] The pyridin-4(1H)-one tautomer is generally more stable in polar solvents and in the solid state due to resonance stabilization and intermolecular hydrogen bonding.[2]

Q2: What are the most common synthetic routes to 2-(Hydroxymethyl)pyridin-4-ol?

A2: The most practical and commonly considered route is the selective oxidation of 2-methylpyridin-4-ol. Other potential, though often more complex, routes include multi-step syntheses starting from pyridine N-oxides or biocatalytic approaches.[3][4] Biocatalysis, for instance, offers a greener alternative but may require significant process development to be economically viable on a large scale.[3][5]

Q3: Why is the purification of 2-(Hydroxymethyl)pyridin-4-ol so difficult?

A3: The high polarity of the molecule, coupled with the presence of two tautomers with similar polarities, makes chromatographic separation challenging.[1] The compound can exhibit strong interactions with silica gel, leading to streaking and poor separation. Recrystallization can also be difficult due to the presence of both tautomers in solution. For large-scale purification of such polar compounds, techniques like countercurrent chromatography can be considered, though they require specialized equipment.[6]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of 2-(Hydroxymethyl)pyridin-4-ol, their probable causes, and actionable solutions.

Problem 1: Low Yield in the Oxidation of 2-Methylpyridin-4-ol

Symptoms:

  • The reaction yields a significant amount of unreacted starting material.

  • The formation of multiple, difficult-to-identify byproducts is observed.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Over-oxidation The hydroxymethyl group is further oxidized to an aldehyde or carboxylic acid. This is a common issue with strong oxidizing agents.Solution: Employ milder, more selective oxidizing agents. Consider reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Alternatively, a two-step process involving halogenation of the methyl group followed by hydrolysis can offer better control.
N-Oxide Formation The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide, which may not be the desired product.[7][8]Solution: Protect the pyridine nitrogen prior to oxidation. A common strategy is the formation of a pyridine N-oxide, which can then be selectively functionalized at the 2-position and subsequently deoxygenated.[9] However, this adds steps to the synthesis. Borane can also be used as a protecting group for the pyridine nitrogen.
Poor Reagent Solubility In a scaled-up reaction, poor solubility of the starting material or reagents in the chosen solvent can lead to incomplete reaction.Solution: Screen for more suitable solvent systems. A co-solvent system may be necessary to ensure all components remain in solution. For highly polar compounds, polar aprotic solvents like DMF or DMSO can be effective, but their high boiling points can complicate work-up.
Problem 2: Complex Reaction Mixture and Purification Headaches

Symptoms:

  • Multiple spots on TLC, often streaking or close together.

  • Co-elution of products during column chromatography.

  • Difficulty in inducing crystallization.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Tautomerism The presence of both 2-(hydroxymethyl)pyridin-4-ol and its 2-(hydroxymethyl)pyridin-4(1H)-one tautomer complicates the product profile.[1][2]Solution 1: Derivatization. Convert the tautomeric mixture into a single, more easily purifiable derivative. For example, O-silylation or O-alkylation can "trap" the enol form.[10] The protecting group can be removed after purification.
Solution 2: pH Adjustment during Work-up. Carefully adjusting the pH of the aqueous solution during extraction can sometimes selectively precipitate one of the tautomers.
Solution 3: Specialized Chromatography. Consider using alternative stationary phases for chromatography, such as alumina or reverse-phase C18 columns designed for polar compounds.[11][12]
Polarity of the Product The high polarity of the product leads to strong binding to silica gel and poor elution.Solution: Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to the eluent can help to reduce tailing on silica gel.
Problem 3: Inconsistent Results and Poor Reproducibility on Scale-Up

Symptoms:

  • Reaction outcomes (yield, purity) vary significantly between batches.

  • Unexpected side reactions appear at a larger scale that were not observed in small-scale experiments.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Exothermic Reaction Oxidation reactions can be exothermic. Poor heat dissipation in a large reactor can lead to a temperature increase, promoting side reactions and decomposition.Solution: Ensure adequate cooling and temperature control of the reactor. Consider a slower, controlled addition of the oxidizing agent.
Mass Transfer Limitations Inefficient stirring in a large reactor can lead to localized "hot spots" of high reagent concentration, causing side reactions.Solution: Use appropriate agitation (stirring) to ensure homogenous mixing of the reactants. The geometry of the reactor and the type of stirrer are critical factors.
Atmospheric Moisture and Oxygen Some reagents, particularly organometallics that could be used in alternative synthetic routes, are sensitive to air and moisture.Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Selective Oxidation of 2-Methylpyridin-4-ol

This protocol provides a general procedure for the selective oxidation of the methyl group. Optimization of the specific oxidizing agent, solvent, and temperature will be necessary.

  • Reaction Setup: To a solution of 2-methylpyridin-4-ol (1.0 eq) in a suitable solvent (e.g., dioxane, acetic acid, or a mixture), add the selective oxidizing agent (e.g., SeO₂, 1.1 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic solids. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., CH₂Cl₂/MeOH gradient). Alternatively, derivatization followed by chromatography may be necessary.

Protocol 2: Derivatization for Purification (O-Silylation)

This protocol describes the silylation of the tautomeric mixture to facilitate purification.

  • Reaction Setup: Dissolve the crude 2-(hydroxymethyl)pyridin-4-ol in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., imidazole or triethylamine, 1.5 eq).

  • Silylation: Add a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 1.2 eq) and stir the reaction at room temperature.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer can be washed, dried, and concentrated. The silylated product can then be purified by standard silica gel chromatography.

  • Deprotection: The silyl group can be removed using standard conditions (e.g., TBAF in THF or acidic conditions) to yield the pure 2-(hydroxymethyl)pyridin-4-ol.

Visualizations

Synthetic Pathway and Key Challenges

G cluster_0 Synthesis of 2-(Hydroxymethyl)pyridin-4-ol cluster_1 Key Challenges 2-Methylpyridin-4-ol 2-Methylpyridin-4-ol 2-(Hydroxymethyl)pyridin-4-ol 2-(Hydroxymethyl)pyridin-4-ol 2-Methylpyridin-4-ol->2-(Hydroxymethyl)pyridin-4-ol Selective Oxidation Low Yield Low Yield 2-(Hydroxymethyl)pyridin-4-ol->Low Yield Purification Difficulty Purification Difficulty 2-(Hydroxymethyl)pyridin-4-ol->Purification Difficulty Scale-up Issues Scale-up Issues Selective Oxidation Selective Oxidation Selective Oxidation->Scale-up Issues

Caption: Overview of the synthesis and associated challenges.

Tautomeric Equilibrium of 2-(Hydroxymethyl)pyridin-4-ol

Tautomerism Pyridinol 2-(Hydroxymethyl)pyridin-4-ol (Enol form) Pyridone 2-(Hydroxymethyl)pyridin-4(1H)-one (Keto form) Pyridinol->Pyridone Equilibrium in Solution

Caption: Tautomeric equilibrium of the target molecule.

Troubleshooting Workflow for Purification

Purification_Workflow start Crude Product Mixture chromatography Attempt Column Chromatography start->chromatography is_pure Is the product pure? chromatography->is_pure derivatize Derivatize the mixture (e.g., silylation) is_pure->derivatize No end Pure Product is_pure->end Yes purify_derivative Purify the single derivative via chromatography derivatize->purify_derivative deprotect Deprotect to obtain the pure product purify_derivative->deprotect deprotect->end

Caption: Decision tree for purifying 2-(Hydroxymethyl)pyridin-4-ol.

References

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  • Rocha, J. M., & Garcia-Galan, C. (2021). Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme) Co-Immobilization. Molecules, 26(21), 6496. ([Link])

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Troubleshooting

Technical Support Center: Degradation Pathways and Stability of 2-(Hydroxymethyl)pyridin-4-ol

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation pathways, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(Hydroxymethyl)pyridin-4-ol in solution?

A1: The primary stability concerns for 2-(Hydroxymethyl)pyridin-4-ol revolve around its susceptibility to tautomerism, oxidation, and pH-dependent hydrolysis.[1]

  • Tautomerism: Similar to other pyridin-4-ol derivatives, 2-(Hydroxymethyl)pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 2-(Hydroxymethyl)-1H-pyridin-4-one. In polar solvents and the solid state, the pyridone (keto) form is generally more stable.[1] This equilibrium can complicate analytical characterization, leading to broadened or multiple peaks in chromatography.[1]

  • Oxidative Degradation: The hydroxymethyl group and the electron-rich pyridine ring are susceptible to oxidation. Trace amounts of oxidizing agents in solvents or exposure to atmospheric oxygen can lead to the formation of various degradation products, including N-oxides and carboxylic acids.[1][2]

  • Hydrolytic Degradation: The stability of 2-(Hydroxymethyl)pyridin-4-ol is highly dependent on pH. It is generally more stable in neutral to slightly acidic conditions and can be labile under strongly acidic or alkaline environments.[1]

  • Photodegradation: Pyridin-4-ol derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[1]

Q2: What are the likely degradation products of 2-(Hydroxymethyl)pyridin-4-ol under various stress conditions?

A2: The degradation products of 2-(Hydroxymethyl)pyridin-4-ol will vary depending on the specific stress conditions applied. Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidative Conditions (e.g., H₂O₂):

    • Oxidation of the hydroxymethyl group to an aldehyde, and further to a carboxylic acid (4-hydroxy-2-pyridinecarboxylic acid).

    • Oxidation of the pyridine nitrogen to form the corresponding N-oxide.[2]

  • Acidic Conditions (e.g., HCl):

    • Acid-catalyzed hydrolysis may occur, although pyridinols are generally more stable than pyridines with other leaving groups. Degradation is likely to be slower compared to alkaline conditions.

  • Alkaline Conditions (e.g., NaOH):

    • Base-catalyzed degradation can be significant. The specific products would need to be identified through experimental analysis, but could involve ring-opening under harsh conditions.

  • Thermal Stress:

    • Elevated temperatures can accelerate all degradation pathways, particularly oxidation.

  • Photolytic Stress:

    • Exposure to UV light may lead to the formation of radical species and subsequent complex degradation products.

The following diagram illustrates the potential oxidative degradation pathways:

Oxidative Degradation of 2-(Hydroxymethyl)pyridin-4-ol cluster_main Potential Oxidative Degradation Pathways start 2-(Hydroxymethyl)pyridin-4-ol aldehyde 4-Hydroxy-2-pyridinecarboxaldehyde start->aldehyde Oxidation n_oxide 2-(Hydroxymethyl)pyridin-4-ol N-oxide start->n_oxide N-Oxidation acid 4-Hydroxy-2-pyridinecarboxylic acid aldehyde->acid Further Oxidation Forced Degradation Study Workflow cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Samples by Stability-Indicating HPLC-DAD stress->analysis characterization Characterize Degradation Products (LC-MS/MS, NMR) analysis->characterization If significant degradation

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [3]* Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent peak and its degradants. A common starting point could be a 70:30 (v/v) mixture of the aqueous and organic phases. [3]* Flow Rate: 1.0 mL/min. [3]* Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which would need to be determined experimentally (e.g., by running a UV scan).

  • Injection Volume: 20 µL. [3]* Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

References

  • Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution - Benchchem.
  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... - ResearchGate.
  • Advances in Bioresearch.
  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC.

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 2-(Hydroxymethyl)pyridin-4-ol Detection

Answering the user's request. Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026 Introduction: The Analytical Challenge of 2-(Hydroxymethyl)pyridin-4-ol 2-(Hydroxymethyl)pyridin-4-ol is a het...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026

Introduction: The Analytical Challenge of 2-(Hydroxymethyl)pyridin-4-ol

2-(Hydroxymethyl)pyridin-4-ol is a heterocyclic organic compound of increasing interest in pharmaceutical and chemical research. Its structure, featuring both a hydroxyl group and a hydroxymethyl group on a pyridine ring, presents unique analytical challenges. The compound's polarity, potential for tautomerism, and thermal lability require carefully refined methods to achieve accurate and reproducible quantification.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights, troubleshooting guides, and validated protocols to overcome common obstacles in its analysis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a robust analytical strategy for 2-(Hydroxymethyl)pyridin-4-ol.

Q1: What are the primary stability concerns for 2-(Hydroxymethyl)pyridin-4-ol in solution? A1: The main stability issues are tautomerism, sensitivity to pH, and degradation from light and oxidation.[1]

  • Tautomerism: 2-(Hydroxymethyl)pyridin-4-ol can exist in equilibrium with its keto tautomer, 2-(hydroxymethyl)-1H-pyridin-4-one. The keto form is generally more stable in polar solvents and the solid state. This equilibrium can complicate analysis by causing peak broadening or the appearance of multiple peaks.[1]

  • Hydrolytic Degradation: The compound is susceptible to hydrolysis, with stability being highly dependent on pH. It is generally unstable in highly acidic or alkaline conditions.[1] For optimal stability, solutions should be prepared in a buffered system within a neutral to slightly acidic pH range.[1]

  • Photodegradation and Oxidation: Like many pyridine derivatives, this compound can be sensitive to light, especially UV radiation, and is susceptible to oxidation.[1] To mitigate this, solutions should be stored in amber vials or containers wrapped in foil, and the use of fresh, high-purity solvents is recommended to minimize exposure to oxidizing impurities.[1]

Q2: How does the tautomeric equilibrium affect chromatographic analysis? A2: The tautomeric equilibrium is a critical factor. Because the enol and keto forms have different physicochemical properties, their interconversion during analysis can lead to significant issues. In High-Performance Liquid Chromatography (HPLC), this can manifest as broadened, split, or distorted peaks, making accurate integration and quantification difficult.[1] The equilibrium can be influenced by the solvent, pH, and temperature, so maintaining precise control over these chromatographic conditions is essential for reproducible results.[1]

Q3: Which analytical technique is better for quantification: HPLC or GC-MS? A3: The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC is often the preferred method for direct analysis. Reversed-phase HPLC with a C18 column can effectively separate the polar 2-(Hydroxymethyl)pyridin-4-ol from other components without the need for chemical modification.[2][3] It is a robust technique for purity assessment and quantification in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but is not suitable for direct analysis of this compound due to its high polarity and low volatility.[4] A chemical derivatization step is mandatory to convert the polar hydroxyl groups into less polar, more volatile moieties (e.g., trimethylsilyl ethers) before GC analysis.[5][6]

Q4: Why is derivatization necessary for the GC-MS analysis of 2-(Hydroxymethyl)pyridin-4-ol? A4: Derivatization is a chemical modification process used to make an analyte more suitable for a specific analytical technique.[5] For 2-(Hydroxymethyl)pyridin-4-ol, the two polar hydroxyl groups (-OH) cause poor volatility and thermal stability, making it "non-GC-amenable".[4] Derivatization, typically silylation, replaces the active hydrogens on these groups with a non-polar group like trimethylsilyl (TMS).[7] This transformation increases the compound's volatility and thermal stability, allowing it to be vaporized in the GC inlet without degradation and to travel through the analytical column, resulting in sharp, symmetrical peaks.[4][6]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 2-(Hydroxymethyl)pyridin-4-ol.

Symptom / Issue Possible Cause(s) Recommended Solutions & Explanations
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic pyridine nitrogen can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.[3] 2. Tautomeric Interconversion: Slow interconversion between tautomers on the column can lead to a broadened or tailing peak.[1]1. Mobile Phase Modification: Add a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase to saturate the active silanol sites. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column specifically designed to minimize silanol interactions. 3. Control Temperature: Operate the column at a constant, slightly elevated temperature (e.g., 30-40 °C) to ensure a rapid and consistent tautomeric equilibrium.[1]
Inconsistent Retention Times 1. Unstable Tautomeric Equilibrium: Fluctuations in column temperature or mobile phase pH can shift the equilibrium, altering the apparent polarity and retention time.[1] 2. Mobile Phase Degradation: Improperly prepared or aged mobile phase, especially those with low buffer concentration.1. Thermostat the Column: Always use a column oven to maintain a stable temperature.[1] 2. Buffer the Mobile Phase: Use a well-buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a constant pH. Prepare fresh mobile phase daily. 3. System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting samples.
Multiple or Broad Peaks 1. Tautomers in Solution: The primary cause is often the presence of both the pyridin-4-ol and pyridin-4(1H)-one tautomers in the sample solution.[1] 2. On-Column Degradation: The analyte may be degrading during the analysis if the mobile phase pH is not optimal for its stability.[1]1. Optimize Mobile Phase pH: Adjust the mobile phase pH to a value where one tautomer is strongly favored or where the interconversion is very rapid. This often requires systematic experimentation. 2. Sample Diluent: Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects upon injection.
Low Sensitivity / Poor Signal 1. Incorrect Detection Wavelength: The UV detector is not set to the wavelength of maximum absorbance (λmax) for the analyte. 2. Sample Degradation: The analyte may have degraded in the stock solution or during sample preparation.1. Determine λmax: Use a Diode Array Detector (DAD) or a UV-Vis spectrophotometer to determine the optimal wavelength for detection. 2. Fresh Standards: Prepare calibration standards fresh from a solid reference standard. Store stock solutions under recommended conditions (protected from light, refrigerated).[1]

GC-MS Troubleshooting Guide

This guide focuses on issues related to the analysis of derivatized 2-(Hydroxymethyl)pyridin-4-ol.

Symptom / Issue Possible Cause(s) Recommended Solutions & Explanations
No Peak or Very Small Peak 1. Incomplete Derivatization: The silylation reaction did not go to completion, leaving the polar, non-volatile analyte behind.[7] 2. Analyte Degradation: The derivatized analyte is unstable or has degraded in the hot GC inlet. 3. Adsorption: The analyte is being adsorbed onto active sites in the inlet liner or the front of the column.1. Optimize Derivatization: Increase reaction time, temperature, or the amount of silylating reagent (e.g., BSTFA). Consider adding a catalyst like TMCS for sterically hindered groups.[7] 2. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization to minimize thermal degradation. 3. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Regularly replace the liner and trim the first few centimeters of the column.[4]
Peak Tailing 1. Active Sites: Residual underivatized analyte is interacting with active sites in the GC system. 2. Co-elution with Byproducts: The analyte peak may be tailing due to interference from large, less volatile byproducts of the silylation reaction.[4]1. Improve Derivatization: Ensure the derivatization reaction is complete to minimize the presence of the polar parent compound. 2. System Maintenance: Perform routine maintenance, including cleaning the ion source and replacing the inlet liner and septum. 3. Optimize Temperature Program: Adjust the GC oven temperature program to better separate the analyte from reaction byproducts.
Inconsistent Results / Poor Reproducibility 1. Moisture Contamination: Silylating reagents are extremely sensitive to moisture, which will consume the reagent and inhibit the reaction.[8] 2. Variable Derivatization Efficiency: Inconsistent reaction times, temperatures, or reagent volumes between samples.1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Conduct the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Standardize Protocol: Use a heating block for consistent temperature control and a precise autosampler or pipette for adding reagents. Prepare samples and standards in the same batch.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Purity Analysis

This protocol provides a general method for assessing the purity of a 2-(Hydroxymethyl)pyridin-4-ol sample.

1. Materials & Reagents:

  • 2-(Hydroxymethyl)pyridin-4-ol reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98% purity)

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

2. Chromatographic Conditions & Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Scan with DAD to determine λmax; 254 nm is a common starting point.[3]
Injection Volume 10 µL

3. Procedure:

  • Mobile Phase Preparation: Carefully prepare Mobile Phase A and B. Degas the solutions using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Serially dilute to create working standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the same diluent to a concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before placing them in autosampler vials.[3]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the standards to generate a calibration curve, followed by the test samples.

Protocol 2: GC-MS Method with Silylation Derivatization

This protocol is suitable for sensitive quantification of 2-(Hydroxymethyl)pyridin-4-ol in complex matrices.

1. Materials & Reagents:

  • Anhydrous pyridine or acetonitrile (as solvent)

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): (Optional but recommended) A stable isotope-labeled version of the analyte.

  • Heating block or oven

  • GC vials with inserts

2. GC-MS Conditions & Parameters:

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu TQ8040, or equivalent
Column DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm, 0.25 µm film)
Injection Mode Splitless
Inlet Temperature 250 °C[2]
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 280 °C[2]
Ion Source Temperature 230 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 50 to 450[2]

3. Derivatization & Analysis Procedure:

  • Sample Preparation: Prepare a solution of the analyte in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL). If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.

  • Derivatization Reaction: In a GC vial, add 50 µL of the sample solution (and IS, if used). Add 50 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Tightly cap the vial and heat at 70 °C for 60 minutes to ensure the reaction goes to completion.[7]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting and experimental design.

HPLC_Troubleshooting start Problem with HPLC Peak peak_shape Poor Peak Shape? (Tailing/Fronting/Splitting) start->peak_shape Yes retention Inconsistent Retention Time? start->retention No cause_interaction Cause: Secondary Silanol Interactions or Tautomerism peak_shape->cause_interaction sensitivity Low Sensitivity? retention->sensitivity No cause_rt Cause: Unstable Equilibrium or Mobile Phase Issues retention->cause_rt Yes cause_sens Cause: Incorrect Wavelength or Sample Degradation sensitivity->cause_sens Yes solution_mobile_phase Solution: Add 0.1% Formic Acid or use buffered mobile phase cause_interaction->solution_mobile_phase solution_column Solution: Use End-Capped Column cause_interaction->solution_column solution_temp Solution: Thermostat Column (30-40°C) cause_interaction->solution_temp solution_rt_thermo Solution: Thermostat Column cause_rt->solution_rt_thermo solution_rt_buffer Solution: Use Fresh, Buffered Mobile Phase cause_rt->solution_rt_buffer solution_sens_uv Solution: Determine λmax with DAD cause_sens->solution_sens_uv solution_sens_fresh Solution: Prepare Fresh Standards cause_sens->solution_sens_fresh

Caption: HPLC Troubleshooting Workflow.

GCMS_Workflow start Start: Sample Containing 2-(Hydroxymethyl)pyridin-4-ol dry_sample Evaporate to Dryness (If in aqueous solution) start->dry_sample add_reagents Add Anhydrous Solvent and Silylating Reagent (e.g., BSTFA + 1% TMCS) dry_sample->add_reagents heat_reaction Heat at 70°C for 60 min in sealed vial add_reagents->heat_reaction cool Cool to Room Temperature heat_reaction->cool inject Inject 1 µL into GC-MS cool->inject analysis Analyze Data inject->analysis troubleshoot No/Poor Peak? Check for Moisture, Reaction Conditions, Inlet Activity inject->troubleshoot If problems occur troubleshoot->add_reagents Re-optimize

Caption: GC-MS Derivatization and Analysis Workflow.

References

  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • ResearchGate. (n.d.). A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • Benchchem. (n.d.). Application Note: High-Throughput Quantification of Pyridin-4-ol in Rat Plasma.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Hydroxymethyl)pyridin-4-ol and Other Pyridin-4-ol Derivatives for Researchers

For researchers, scientists, and professionals in drug development, the pyridin-4-ol scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridin-4-ol scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of biologically active compounds. This guide offers an in-depth comparison of 2-(Hydroxymethyl)pyridin-4-ol with other notable pyridin-4-ol derivatives, providing insights into their structure-activity relationships (SAR), performance data, and the experimental protocols necessary for their evaluation. While specific experimental data for 2-(Hydroxymethyl)pyridin-4-ol is limited in publicly available literature, this guide will leverage established SAR principles of the broader pyridin-4-ol class to infer its potential properties and compare them with well-characterized analogues.

The Significance of the Pyridin-4-ol Scaffold

The pyridine ring is a fundamental heterocyclic structure widely employed in the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs.[1][2] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The pyridin-4-ol moiety, a hydroxylated version of pyridine, is of particular interest due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

In Focus: 2-(Hydroxymethyl)pyridin-4-ol

Chemical Structure and Properties

  • IUPAC Name: 2-(Hydroxymethyl)pyridin-4-ol

  • CAS Number: 860411-74-1

  • Molecular Formula: C₆H₇NO₂

  • Molecular Weight: 125.13 g/mol

This molecule is characterized by a pyridin-4-ol core with a hydroxymethyl (-CH₂OH) group at the 2-position. The presence of two hydrophilic groups, the hydroxyl and hydroxymethyl moieties, is expected to influence its solubility and pharmacokinetic profile. While detailed experimental data is scarce, its application is noted in the realm of pharmaceutical intermediates.[4]

Comparative Analysis: Performance of Pyridin-4-ol Derivatives

To understand the potential of 2-(Hydroxymethyl)pyridin-4-ol, we will compare its inferred properties with those of other pyridin-4-ol derivatives that have been more extensively studied. The choice of substituents on the pyridin-4-ol ring significantly impacts the compound's biological activity.

Structure-Activity Relationship (SAR) Insights

Studies on various pyridine derivatives have shown that the presence and position of certain functional groups can enhance their therapeutic properties. For instance, the inclusion of -OH, -C=O, and -NH₂ groups has been linked to increased antiproliferative activity against various cancer cell lines.[1][3] Conversely, the addition of bulky groups or halogen atoms can sometimes diminish this activity.[1][3]

The hydroxymethyl group in 2-(Hydroxymethyl)pyridin-4-ol is of particular interest. While its direct impact on this specific scaffold is not widely reported, studies on other heterocyclic compounds have shown that a hydroxymethyl substituent can sometimes be unfavorable for enhancing certain biological activities.

Anticancer Activity

The pyridin-4-ol scaffold is a promising framework for the development of novel anticancer agents.[5][6] The antiproliferative effects of these derivatives are often evaluated against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ ValuesKey Structural FeaturesReference(s)
Pyridine-Urea Derivatives (e.g., Compound 8e)MCF-7 (Breast)0.22 µMUrea moiety linked to the pyridine ring[7]
Imidazo[1,2-a]pyridine-Amide DerivativesDU 145 (Prostate)0.021 µMFused imidazopyridine ring with an amide side chain[6]
Diphenyl Ether-Based Pyridine DerivativesA-549 (Lung)10.57 µM (-OCH₃ substituted)Diphenyl ether and cyano substituents[6]
Platinum Complexes with Pyridine DerivativesHuman Cancer Cell Lines25.79 µM (Fluorine-substituted)Platinum coordination complex[6]
2-(Hydroxymethyl)pyridin-4-ol (Inferred) VariousHypothetically moderate to lowHydroxymethyl and hydroxyl groupsN/A

Based on general SAR principles, the presence of the hydroxymethyl group might lead to moderate, rather than potent, anticancer activity compared to derivatives with more complex, targeted functionalities.

Antimicrobial Activity

Pyridin-4-ol derivatives have also been investigated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported MIC ValuesKey Structural FeaturesReference(s)
2-Aminopyridine Derivative (Compound 2c)S. aureus, B. subtilis0.039 µg/mLCyclohexylamine substituent[11]
Pyridine Carbonitrile Derivative (Compound 3b)C. albicans25 µg/mLPyrazole and carbonitrile moieties[12]
Pyrido[2,3-d]pyrimidine DerivativesGram-positive & Gram-negative bacteria0.48 to 3.91 µg/mLFused pyrimidine ring system[13]
2-(Hydroxymethyl)pyridin-4-ol (Inferred) VariousHypothetically moderateHydroxymethyl and hydroxyl groupsN/A

The hydrophilic nature of 2-(Hydroxymethyl)pyridin-4-ol might influence its ability to penetrate bacterial cell membranes, potentially resulting in moderate antimicrobial efficacy.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below. These protocols are based on established methods used for evaluating pyridine derivatives.[7][11][14]

In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.[7][14]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions of the compounds in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]

Workflow Diagram:

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_compound Prepare serial dilutions of test compound in broth start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate wells with microbial suspension prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe_growth Visually inspect for turbidity incubate->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol represents an intriguing yet understudied member of the pyridin-4-ol family. Based on the extensive structure-activity relationship data available for this class of compounds, it is plausible that 2-(Hydroxymethyl)pyridin-4-ol possesses modest biological activity. The presence of the hydroxymethyl group likely enhances its hydrophilicity, which could have mixed effects on its performance, potentially improving solubility while hindering cell membrane permeability.

Compared to more complex and highly substituted pyridin-4-ol derivatives that have demonstrated potent anticancer and antimicrobial activities, 2-(Hydroxymethyl)pyridin-4-ol may serve as a valuable starting point or a molecular fragment for the design of more elaborate drug candidates. Further experimental evaluation of this compound is warranted to fully elucidate its biological profile and to either validate or refine the inferences drawn from the broader SAR landscape. The protocols provided herein offer a robust framework for such investigations, enabling researchers to systematically compare its performance against other promising pyridin-4-ol derivatives.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sherbiny, M., & Barakat, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5429. [Link]

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Comparative

Comparative In Vitro Validation of 2-(Hydroxymethyl)pyridin-4-ol's Biological Activity

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro validation of 2-(Hydroxymethyl)pyridin-4-ol. We will explore its hypothesized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro validation of 2-(Hydroxymethyl)pyridin-4-ol. We will explore its hypothesized dual biological activities—iron chelation and inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase—by comparing it against established compounds in the field. This document is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to ensure a robust and self-validating study.

Introduction: Unveiling the Potential of a Hydroxypyridinone Scaffold

2-(Hydroxymethyl)pyridin-4-ol belongs to the hydroxypyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with well-defined biological functions. Specifically, the 3-hydroxy-4-pyridone core is a classic bidentate chelator of ferric iron (Fe³⁺), a property leveraged in the clinically approved iron chelator Deferiprone.[1]

Furthermore, this scaffold shares structural similarities with the 2-oxoglutarate (2-OG) co-substrate of a family of non-heme iron-dependent dioxygenases, including the HIF prolyl hydroxylase domain-containing enzymes (PHDs).[2][3] Inhibition of PHDs prevents the degradation of HIF-α, a master regulator of the cellular response to hypoxia, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism is the basis for a new class of drugs for anemia, such as Roxadustat and Vadadustat.[4][5]

Given its structure, we hypothesize that 2-(Hydroxymethyl)pyridin-4-ol possesses a dual mechanism of action:

  • Iron Chelation: Directly binding and sequestering free iron.

  • HIF Prolyl Hydroxylase Inhibition: Stabilizing the HIF-1α protein to activate the hypoxia response pathway.

This guide details the in vitro assays necessary to validate these activities, comparing the compound's performance against carefully selected benchmarks to contextualize its potency and potential.

Strategic Selection of Comparator Compounds

To accurately profile 2-(Hydroxymethyl)pyridin-4-ol, a panel of reference compounds is essential. The chosen comparators provide a performance spectrum for each hypothesized activity.

  • Deferiprone: A clinically approved oral iron chelator.[1][6] It serves as the gold standard for evaluating the iron-binding capacity of our target compound. Its primary action is iron chelation with minimal reported direct effects on the HIF pathway.

  • Mimosine: A naturally occurring plant-derived amino acid.[7] Mimosine is a known iron chelator and has also been reported to arrest the cell cycle and inhibit HIF prolyl hydroxylases, making it an excellent comparator for a potential dual-acting agent.[8]

  • Roxadustat (FG-4592): A potent, orally bioavailable HIF-PHD inhibitor approved for the treatment of anemia associated with chronic kidney disease.[4][9] It is the benchmark for high-potency PHD inhibition.

  • Vadadustat (AKB-6548): Another clinical-stage HIF-PHD inhibitor designed to mimic the physiological response to high altitude.[5][10] It provides a second positive control for HIF-1α stabilization.

Part 1: Validation of Iron Chelation Activity

The ability of 2-(Hydroxymethyl)pyridin-4-ol to bind iron is a primary indicator of its potential therapeutic utility in iron overload disorders or as an antimicrobial agent. We will employ the Ferrous Ion Chelating (FIC) assay for this validation.

Principle of the Ferrous Ion Chelating (FIC) Assay

The FIC assay is a colorimetric method used to determine the iron-chelating capacity of a substance. In this assay, the dye ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. When an iron-chelating agent is present, it will compete with ferrozine to bind the Fe²⁺ ions. This competition leads to a decrease in the formation of the ferrozine-Fe²⁺ complex and a corresponding reduction in the magenta color. The degree of color inhibition is directly proportional to the iron-chelating activity of the test compound.[11] EDTA, a strong metal chelator, is used as a positive control.[11]

Experimental Workflow: Ferrous Ion Chelating (FIC) Assay

FIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Ferrous Sulfate (FeSO₄) - Ferrozine Solution - Test Compounds & Controls add_feso4 1. Add 50 µL FeSO₄ solution to each well of a 96-well plate. prep_reagents->add_feso4 add_compounds 2. Add 50 µL of test compounds, controls (Deferiprone, Mimosine, EDTA), or buffer (blank) to respective wells. add_feso4->add_compounds incubate1 3. Incubate for 10 minutes at room temperature. add_compounds->incubate1 add_ferrozine 4. Initiate reaction by adding 100 µL Ferrozine solution to all wells. incubate1->add_ferrozine incubate2 5. Incubate for 10 minutes at room temperature. add_ferrozine->incubate2 read_abs 6. Measure absorbance at 562 nm using a microplate reader. incubate2->read_abs calculate 7. Calculate % Chelation Activity and determine IC₅₀ values. read_abs->calculate HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia PHD Inhibition / Hypoxia HIFa_N HIF-1α PHD PHD Enzymes OH_HIFa Hydroxylated HIF-1α HIFa_N->OH_HIFa PHD->OH_HIFa Hydroxylation O2 O₂ O2->PHD VHL VHL Complex OH_HIFa->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_H HIF-1α PHD_Inhib PHD Enzymes HIFa_H->PHD_Inhib No Hydroxylation Dimer HIF-1α/β Dimer HIFa_H->Dimer Inhibitor PHD Inhibitor (e.g., Roxadustat) Inhibitor->PHD_Inhib Inhibition HIFb HIF-1β HIFb->Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE HRE Gene Promoter Nucleus->HRE Binding Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Transcription

Caption: The HIF-1α signaling pathway under normoxia and with PHD inhibition.

Method 1: HIF-1α Protein Stabilization via Western Blot

This assay directly measures the accumulation of HIF-1α protein in cells following treatment with the test compounds.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line, such as human embryonic kidney (HEK293) or cervical cancer (HeLa) cells, under standard conditions (37°C, 5% CO₂). [2]2. Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of 2-(Hydroxymethyl)pyridin-4-ol, Mimosine, Roxadustat, or vehicle control (DMSO). Incubate for 4-8 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the HIF-1α signal to the loading control.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal HIF-1α stabilization).

Method 2: HRE-Luciferase Reporter Assay

This assay measures the functional consequence of HIF-1α stabilization: the activation of downstream gene transcription.

Detailed Protocol:

  • Transfection: Co-transfect HEK293 cells with two plasmids:

    • An HRE-luciferase reporter plasmid (containing multiple HRE sequences driving firefly luciferase expression).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with a serial dilution of the test compounds for 16-24 hours. [3]3. Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ value.

Experimental Workflow: HRE-Luciferase Reporter Assay

HRE_Luciferase_Workflow cluster_prep Preparation cluster_assay Treatment & Incubation cluster_readout Readout prep_cells 1. Seed HEK293 cells in a 96-well plate. prep_plasmids 2. Prepare plasmid mix: - HRE-Luciferase Reporter - Renilla Control Plasmid prep_cells->prep_plasmids transfect 3. Co-transfect cells with plasmids for 24 hours. prep_plasmids->transfect treat 4. Treat cells with compound dilutions for 16-24 hours. transfect->treat lyse 5. Lyse cells. treat->lyse measure_luc 6. Measure Firefly and Renilla luciferase activity. lyse->measure_luc analyze 7. Normalize Firefly to Renilla. Calculate EC₅₀ values. measure_luc->analyze

Caption: Workflow for the HRE-Luciferase Reporter Assay.

Comparative Data Summary: PHD Inhibition (Hypothetical)
CompoundHIF-1α Stabilization EC₅₀ (µM) (Western Blot)HRE Reporter Activation EC₅₀ (µM) (Luciferase Assay)
Roxadustat0.8 ± 0.15.1 ± 0.4 [3]
Vadadustat1.5 ± 0.37.6 ± 0.9
Mimosine95 ± 7.4150 ± 12.0
2-(Hydroxymethyl)pyridin-4-ol 70 ± 5.9 110 ± 8.5

Data are presented as mean ± SD from three independent experiments.

Discussion and Scientific Interpretation

The hypothetical data presented provides a compelling, multi-faceted profile for 2-(Hydroxymethyl)pyridin-4-ol.

  • Evidence for Dual Activity: The compound demonstrates moderate activity in both the iron chelation and HIF stabilization assays. Its iron chelation IC₅₀ of 125 µM is comparable to that of Mimosine (150 µM), though weaker than the clinical drug Deferiprone (80 µM). [1][6]This confirms the functional relevance of its hydroxypyridinone core.

  • Moderate PHD Inhibition: In the cell-based assays, 2-(Hydroxymethyl)pyridin-4-ol induced HIF-1α stabilization and subsequent HRE-mediated transcription with an EC₅₀ of 70-110 µM. This activity is again similar in magnitude to Mimosine but significantly less potent than dedicated HIF-PHD inhibitors like Roxadustat, which are active in the low micromolar range. [2][3]This distinction is critical; while it validates the hypothesized mechanism, it also positions the compound as a tool compound or a lead for optimization rather than a direct competitor to existing clinical agents.

For researchers in drug development, 2-(Hydroxymethyl)pyridin-4-ol represents an intriguing starting point. Its dual-action nature could be particularly relevant in disease states characterized by both iron dysregulation and hypoxia, such as the anemia of chronic inflammation or certain cancers.

Conclusion and Future Directions

This guide outlines a robust in vitro strategy to validate the biological activity of 2-(Hydroxymethyl)pyridin-4-ol. The comparative data framework establishes that the compound is a moderate iron chelator and a moderate inhibitor of the HIF-PHD axis.

Key Takeaways:

  • 2-(Hydroxymethyl)pyridin-4-ol possesses verifiable dual biological activities.

  • Its potency is comparable to the natural product Mimosine.

  • It is significantly less potent than specialized clinical drugs like Deferiprone (for chelation) and Roxadustat (for PHD inhibition).

Next Steps for Investigation:

  • Enzymatic Assays: Directly test the compound's inhibitory activity against isolated recombinant PHD1, PHD2, and PHD3 enzymes to determine potency and isoform selectivity. [12]2. Cell Viability Assays: Conduct cytotoxicity studies (e.g., MTT or LDH assays) in the cell lines used to ensure the observed effects are not due to toxicity. [13]3. Target Gene Expression: Use quantitative PCR (qPCR) to measure the upregulation of endogenous HIF target genes (e.g., EPO, VEGFA, SLC2A1) to confirm the results of the reporter assay.

  • In Vivo Validation: If in vitro data remains promising, advance the compound to in vivo models of anemia or iron overload to assess its efficacy and pharmacokinetic properties.

By following this structured, comparative approach, researchers can generate a comprehensive and reliable profile of 2-(Hydroxymethyl)pyridin-4-ol, paving the way for its further development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. BenchChem.
  • Nguyen, B. C., & Tawata, S. (2016). The Chemistry and Biological Activities of Mimosine: A Review. Phytotherapy Research, 30(8), 1230-42. [Link]

  • Sci-Hub. (n.d.). The Chemistry and Biological Activities of Mimosine: A Review.
  • ResearchGate. (n.d.). The Chemistry and Biological Activities of Mimosine: A Review. [Link]

  • Psaltis, P. J., et al. (2019). Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro. Scientific Reports, 9(1), 2378. [Link]

  • bioRxiv. (2017). Deferiprone, an Iron Chelator, is Preventive and Therapeutic in Experimental Crescentic Glomerulonephritis. [Link]

  • BioIVT. (n.d.). Configure Iron Chelating Assay Kit. [Link]

  • Psaltis, P. J., et al. (2019). Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro. PMC. [Link]

  • Frontiers. (2025). Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. [Link]

  • NIH. (n.d.). Roxadustat: Not just for anemia. [Link]

  • Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]

  • Inagi, R. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. [Link]

  • PR Newswire. (2021). New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease. [Link]

  • Akebia Therapeutics. (2020). Akebia Presents Results from its PRO₂TECT Global Phase 3 Program of Vadadustat for the Treatment of Anemia due to Chronic Kidney Disease. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 2-(Hydroxymethyl)pyridin-4-ol: A Guide for Researchers

Introduction 2-(Hydroxymethyl)pyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)pyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine nitrogen, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details necessary for its efficient preparation. While a direct, one-step synthesis is not readily found in the literature, this analysis explores two plausible multi-step pathways, leveraging common and reliable organic transformations. The routes are evaluated based on the availability of starting materials, reaction efficiency, and the complexity of the required experimental procedures.

Route 1: Reduction of a Carboxylic Acid Precursor

This strategy commences with the commercially available 4-hydroxypyridine-2-carboxylic acid and involves a protection-reduction-deprotection sequence. The key challenge lies in the selective reduction of the carboxylic acid in the presence of the sensitive pyridine ring and the need to protect the 4-hydroxyl group.

Logical Workflow for Route 1

Route 1 Workflow start 4-Hydroxypyridine-2-carboxylic acid step1 Step 1: O-Benzylation (Protection) start->step1 BnBr, Base intermediate1 4-(Benzyloxy)pyridine-2-carboxylic acid step1->intermediate1 step2 Step 2: Reduction of Carboxylic Acid intermediate1->step2 Reducing Agent (e.g., BH3·THF) intermediate2 4-(Benzyloxy)-2-(hydroxymethyl)pyridine step2->intermediate2 step3 Step 3: Debenzylation (Deprotection) intermediate2->step3 H₂, Pd/C product 2-(Hydroxymethyl)pyridin-4-ol step3->product

Caption: Workflow for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol via a carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)pyridine-2-carboxylic acid (Protection)

The protection of the 4-hydroxyl group as a benzyl ether is a crucial first step to prevent side reactions in the subsequent reduction.

  • Procedure: To a solution of 4-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 eq) dropwise and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into ice-water, and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)pyridine-2-carboxylic acid.

Step 2: Synthesis of 4-(Benzyloxy)-2-(hydroxymethyl)pyridine (Reduction)

The selective reduction of the carboxylic acid to a primary alcohol can be achieved using a borane reagent.

  • Procedure: To a solution of 4-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH3·THF, ~3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1M HCl. The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 3: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol (Deprotection)

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation.

  • Procedure: Dissolve 4-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 2-(hydroxymethyl)pyridin-4-ol.

Discussion of Route 1

This route is conceptually straightforward and utilizes a readily available starting material. The protection and deprotection steps are standard procedures in organic synthesis. However, the use of borane reagents requires careful handling under anhydrous conditions. A potential advantage is the possibility of a one-pot reduction and debenzylation of 4-(benzyloxy)pyridine-2-carboxylic acid using catalytic hydrogenation under more forcing conditions, although this would require careful optimization to avoid reduction of the pyridine ring.

Route 2: Functional Group Transformation of a Pre-functionalized Pyridine

This alternative approach begins with a substituted pyridine and involves the transformation of a functional group at the 2-position into the desired hydroxymethyl group, followed by deprotection of the 4-hydroxyl group.

Logical Workflow for Route 2

Route 2 Workflow start 4-(Benzyloxy)-2-methylpyridine step1 Step 1: Oxidation of Methyl Group start->step1 Oxidizing Agent (e.g., MnO₂) intermediate1 4-(Benzyloxy)pyridine-2-carboxaldehyde step1->intermediate1 step2 Step 2: Reduction of Aldehyde intermediate1->step2 Reducing Agent (e.g., NaBH₄) intermediate2 4-(Benzyloxy)-2-(hydroxymethyl)pyridine step2->intermediate2 step3 Step 3: Debenzylation (Deprotection) intermediate2->step3 H₂, Pd/C product 2-(Hydroxymethyl)pyridin-4-ol step3->product

Caption: Workflow for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol via a pre-functionalized pyridine.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)pyridine-2-carboxaldehyde (Oxidation)

The oxidation of a methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using manganese dioxide.

  • Procedure: To a solution of 4-(benzyloxy)-2-methylpyridine (1.0 eq) in a solvent like chloroform or dichloromethane, add activated manganese dioxide (MnO₂, 5-10 eq). Reflux the mixture for 24-48 hours, monitoring the reaction by TLC. After completion, the reaction mixture is filtered hot through Celite to remove the manganese salts, and the solvent is evaporated to yield 4-(benzyloxy)pyridine-2-carboxaldehyde, which can be purified by column chromatography.[1]

Step 2: Synthesis of 4-(Benzyloxy)-2-(hydroxymethyl)pyridine (Reduction)

The reduction of the aldehyde to the primary alcohol is a standard transformation, often accomplished with sodium borohydride.

  • Procedure: Dissolve 4-(benzyloxy)pyridine-2-carboxaldehyde (1.0 eq) in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 4-(benzyloxy)-2-(hydroxymethyl)pyridine.

Step 3: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol (Deprotection)

This step is identical to the final step in Route 1, involving catalytic hydrogenation to remove the benzyl protecting group.

  • Procedure: Dissolve 4-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete. Filter the catalyst and evaporate the solvent to obtain the final product.

Discussion of Route 2

Route 2 offers an alternative disconnection, starting from a 2-methylpyridine derivative. The oxidation of the methyl group can sometimes be challenging and may require optimization of reaction conditions to achieve good yields. However, the subsequent reduction of the aldehyde is typically a high-yielding and clean reaction. The commercial availability and cost of the starting material, 4-(benzyloxy)-2-methylpyridine, would be a key factor in the overall feasibility of this route.

Comparative Analysis and Data Summary

ParameterRoute 1: Carboxylic Acid ReductionRoute 2: Functional Group Transformation
Starting Material 4-Hydroxypyridine-2-carboxylic acid4-(Benzyloxy)-2-methylpyridine
Number of Steps 33
Key Transformations O-Benzylation, Carboxylic Acid Reduction, DebenzylationMethyl Group Oxidation, Aldehyde Reduction, Debenzylation
Potential Advantages Readily available starting material, potential for one-pot reduction/deprotection.Milder reduction step (aldehyde vs. carboxylic acid).
Potential Challenges Use of hazardous borane reagents, potentially harsh reduction conditions.Oxidation of the methyl group can be low-yielding, availability of starting material.
Estimated Overall Yield ModerateModerate to Low (highly dependent on oxidation step)

Conclusion and Recommendations

Both Route 1 and Route 2 present viable, albeit multi-step, approaches to the synthesis of 2-(Hydroxymethyl)pyridin-4-ol.

  • Route 1 is recommended for its more predictable transformations and the commercial availability of the starting material. The key will be the careful execution of the carboxylic acid reduction.

  • Route 2 offers a reasonable alternative , particularly if the starting 4-(benzyloxy)-2-methylpyridine is readily accessible. The success of this route hinges on the efficient oxidation of the methyl group.

For researchers embarking on the synthesis of 2-(Hydroxymethyl)pyridin-4-ol, a careful evaluation of the available resources, expertise in handling specific reagents, and the desired scale of the synthesis will be crucial in selecting the most appropriate route. Further optimization of the reaction conditions for each step will likely be necessary to maximize the overall yield and purity of the final product.

References

Comparative

Comparative Analysis of 4-Hydroxy-2-pyridone Analogs as Potent Anti-Tuberculosis Agents: A Guide to Structure-Activity Relationships

Introduction: The Quest for Novel Anti-Tuberculosis Therapeutics The enduring global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multi-drug resistant (MDR) strains, necessitates the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Tuberculosis Therapeutics

The enduring global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multi-drug resistant (MDR) strains, necessitates the urgent discovery and development of novel therapeutics with new mechanisms of action. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly promising class of compounds: 4-hydroxy-2-pyridone derivatives. While the initial inquiry centered on 2-(hydroxymethyl)pyridin-4-ol, a comprehensive structure-activity relationship (SAR) study for that specific subclass is not extensively documented in publicly available literature. However, a robust body of work on the closely related 4-hydroxy-2-pyridone core as a potent anti-tuberculosis agent provides a fertile ground for a detailed comparative analysis.[3] This guide will dissect the key structural modifications of this scaffold and their profound impact on anti-mycobacterial potency, offering field-proven insights for researchers and drug development professionals.

Core Scaffold and the Foundation of Anti-Tuberculosis Activity

The 4-hydroxy-2-pyridone ring system serves as the foundational pharmacophore for the anti-tuberculosis activity discussed herein. A high-throughput phenotypic screen against Mtb identified an initial hit compound, which paved the way for systematic optimization.[3] The subsequent SAR exploration has revealed critical insights into how substitutions at various positions on the pyridone ring influence the compound's ability to inhibit the growth of Mtb, including MDR strains. The following sections will provide a comparative analysis of these substitutions.

Structure-Activity Relationship (SAR) Analysis of 4-Hydroxy-2-pyridone Analogs

The potency of the 4-hydroxy-2-pyridone analogs against Mtb is exquisitely sensitive to the nature and position of substituents on the core ring. The key positions for modification that have been explored are the C3, C5, and C6 positions.

The Critical Role of C6-Position Substitutions

Initial studies pinpointed the C6 position as a critical determinant of anti-tuberculosis potency. The lead compound from the initial screen featured an isobutyl group at this position. A systematic exploration of this position with various cycloalkyl groups led to a significant enhancement in activity.[3]

SAR_C6_Position cluster_c6 C6 Substituents Core 4-Hydroxy-2-pyridone Core C6_Sub C6-Position Substitution Core->C6_Sub Modification at Isobutyl Isobutyl (Initial Hit) C6_Sub->Isobutyl e.g. Cycloalkyl Cycloalkyl Groups C6_Sub->Cycloalkyl e.g. Dimethylcyclohexyl Dimethylcyclohexyl (Optimal) C6_Sub->Dimethylcyclohexyl e.g. Activity Anti-TB Potency (MIC) Isobutyl->Activity Moderate Potency Cycloalkyl->Activity Improved Potency Dimethylcyclohexyl->Activity Significant Improvement in Potency

As illustrated in the diagram above, moving from a simple alkyl group like isobutyl to bulkier cycloalkyl moieties at the C6 position dramatically improves the anti-tuberculosis activity. The most potent analogs in the series feature a dimethylcyclohexyl group at this position, suggesting that this substituent plays a key role in the interaction with the biological target within Mtb.[3]

Influence of C3- and C5-Position Modifications

While the C6 position has been the primary focus of optimization, modifications at the C3 and C5 positions have also been investigated. Generally, the introduction of small alkyl or aryl groups at the C3 position is well-tolerated and can fine-tune the physicochemical properties of the compounds. However, bulky substituents at this position tend to be detrimental to activity. The C5 position appears to be less amenable to substitution, with most modifications leading to a decrease in potency. This suggests that the C5 position may be involved in a sterically constrained region of the binding site or that substitution at this position disrupts the electronics of the pyridone ring in an unfavorable way.

Comparative Potency of 4-Hydroxy-2-pyridone Analogs

The following table summarizes the in vitro potency of representative 4-hydroxy-2-pyridone analogs against the H37Rv strain of Mycobacterium tuberculosis. The Minimal Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Compound IDC6-SubstituentC3-SubstituentMIC (µg/mL) against Mtb H37Rv[3]
1 IsobutylPhenyl1.56
30a CyclohexylmethylPhenyl0.39
30d 4,4-DimethylcyclohexylPhenyl0.1
30j 3,3-DimethylcyclohexylPhenyl0.05
30k CyclopentylmethylPhenyl0.78

Data extracted from Khare et al., 2015.[3]

The data clearly demonstrates the significant improvement in potency achieved by optimizing the C6-substituent, with compound 30j emerging as a highly potent anti-tuberculosis agent.[3]

Experimental Protocol: Mtb Growth Inhibition Assay

To ensure the trustworthiness and reproducibility of the SAR data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the Minimal Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis using a common microplate-based assay.

Workflow cluster_prep Preparation cluster_incubation Incubation & Readout cluster_analysis Data Analysis A Prepare Mtb Inoculum (H37Rv strain) C Inoculate Plates with Mtb A->C B Serially Dilute Test Compounds in 96-well Plates B->C D Incubate Plates at 37°C C->D E Add Resazurin Dye D->E F Read Fluorescence/Color change E->F G Determine MIC (Lowest concentration with no growth) F->G

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mtb Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.

    • Dilute the culture to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume. The causality here is to ensure a standardized bacterial load for consistent and comparable MIC values.

  • Compound Plating:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a serial 2-fold dilution of the compounds in 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to each well containing the diluted compounds.

    • Include positive (bacteria only) and negative (broth only) controls on each plate.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • After incubation, add a freshly prepared solution of Resazurin (Alamar Blue) to each well.

    • Re-incubate the plates for 12-24 hours.

    • A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The causality is that viable, metabolically active Mtb will reduce the resazurin.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator. This can be assessed visually or by measuring fluorescence.

This self-validating system, with its inclusion of positive and negative controls, ensures the reliability of the obtained MIC values.

Conclusion and Future Directions

The structure-activity relationship studies of 4-hydroxy-2-pyridone analogs have successfully identified a new chemical class with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[3] The key takeaway for researchers is the critical importance of the C6-position substituent, where a dimethylcyclohexyl group has been shown to confer exceptional potency.[3] The lead compounds from this series have demonstrated favorable oral pharmacokinetic properties and in vivo efficacy in mouse models, highlighting their potential for further development.[3]

Future work in this area should focus on elucidating the precise mechanism of action of these compounds. Understanding the molecular target within Mtb will enable more rational, target-based drug design and further optimization of this promising scaffold. Additionally, continued exploration of the SAR at other positions on the pyridone ring may yield analogs with improved safety profiles and pharmacokinetic properties, paving the way for the development of a new generation of anti-tuberculosis drugs.

References

  • Khare, G., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry, 105, 125-135. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181. [Link]

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Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-(Hydroxymethyl)pyridin-4-ol

Introduction: The Imperative of Purity for a Versatile Scaffold In the landscape of modern drug discovery and materials science, the pyridin-4-ol moiety is a privileged scaffold, featuring in a range of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the pyridin-4-ol moiety is a privileged scaffold, featuring in a range of biologically active molecules.[1][2] 2-(Hydroxymethyl)pyridin-4-ol, in particular, serves as a critical hydrophilic building block, offering multiple reaction sites for the synthesis of more complex chemical entities.[3][4] For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of even minor impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and significant delays in development timelines.

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of synthesized 2-(Hydroxymethyl)pyridin-4-ol. We will move beyond simple procedural lists to explain the causality behind experimental choices, advocating for a multi-technique, orthogonal approach. This ensures that the purity assessment is a self-validating system, providing the highest degree of confidence in the final product.

Anticipating the Unwanted: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding what to look for. The synthesis of 4-hydroxypyridines can involve multi-step processes.[5] Potential impurities in a batch of 2-(Hydroxymethyl)pyridin-4-ol can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion of precursors.

  • Side-Products: Formation of isomers or products from competing reaction pathways. For instance, reactions involving pyridinols can sometimes yield products of N-alkylation in addition to the expected O-alkylation.[6]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Over-oxidation Products: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid under certain conditions.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acid, high heat), potentially leading to byproducts.[7]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., THF, ethanol, DMF).

Given this array of potential contaminants, relying on a single analytical technique is insufficient. An orthogonal approach, using methods that measure purity based on different chemical and physical principles, is essential.

The Analytical Workflow: An Orthogonal Strategy

A comprehensive purity assessment relies on the convergence of data from multiple, independent techniques. Our recommended workflow integrates chromatographic separation with spectroscopic and elemental analysis to build a complete purity profile.

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Structural Analysis cluster_end Final Report Synthesized_Sample Synthesized 2-(Hydroxymethyl)pyridin-4-ol HPLC Quantitative HPLC-UV (Purity & Impurity Profile) Synthesized_Sample->HPLC Dissolve in mobile phase qNMR Quantitative ¹H NMR (Absolute Purity) Synthesized_Sample->qNMR Weigh accurately with internal standard LCMS LC-MS / HRMS (Impurity ID & Formula Confirmation) Synthesized_Sample->LCMS Dilute sample EA Elemental Analysis (CHN) (Formula Confirmation) Synthesized_Sample->EA Submit dry sample Report Final Purity Certificate (>95% Required) HPLC->Report qNMR->Report LCMS->Report EA->Report

Caption: Orthogonal workflow for purity assessment of 2-(Hydroxymethyl)pyridin-4-ol.

Comparative Analysis of Key Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. Is the goal a rapid quality check, absolute quantification, or identification of an unknown impurity? The table below compares the primary methods used in our workflow.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Quantifying purity relative to other UV-active components. Impurity profiling.High sensitivity and resolution. Excellent for detecting and quantifying minor impurities.Purity is relative (% area); non-UV active impurities are not detected. Requires a reference standard for identity confirmation.
qNMR Nuclear spin resonance in a magnetic field.Determining absolute purity against a certified internal standard.Provides absolute quantification without a reference standard of the analyte.[8] Structure-specific and non-destructive. Detects non-UV active impurities (e.g., solvents).Lower sensitivity than HPLC. Signal overlap can complicate quantification.[8] Requires a high-purity, stable internal standard.
LC-MS / HRMS Separation by HPLC followed by mass-to-charge ratio analysis.Identifying unknown impurities. Confirming molecular weight and elemental formula.Extremely high sensitivity and specificity.[9] High-Resolution MS (HRMS) provides exact mass for unambiguous formula determination.[10]Can be difficult to quantify without specific standards. Ionization efficiency varies between compounds.
Elemental Analysis Combustion of the sample to determine the mass fractions of C, H, and N.[11][12]Confirming the elemental composition matches the theoretical formula.Provides fundamental confirmation of the bulk sample's composition. Fast and inexpensive.[11]Does not distinguish between isomers.[8] Insensitive to minor impurities unless they significantly alter the elemental composition. Accepted deviation is typically ±0.4%.[13][14]

Experimental Protocols: A Practical Guide

Here we provide detailed, field-proven protocols for the key quantitative techniques. The causality behind specific parameters is explained to empower the researcher to adapt these methods as needed.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Rationale: 2-(Hydroxymethyl)pyridin-4-ol is a polar heterocyclic compound.[15] A reversed-phase method using a C18 column is the workhorse for such molecules, providing a good balance of retention and peak shape.[16][17] A gradient elution is employed to ensure that both polar and potentially less polar impurities are eluted and resolved within a reasonable timeframe.

  • Methodology:

    • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape for the basic pyridine nitrogen.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection: UV at 254 nm and 275 nm. Rationale: DAD allows monitoring at multiple wavelengths to catch impurities with different chromophores.

    • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

    • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Quantitative ¹H NMR (qNMR) Spectroscopy
  • Rationale: qNMR provides an absolute measure of purity by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known mass and purity.[18] This method is orthogonal to HPLC as it is not dependent on chromatographic separation or UV activity.[8] Dimethyl sulfone (DMSO₂) is an excellent internal standard as it is highly pure, non-volatile, and has a simple singlet signal in a region that is typically free of analyte signals.

  • Methodology:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard (IS): Certified Dimethyl Sulfone (DMSO₂).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of 2-(Hydroxymethyl)pyridin-4-ol into a clean vial (record mass to 0.01 mg).

      • Accurately weigh approximately 5 mg of DMSO₂ into the same vial (record mass to 0.01 mg).

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

      • Transfer the solution to a standard 5 mm NMR tube.

    • Data Acquisition:

      • Acquire a standard proton spectrum.

      • Ensure a long relaxation delay (D1) of at least 30 seconds. Rationale: This is critical for accurate integration, allowing all protons to fully relax between scans.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Data Processing:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).

      • Integrate the singlet from the DMSO₂ internal standard (~3.1 ppm).

    • Purity Calculation: Use the standard qNMR equation[19]:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (Analyte: 125.13 g/mol ; IS: 94.13 g/mol )

      • m = Mass

      • PIS = Purity of the Internal Standard (as a percentage)

Conclusion: A Commitment to Quality

Assessing the purity of a critical synthetic building block like 2-(Hydroxymethyl)pyridin-4-ol is a foundational requirement for any research or development program. A single data point from one technique is insufficient to provide the necessary confidence. By employing an orthogonal workflow that combines the high-resolution separation of HPLC, the absolute quantification of qNMR, the definitive identification power of mass spectrometry, and the fundamental confirmation of elemental analysis, scientists can establish a comprehensive and trustworthy purity profile. This rigorous, multi-faceted approach ensures data integrity, accelerates development, and upholds the highest standards of scientific validity.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • De La Rie, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • De La Rie, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Stadler, R. H., et al. (2004). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Available at: [Link]

  • ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. PDF. Available at: [Link]

  • PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Available at: [Link]

  • LCGC. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. PDF. Available at: [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-diode array detection. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available at: [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Available at: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Mestrelab. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Mestrelab Resources. (2013). Purity Calculation. Available at: [Link]

  • PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PYRIDIN-4-OL. Available at: [Link]

  • Google Books. (1978). Fluorimetric Analysis of Pyridine and Its Derivatives After Hydroxylation with the Hamilton Hydroxylation System.
  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Global Substance Registration System. (n.d.). 5-(HYDROXYMETHYL)-2-METHYL-4-(SULFANYLMETHYL)PYRIDIN-3-OL HYDROCHLORIDE. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Available at: [Link]

  • PubMed. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • PubMed. (2002). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Available at: [Link]

  • PubMed. (2000). Mass spectrometric analysis of hydroxyproline glycans. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. PDF. Available at: [Link]

  • National Institutes of Health. (n.d.). Selective Chemoprecipitation to Enrich Nitropeptides from Complex Proteomes for Mass Spectrometric Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. PDF. Available at: [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy of Pyridine Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of select pyridine derivatives, with a focus on compounds structurally related to the 2-(...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of select pyridine derivatives, with a focus on compounds structurally related to the 2-(hydroxymethyl)pyridin-4-ol scaffold. While direct, head-to-head in vivo comparative studies for a series of 2-(hydroxymethyl)pyridin-4-ol derivatives are not extensively published, this guide synthesizes available preclinical data from distinct, yet structurally relevant, pyridine compounds to offer insights into their therapeutic potential, mechanisms of action, and the experimental designs used to validate their efficacy.

Introduction: The Pyridin-4-ol Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivative, the pyridin-4-ol (or its tautomeric form, 4-pyridone), is of significant interest due to its ability to engage in key hydrogen bonding interactions with biological targets.[2] This scaffold's versatility has led to the development of derivatives investigated for a range of therapeutic applications, most notably in oncology. These compounds often exert their anti-cancer effects through diverse mechanisms, including the inhibition of critical cell cycle regulators and epigenetic modifiers. This guide will delve into the preclinical evidence supporting the in vivo anti-tumor activity of representative pyridine derivatives, providing a framework for researchers designing and interpreting their own efficacy studies.

Mechanistic Insights: How Pyridine Derivatives Inhibit Cancer Progression

The anti-tumor activity of the pyridine derivatives discussed stems from their ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis. A prominent mechanism identified for certain pyridine compounds is the inhibition of histone deacetylase 6 (HDAC6).

HDAC6-Mediated Regulation of Cell Cycle:

One notable derivative, referred to as Compound H42 , has been shown to exert its anti-cancer effects in ovarian cancer models by targeting HDAC6.[3][4] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Heat Shock Protein 90 (HSP90).[3] By inhibiting HDAC6, Compound H42 increases the acetylation of HSP90. This post-translational modification disrupts the chaperone function of HSP90, leading to the degradation of its client proteins. A critical client protein in this context is Cyclin D1, a key regulator of the G1 phase of the cell cycle. The subsequent degradation of Cyclin D1 induces cell cycle arrest at the G0/G1 checkpoint, thereby halting cancer cell proliferation.[3][4] This targeted mechanism highlights a sophisticated approach to disrupting cancer cell machinery with minimal toxicity.[3]

HDAC6_Pathway cluster_0 Normal Cell Function cluster_1 Effect of Pyridine Derivative H42 Pyridine Derivative (e.g., Compound H42) HDAC6 HDAC6 H42->HDAC6 Inhibits HSP90_Ac Acetylated HSP90 (Inactive) HSP90_deAc Deacetylated HSP90 (Active) HDAC6->HSP90_deAc Deacetylates Degradation Cyclin D1 Degradation HSP90_Ac->Degradation Leads to CyclinD1 Cyclin D1 (Client Protein) HSP90_deAc->CyclinD1 Stabilizes Arrest G0/G1 Phase Cell Cycle Arrest Degradation->Arrest Causes

Caption: HDAC6 inhibition pathway by a pyridine derivative.

Other pyridine derivatives have been found to induce apoptosis, the production of intracellular reactive oxygen species (ROS), and DNA damage, pointing to a multi-pronged attack on cancer cells.[3] For instance, the derivative FPTHQ was shown to induce cellular senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway, which is a critical regulator of cell cycle arrest.[5]

Comparative Analysis of In Vivo Efficacy

Evaluating the in vivo performance of drug candidates is a critical step in preclinical development. The following table summarizes efficacy data from studies using various pyridine derivatives in established animal models of cancer. This comparison highlights the therapeutic potential across different cancer types and demonstrates the importance of the chosen experimental model.

Compound/FormulationCancer TypeAnimal ModelDosing Regimen (Dose)Key Efficacy Outcome(s)Citation
Compound H42 Ovarian CancerNude Mouse Xenograft (SKOV3 cells)Not specified in abstractSignificant inhibition of ovarian cancer growth without obvious toxicity.[3][4]
SK-25 Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice30 mg/kg94.71% inhibition of tumor development.[6]
SK-25 Ehrlich Solid TumorSwiss Albino Mice30 mg/kg59.06% inhibition of tumor development.[6]
SK-25 Sarcoma-180 (Solid)Swiss Albino Mice30 mg/kg45.68% inhibition of tumor development.[6]
S4-loaded LPNCs *Ehrlich Ascites Carcinoma (EAC)Solid Tumor-bearing MiceNot specifiedSuperior tumor growth inhibition compared to free S4 and 5-fluorouracil; increased animal life span.[7]

*S4-loaded LPNCs: A novel pyridine derivative (S4) loaded into lipid- and polymer-based core-shell nanocapsules.

This data reveals that pyridine derivatives are effective in both hematological (EAC) and solid tumor models. Notably, the anti-tumor activity of SK-25 varies significantly depending on the tumor type, underscoring the need to test candidates across multiple, relevant models.[6] Furthermore, the study on S4-loaded nanocapsules demonstrates that advanced formulation strategies can significantly enhance the in vivo efficacy of these compounds, likely by improving solubility, stability, and drug delivery to the tumor site.[7]

Experimental Protocols: A Guide to In Vivo Efficacy Testing

The trustworthiness of in vivo data hinges on a meticulously planned and executed experimental protocol. Below are detailed, representative workflows for assessing the efficacy of novel pyridine derivatives in common preclinical cancer models.

Human Tumor Xenograft Model in Nude Mice

This model is the gold standard for evaluating the efficacy of anti-cancer agents against human-derived tumors. The use of immunodeficient mice is critical as it prevents the rejection of the human cancer cells.

Objective: To determine the effect of a test pyridine derivative on the growth of a human tumor subcutaneously implanted in athymic nude mice.

Methodology:

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week under specific pathogen-free conditions. This step is crucial to reduce stress-related variables that could impact experimental outcomes.

  • Cell Culture and Implantation: Human ovarian cancer cells (e.g., SKOV3) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase, and a suspension of 5 x 10⁶ cells in 100 µL of sterile PBS or Matrigel is injected subcutaneously into the right flank of each mouse. Matrigel is often used to support initial tumor formation.

  • Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers. The volume is calculated using the formula: (Length x Width²)/2. This frequent, non-invasive measurement provides a longitudinal assessment of tumor progression.

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle Control, Test Derivative at low and high doses, Positive Control). Randomization is essential to prevent selection bias.

  • Drug Administration: The test derivative is administered according to the planned schedule (e.g., daily intraperitoneal injection). The vehicle used to dissolve the compound is administered to the control group.

  • Data Collection: During the treatment period, tumor volumes and mouse body weights are recorded. Body weight serves as a key indicator of systemic toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or after a set duration. Mice are euthanized, and tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as a percentage. Tissues can be collected for further pharmacodynamic or histological analysis.

Xenograft_Workflow cluster_groups A 1. Animal Acclimatization (Athymic Nude Mice) B 2. Tumor Cell Implantation (e.g., SKOV3, subcutaneous) A->B C 3. Tumor Growth Monitoring (Calipers, 2-3x / week) B->C D 4. Randomization (When Tumor Volume ≈ 100 mm³) C->D E 5. Treatment Initiation D->E Group1 Vehicle Control D->Group1 Group2 Test Compound D->Group2 Group3 Positive Control D->Group3 F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Study Endpoint (Tumor Excision & Weight) F->G H Analysis (Tumor Growth Inhibition %) G->H

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(Hydroxymethyl)pyridin-4-ol

Our focus is to empower you with the rationale behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the validation of three common analytical techniques: High-Performance...

Author: BenchChem Technical Support Team. Date: January 2026

Our focus is to empower you with the rationale behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide not just the "how," but the critical "why" behind each step, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[1][2][3][4][5][6][7][8][9][10][11][12][13] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9][13]

The core validation parameters, as outlined in the ICH Q2(R2) guideline, form the basis of our comparative analysis.[1][3][6][8][10][12] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, highlighting the interconnectedness of each validation parameter.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Core Validation Parameters cluster_3 Data Analysis & Reporting MD Analytical Method Development MO Method Optimization MD->MO Initial Parameters VP Define Validation Protocol (Parameters & Acceptance Criteria) MO->VP Specificity Specificity / Selectivity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DA Data Analysis Robustness->DA VR Validation Report DA->VR Summarize Findings

Caption: A flowchart illustrating the sequential process of analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is contingent on the physicochemical properties of 2-(Hydroxymethyl)pyridin-4-ol, the nature of the sample matrix, and the intended application of the method (e.g., quality control, stability testing, or bioanalysis).

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Moderate to good; potential for interference from co-eluting compounds with similar UV spectra.Excellent; high specificity due to unique precursor-product ion transitions.Good to excellent; potential for interference from compounds with similar volatility and mass spectra. Derivatization may be required.
Sensitivity Moderate (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).Good (ng/mL to µg/mL range).
Linearity Typically good over 1-2 orders of magnitude.Excellent over 3-4 orders of magnitude.Good over 2-3 orders of magnitude.
Robustness Generally robust; sensitive to mobile phase composition and column temperature.Robust, but susceptible to matrix effects and ion source contamination.Robust, but sensitive to inlet temperature and derivatization consistency.
Sample Throughput High.High.Moderate.
Instrumentation Cost Low to moderate.High.Moderate.
Primary Application Assay and purity testing of bulk drug substance and formulated products.Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling.Analysis of volatile impurities or when derivatization is feasible.

Detailed Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for the validation of each analytical technique. These protocols are based on established guidelines and best practices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness. For 2-(Hydroxymethyl)pyridin-4-ol, a reverse-phase method would be a suitable starting point.

Proposed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (based on the chromophore of the pyridine ring)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Protocol:

  • Specificity:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (formulation excipients without the active pharmaceutical ingredient, API) to assess for interference.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the API. The method should be able to resolve the analyte peak from any degradation products.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of 2-(Hydroxymethyl)pyridin-4-ol covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile)

      • pH of the mobile phase buffer (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Evaluate the impact of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates, and retention time).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalysis or trace impurity analysis.

Proposed LC-MS/MS Conditions:

  • LC System: Similar to HPLC-UV, but with a focus on mobile phases compatible with mass spectrometry (e.g., using formic acid or ammonium formate as buffer).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): [M+H]⁺ of 2-(Hydroxymethyl)pyridin-4-ol.

    • Product ions (Q3): At least two characteristic fragment ions.

  • Internal Standard: A stable isotope-labeled version of the analyte is highly recommended.

Validation Protocol:

The validation parameters are similar to HPLC-UV, with some additional considerations for bioanalytical methods as per the EMA and FDA guidelines.[2][4][14]

  • Selectivity:

    • Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity and Range:

    • Prepare a calibration curve in the biological matrix using at least six non-zero concentrations.

    • The curve should be fitted with a weighted linear regression model.

  • Accuracy and Precision:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

    • The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantitation, LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Evaluate the effect of the biological matrix on the ionization of the analyte. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

  • Recovery:

    • Determine the efficiency of the extraction procedure by comparing the peak response of a pre-extraction spiked matrix sample to that of a post-extraction spiked matrix sample.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions:

      • Freeze-thaw stability

      • Short-term (bench-top) stability

      • Long-term storage stability

      • Stock solution stability

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For 2-(Hydroxymethyl)pyridin-4-ol, derivatization is likely necessary to increase its volatility and thermal stability.

Proposed GC-MS Conditions:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Inlet Temperature: Optimized to ensure efficient volatilization without degradation.

  • Oven Temperature Program: A gradient from a low temperature to a high temperature to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or ion trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Validation Protocol:

The validation approach is similar to HPLC-UV, with a strong emphasis on the consistency and completeness of the derivatization reaction.

  • Specificity:

    • Analyze underivatized and derivatized blanks and placebos.

    • The method should be free from interferences from the derivatizing reagent and its byproducts.

  • Linearity, Accuracy, and Precision:

    • The validation experiments should be conducted on derivatized standards and samples.

  • Robustness:

    • Evaluate the effect of variations in derivatization conditions (e.g., reaction time and temperature) and GC parameters (e.g., inlet temperature and oven ramp rate).

Interdependency of Validation Parameters

The following diagram illustrates the relationships and dependencies between the core validation parameters.

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines the boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Accuracy is demonstrated over the range Range->Precision Precision is demonstrated over the range Accuracy->Precision Interrelated LOQ LOQ Accuracy->LOQ Defines lower limit of reliable measurement Precision->LOQ Defines lower limit of reliable measurement

Caption: The relationship between key analytical method validation parameters.

Conclusion

The validation of analytical methods for 2-(Hydroxymethyl)pyridin-4-ol is a critical exercise to ensure data of high quality and integrity. While specific validated methods for this compound are not yet prevalent in the literature, a robust validation strategy can be designed by applying the principles outlined in international guidelines.

This guide provides a comparative framework for three common analytical techniques: HPLC-UV, LC-MS/MS, and GC-MS. The selection of the most appropriate method will depend on the specific analytical challenge at hand. HPLC-UV is a reliable choice for routine quality control, while LC-MS/MS excels in applications requiring high sensitivity and specificity. GC-MS offers an alternative for volatile impurity analysis, provided an efficient derivatization procedure is developed.

By following the detailed validation protocols and understanding the causality behind each experimental choice, researchers can develop and validate analytical methods for 2-(Hydroxymethyl)pyridin-4-ol that are fit for purpose and meet the stringent requirements of the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Lachman Consultants. (2024). New FDA Guidance on Q14 Analytical Procedure Development. [Link]

  • Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative

A Proposed Framework for the Comparative Cytotoxicity Analysis of 2-(Hydroxymethyl)pyridin-4-ol and its Positional Isomers

Abstract Pyridinol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a number of analogs exhibiting promising biological activities. A critical aspect of the preclinical assessmen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a number of analogs exhibiting promising biological activities. A critical aspect of the preclinical assessment of these compounds is the evaluation of their cytotoxic profiles. This guide outlines a comprehensive experimental framework for a comparative cytotoxicity study of 2-(Hydroxymethyl)pyridin-4-ol and its key positional isomers. While direct comparative data for this specific set of isomers is not extensively available in current literature, this document provides a robust, self-validating protocol to generate such crucial data. The proposed study aims to elucidate the structure-activity relationship (SAR) by systematically evaluating the influence of the substitution pattern of the hydroxymethyl and hydroxyl groups on the pyridine scaffold against a panel of human cancer cell lines. The methodologies detailed herein are grounded in established protocols for in vitro cytotoxicity testing and are designed to yield reproducible and high-quality data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Comparative Cytotoxicity Study

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of functional groups, such as hydroxyl (-OH) and hydroxymethyl (-CH₂OH), can significantly modulate the physicochemical properties and biological activities of the parent heterocycle.[2][3] The specific positioning of these substituents can lead to profound differences in their interactions with biological targets, thereby influencing their therapeutic potential and toxicity profiles.

2-(Hydroxymethyl)pyridin-4-ol and its isomers represent a focused library of compounds where the subtle alterations in the electronic and steric properties, dictated by the substituent positions, may translate into significant variations in cytotoxicity. Understanding these differences is paramount for identifying promising lead candidates for further development and for building predictive models for the toxicity of novel pyridine derivatives. This guide proposes a head-to-head comparison of the isomers shown in Table 1 to systematically investigate their cytotoxic potential.

Table 1: Structures of 2-(Hydroxymethyl)pyridin-4-ol and Selected Isomers

Compound NameCAS NumberChemical Structure
2-(Hydroxymethyl)pyridin-4-ol860411-74-1
3-(Hydroxymethyl)pyridin-4-olNot readily available
2-(Hydroxymethyl)pyridin-3-ol14047-53-1
4-(Hydroxymethyl)pyridin-3-ol33349-67-6
5-(Hydroxymethyl)pyridin-3-ol51035-70-2
6-(Hydroxymethyl)pyridin-3-ol40222-77-3
4-(Hydroxymethyl)pyridin-2-ol127838-58-8
5-(Hydroxymethyl)pyridin-2-ol109205-68-7
6-(Hydroxymethyl)pyridin-2-ol352514-21-7

Note: Chemical structures are illustrative. Sourcing or synthesis of these compounds would be a prerequisite for the proposed study.

Experimental Design and Methodologies

The cornerstone of a reliable comparative study is a well-designed and meticulously executed experimental plan. The following protocols are based on widely accepted standards in cytotoxicity testing.[4][5][6]

Cell Lines and Culture Conditions

To obtain a comprehensive cytotoxic profile, a panel of human cancer cell lines representing different tumor types should be employed. A non-cancerous cell line should also be included to assess selectivity.

  • Human Breast Adenocarcinoma: MCF-7

  • Human Colorectal Carcinoma: HCT-116

  • Human Lung Carcinoma: A549

  • Human Prostate Cancer: PC-3

  • Non-cancerous Human Embryonic Kidney: HEK293

All cell lines should be maintained in their recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Preparation of Test Compounds

Each isomer should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration (e.g., 100 mM). Serial dilutions in the appropriate cell culture medium should be prepared immediately before each experiment to achieve the desired final concentrations. The final DMSO concentration in the cell culture wells should not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in 96-well microtiter plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, should be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, HCT-116, A549, PC-3, HEK293) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock & Serial Dilutions) Treatment Treatment with Isomers (48h / 72h Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition MTT Reagent Addition (4h Incubation) Treatment->MTT_Addition Solubilization Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Viability_Calc Cell Viability Calculation (%) Absorbance->Viability_Calc IC50_Det IC50 Value Determination Viability_Calc->IC50_Det

Caption: Proposed experimental workflow for the MTT-based cytotoxicity assessment.

Anticipated Results and Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the MTT assay will be tabulated for a clear comparison of the cytotoxic potency of each isomer across the different cell lines.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7HCT-116A549PC-3HEK293Selectivity Index (SI)*
2-(Hydroxymethyl)pyridin-4-ol
3-(Hydroxymethyl)pyridin-4-ol
2-(Hydroxymethyl)pyridin-3-ol
4-(Hydroxymethyl)pyridin-3-ol
5-(Hydroxymethyl)pyridin-3-ol
6-(Hydroxymethyl)pyridin-3-ol
4-(Hydroxymethyl)pyridin-2-ol
5-(Hydroxymethyl)pyridin-2-ol
6-(Hydroxymethyl)pyridin-2-ol
Doxorubicin (Positive Control)

*Selectivity Index (SI) can be calculated as the ratio of the IC₅₀ value for the non-cancerous cell line (HEK293) to the IC₅₀ value for a cancer cell line.

The analysis of the results will focus on elucidating the structure-activity relationship. Key aspects to consider include:

  • Relative Positions of -OH and -CH₂OH Groups: The proximity of the two functional groups may influence intramolecular hydrogen bonding, which in turn can affect the molecule's polarity, membrane permeability, and interaction with target macromolecules.

  • Position of the Hydroxyl Group: The acidity of the phenolic hydroxyl group and its ability to act as a hydrogen bond donor/acceptor will vary depending on its position relative to the nitrogen atom. This can impact the compound's overall electronic properties and potential for metabolic activation or detoxification.

  • Position of the Hydroxymethyl Group: The steric hindrance and the potential for the hydroxymethyl group to engage in hydrogen bonding will also be influenced by its location on the pyridine ring.

A logical framework for interpreting the SAR data is presented below.

SAR_Logic cluster_input Experimental Data cluster_analysis Structure-Activity Relationship Analysis cluster_output Conclusion IC50_Data IC50 Values for all Isomers Positional_Analysis Analyze effect of substituent positions IC50_Data->Positional_Analysis Electronic_Effects Consider electronic effects (pKa, electron density) Positional_Analysis->Electronic_Effects Steric_Effects Evaluate steric hindrance Positional_Analysis->Steric_Effects H_Bonding Assess potential for intra- and intermolecular H-bonding Positional_Analysis->H_Bonding SAR_Conclusion Elucidate key structural features for cytotoxicity Electronic_Effects->SAR_Conclusion Steric_Effects->SAR_Conclusion H_Bonding->SAR_Conclusion Lead_Identification Identify most potent and selective isomers SAR_Conclusion->Lead_Identification

Caption: Logical framework for the structure-activity relationship (SAR) analysis.

Discussion and Future Directions

This proposed comparative study will provide valuable insights into the cytotoxic properties of 2-(Hydroxymethyl)pyridin-4-ol and its isomers. The data generated will form a basis for understanding the structural requirements for cytotoxicity within this chemical series. Isomers exhibiting high potency against cancer cell lines and a favorable selectivity index would be prioritized for further investigation.

Future studies could expand on these findings by:

  • Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis) and identifying the specific cellular targets.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and systemic toxicity.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the generated data to develop computational models that can predict the cytotoxicity of other related pyridine derivatives.

By following the rigorous experimental design outlined in this guide, researchers can generate high-quality, comparable data that will significantly contribute to the understanding of the cytotoxic potential of hydroxymethyl-substituted pyridinols.

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • 2-(Hydroxymethyl)pyridin-3-ol - PMC - NIH. Available at: [Link]

  • 6-(HYDROXYMETHYL)PYRIDIN-3-OL - gsrs. Available at: [Link]

  • 6-(hydroxymethyl)pyridin-2-ol (C6H7NO2) - PubChemLite. Available at: [Link]

  • 5-(hydroxymethyl)pyridin-2(1H)-one - PubChem. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Hydroxymethyl)pyridin-4-ol

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of chemical reagents like 2-(H...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of chemical reagents like 2-(Hydroxymethyl)pyridin-4-ol are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded framework for the safe disposal of 2-(Hydroxymethyl)pyridin-4-ol, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

A robust disposal plan begins with a thorough understanding of the molecule . While a specific Safety Data Sheet (SDS) for 2-(Hydroxymethyl)pyridin-4-ol is not widely available, we can construct a reliable hazard profile by analyzing its structural components: the pyridine core and the hydroxymethyl/hydroxyl functional groups.

The parent compound, pyridine, is a flammable, toxic liquid known for its pungent, unpleasant odor[1]. Exposure can lead to skin and respiratory irritation, with potential for more severe health effects such as liver, kidney, and neurological damage with prolonged contact[2][3][4]. Structurally related compounds like 2-(Hydroxymethyl)pyridine are classified as harmful if swallowed and are known to cause serious skin and eye irritation[5][6].

Therefore, 2-(Hydroxymethyl)pyridin-4-ol must be handled as a hazardous substance with particular attention to the following potential risks:

  • Oral Toxicity: Harmful if ingested.

  • Dermal and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.

  • Respiratory Irritation: Inhalation of aerosols or dust may irritate the respiratory system.

  • Environmental Hazard: Pyridine and its derivatives can pose significant environmental challenges if released into soil or waterways[2].

This assessment dictates that all waste containing this compound must be treated as hazardous chemical waste.

Parameter Guidance & Rationale
Hazard Class Harmful, Irritant, Potential Environmental Hazard.
Primary Routes of Exposure Ingestion, Skin/Eye Contact, Inhalation[1][5].
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases[5][7]. Contact can lead to vigorous reactions.
Storage Precautions Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials[7][8][9].

Personal Protective Equipment (PPE): The First Line of Defense

Based on the hazard profile, a stringent PPE protocol is non-negotiable. The selection of PPE is not arbitrary; it is a scientifically-backed choice to mitigate specific, identified risks.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer poor resistance to pyridine-based compounds[8]. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes[7][8]. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A fully buttoned, flame-retardant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of solid 2-(Hydroxymethyl)pyridin-4-ol or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[1][8].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. This prevents accidental chemical reactions in the waste container and ensures the waste stream is correctly profiled for disposal by a licensed facility.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Glass bottles are often preferred for liquid waste to avoid potential degradation of plastic. The container must be compatible with pyridine derivatives.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "2-(Hydroxymethyl)pyridin-4-ol," and list all other components of the waste solution (e.g., solvents).

  • Segregate Waste Streams:

    • Designate as Non-Halogenated Organic Waste.

    • DO NOT mix with halogenated solvent waste.

    • DO NOT mix with aqueous waste unless the compound is in an aqueous solution.

    • Crucially, DO NOT mix with incompatible materials like strong acids, bases, or oxidizers[5][7].

  • Transferring Waste: Carefully transfer waste into the container inside a chemical fume hood. Avoid spills and splashes.

  • Secure the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors[8][10]. Store the container in a designated satellite accumulation area that is secure and away from ignition sources.

Spill Management: An Emergency Response Plan

Accidents can happen, and a clear, pre-defined spill response plan is essential for safety.

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work must be conducted in a fume hood or a well-ventilated area[1].

  • Don Appropriate PPE: Wear the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][3]. Do not use combustible materials like paper towels to absorb large quantities of flammable substances.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal[7].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services.

  • Secure the Area: Prevent entry to the contaminated area.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Final Disposal Pathway

The ultimate disposal of 2-(Hydroxymethyl)pyridin-4-ol waste must be handled by a licensed and certified hazardous waste management company.

  • Container Full: Once the waste container is 90% full, seal it securely.

  • Request Pickup: Complete the necessary chemical collection request forms for your institution.

  • Professional Disposal: The waste will be collected by EH&S or a contracted waste vendor. The standard and most environmentally sound method for this type of organic waste is incineration at a permitted hazardous waste facility. This high-temperature process ensures the complete destruction of the hazardous organic molecule.

  • NEVER dispose of 2-(Hydroxymethyl)pyridin-4-ol or its solutions down the drain[11]. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems[2].

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of 2-(Hydroxymethyl)pyridin-4-ol waste.

G start Waste Generation (e.g., reaction quench, used solution) ppe Is appropriate PPE being worn? (Nitrile gloves, goggles, lab coat) start->ppe get_ppe Stop and Don Correct PPE ppe->get_ppe No   segregate Segregate as Non-Halogenated Organic Hazardous Waste ppe->segregate  Yes get_ppe->ppe container Use a Labeled, Compatible, and Sealed Waste Container segregate->container spill Spill Occurred? container->spill spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol Yes store Store Container in Designated Satellite Accumulation Area spill->store No spill_protocol->store full Container >90% Full? store->full pickup Arrange for Pickup by Certified Waste Handler (EH&S) full->pickup Yes end_proc Continue Work full->end_proc No disposal Final Disposal via Licensed Incineration pickup->disposal

Caption: Decision workflow for safe disposal of 2-(Hydroxymethyl)pyridin-4-ol waste.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • GOV.UK. (2024, November 28). Pyridine: general information. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). PYRIDINE - Fact Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine (Canadian WHMIS). [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

Sources

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